molecular formula C13H9NO5 B094836 Carbonic acid phenyl(4-nitrophenyl) ester CAS No. 17175-11-0

Carbonic acid phenyl(4-nitrophenyl) ester

Cat. No.: B094836
CAS No.: 17175-11-0
M. Wt: 259.21 g/mol
InChI Key: IICMBPLBSCZBTN-UHFFFAOYSA-N
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Description

Carbonic acid phenyl(4-nitrophenyl) ester is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICMBPLBSCZBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269135
Record name Carbonic acid, 4-nitrophenyl phenyl ester
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Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17175-11-0
Record name Carbonic acid, 4-nitrophenyl phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17175-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 4-nitrophenyl phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl(4-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl(4-nitrophenyl) carbonate (PNPC) is an asymmetric activated carbonate ester that serves as a cornerstone reagent in modern organic synthesis. Its strategic importance lies in the finely-tuned reactivity of its carbonyl center, which is flanked by two distinct aryl groups: a stable phenyl group and a highly activating 4-nitrophenyl group. The electron-withdrawing nature of the nitro moiety renders the 4-nitrophenoxy group an excellent leaving group, making PNPC a superior electrophile for a variety of synthetic transformations.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of phenyl(4-nitrophenyl) carbonate. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule to leverage its full potential in the laboratory. We will delve into the causality behind its reactivity and provide field-proven insights into its application.

Core Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its handling, storage, and application in synthesis. The properties of phenyl(4-nitrophenyl) carbonate are summarized below.

PropertyValue
Molecular Formula C₁₃H₉NO₅
Molecular Weight 259.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 118-121 °C
Solubility Soluble in dichloromethane, chloroform, tetrahydrofuran (THF), acetone, and ethyl acetate. Insoluble in water.
Chemical Stability Moisture-sensitive; should be stored under an inert atmosphere. Incompatible with strong bases, acids, and oxidizing agents.[1]

Spectroscopic Profile and Structural Elucidation

Structural confirmation and purity assessment are critical for any synthetic reagent. The following section details the characteristic spectroscopic data for phenyl(4-nitrophenyl) carbonate and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)

  • δ 8.35 (d, J = 9.1 Hz, 2H): These two protons are on the 4-nitrophenyl ring, ortho to the electron-withdrawing nitro group, which deshields them significantly, shifting them downfield.

  • δ 7.50–7.45 (m, 2H): Aromatic protons on the unsubstituted phenyl ring.

  • δ 7.41 (d, J = 9.1 Hz, 2H): These protons are on the 4-nitrophenyl ring, meta to the nitro group.

  • δ 7.38–7.34 (m, 1H): Aromatic proton on the unsubstituted phenyl ring.

  • δ 7.24–7.20 (m, 2H): Aromatic protons on the unsubstituted phenyl ring.

¹³C NMR (Carbon-13 NMR) Data (126 MHz, CDCl₃)

  • δ 157.7: Carbonyl carbon (C=O), highly deshielded.

  • δ 153.5, 146.3, 130.0, 127.3, 125.6, 123.4, 121.8: Aromatic carbons. The specific assignments correspond to the unique carbon environments across both phenyl rings.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of phenyl(4-nitrophenyl) carbonate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire both ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Acquisition: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the proton signals and analyze the coupling patterns to confirm the substitution patterns on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.

Key IR Absorption Bands (KBr Pellet)

  • ~1780 cm⁻¹ (Strong): C=O stretch of the carbonate group. This high frequency is characteristic of activated carbonates.[3]

  • ~1525 cm⁻¹ (Strong): Asymmetric N-O stretch of the nitro (NO₂) group.[3]

  • ~1350 cm⁻¹ (Strong): Symmetric N-O stretch of the nitro (NO₂) group.[3]

  • ~1210 cm⁻¹ (Strong): Asymmetric C-O stretch of the carbonate ester linkage.[3]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by finely grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks corresponding to the carbonyl, nitro, and ether-like C-O bonds to confirm the presence of the key functional moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 259.05

  • Key Fragments: Analysis would likely show fragments corresponding to the loss of the nitrophenoxy group (m/z = 120) and other characteristic aromatic fragments.

Synthesis and Purification

The synthesis of phenyl(4-nitrophenyl) carbonate is typically achieved via a nucleophilic substitution reaction. A common and reliable method involves the reaction between phenyl chloroformate and 4-nitrophenol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Workflow for Synthesis of Phenyl(4-nitrophenyl) Carbonate

G cluster_reactants Reactant Preparation cluster_reagent Reagent Addition Phenol Phenol Reaction Reaction Vessel (0 °C to RT) Phenol->Reaction NEt3 Triethylamine (NEt₃) NEt3->Reaction Solvent1 Dichloromethane (DCM) Solvent1->Reaction Chloroformate 4-Nitrophenyl Chloroformate in DCM Chloroformate->Reaction Slow addition Workup Aqueous Workup (Wash with HCl, NaHCO₃, brine) Reaction->Workup After 4-6 h Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Drying Purification Purification (Recrystallization from Ethanol/Hexane) Drying->Purification After solvent removal Product Final Product: Phenyl(4-nitrophenyl) carbonate Purification->Product G cluster_step1 Step 1: Nucleophilic Attack PNPC Phenyl(4-nitrophenyl) Carbonate Amine Nucleophile (e.g., R-NH₂) PNPC->Amine k₋₁ (Reverse) Intermediate Tetrahedral Intermediate (Zwitterionic) Amine->PNPC k₁ (Attack) Product Carbamate Product Intermediate->Product k₂ (Collapse) LeavingGroup 4-Nitrophenoxide (Leaving Group)

Sources

A Senior Application Scientist's Guide to Bis(4-nitrophenyl) carbonate: From Foundational Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of bis(4-nitrophenyl) carbonate (BNPC), a pivotal reagent in modern organic synthesis. We will delve into its historical context, synthesis, reaction mechanisms, and its versatile applications, particularly in fields relevant to pharmaceutical and materials science. This document is designed for researchers and professionals, offering not just protocols, but the underlying chemical principles and field-proven insights to empower effective utilization.

Introduction: The Rise of an Activated Carbonate

Bis(4-nitrophenyl) carbonate, with the chemical formula C₁₃H₈N₂O₇, is a stable, crystalline solid that has become an indispensable tool in the chemist's arsenal.[1] It serves as a highly efficient carbonyl transfer agent, providing a safer and more manageable alternative to hazardous reagents like phosgene and its derivatives for the introduction of carbonyl functionalities.[2][3] Its utility stems from the unique activation of its central carbonyl group. The two electron-withdrawing 4-nitrophenyl groups significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] This heightened reactivity allows for a broad spectrum of chemical transformations under controlled conditions, including the synthesis of carbonates, carbamates, and ureas, as well as the activation of amino acids for peptide synthesis.[2][4][5]

Table 1: Physicochemical Properties of Bis(4-nitrophenyl) carbonate

PropertyValue
CAS Number 5070-13-3
Molecular Formula C₁₃H₈N₂O₇
Molecular Weight 304.21 g/mol
Appearance White to pale yellow crystalline powder[1]
Melting Point 136-139 °C (lit.)
Solubility Soluble in polar aprotic solvents (DMF, NMP, Chloroform, THF)[4][6]
Key Characteristic Moisture-sensitive[1][6]

Historical Context & Development

While a singular moment of discovery is not well-documented, the history of bis(4-nitrophenyl) carbonate is intrinsically linked to the evolution of safer and more efficient methods in peptide chemistry and carbonylation reactions. Its emergence reflects a broader trend in organic synthesis away from highly toxic and corrosive reagents like phosgene. The development of activated esters, particularly p-nitrophenyl esters, for peptide bond formation was a significant advancement, and BNPC provided a direct and reliable route to these intermediates.[5][7] This development simplified the process of activating the carboxyl group of an N-protected amino acid, making peptide synthesis more accessible and less prone to side reactions like racemization compared to more reactive intermediates.[6] Over time, its application expanded beyond peptide chemistry into general organic synthesis, bioconjugation, and polymer science as chemists recognized its versatility for carbonyl transfer reactions.[2]

Industrial Synthesis of Bis(4-nitrophenyl) carbonate

The industrial production of high-purity BNPC is crucial for its application in sensitive fields like drug development. A common and effective method involves the reaction of p-nitrophenol with a phosgene equivalent, such as triphosgene, in a biphasic system.[3] This approach provides a safe, reliable, and scalable process.[3]

Workflow for BNPC Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Charge Reactor: - Dichloromethane (DCM) - p-Nitrophenol - Water - Sodium Sulfite (Antioxidant) - Triethylamine (Catalyst) stir_initial Stir for 30 min prep_reactants->stir_initial add_reagents Slowly Add Concurrently: 1. 34% Sodium Hydroxide Solution 2. Triphosgene in DCM Solution stir_initial->add_reagents control_temp Maintain Temp ≤ 25°C add_reagents->control_temp react React for ~2 hours (until pH stabilizes) control_temp->react transfer Transfer to Separatory Funnel react->transfer wash Wash with Water transfer->wash separate Separate Organic Layer wash->separate distill Distill off DCM separate->distill crystallize Recrystallize from Dimethyl Carbonate distill->crystallize dry Dry Product under Vacuum crystallize->dry final_product High-Purity BNPC dry->final_product

Caption: Industrial synthesis and purification workflow for Bis(4-nitrophenyl) carbonate.

Detailed Synthesis Protocol

This protocol is adapted from established industrial methods.[3][8]

  • Reactor Charging: In a suitable reaction vessel, charge dichloromethane (DCM), p-nitrophenol, water, a catalytic amount of triethylamine, and a small quantity of sodium sulfite as an antioxidant. Stir the mixture for approximately 30 minutes.

  • Reagent Addition: While maintaining the internal temperature at or below 25°C, slowly and concurrently add a 34% aqueous solution of sodium hydroxide and a solution of triphosgene in DCM.

  • Reaction: Continue stirring for approximately 2 hours. The reaction is monitored by pH; completion is indicated when the pH value stabilizes and no longer drops.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic phase with water to remove salts and excess base.

  • Isolation: Separate the lower organic phase and transfer it to a distillation apparatus. Remove the dichloromethane solvent by distillation.

  • Purification: The resulting crude solid is dissolved in hot dimethyl carbonate to form a supersaturated solution. Upon cooling, high-purity bis(4-nitrophenyl) carbonate crystallizes.

  • Drying: The crystalline product is collected by filtration and dried under vacuum to yield the final product with a purity often exceeding 99%.[3]

Mechanism of Action: A Two-Step Nucleophilic Substitution

The efficacy of BNPC as a carbonyl transfer agent lies in a straightforward, two-step nucleophilic acyl substitution mechanism. The excellent leaving group ability of the p-nitrophenoxide ion (pKa of p-nitrophenol is ~7.15) is the primary driving force for the reaction.[9]

  • Step 1: Formation of the Intermediate: A nucleophile (NuH), such as an alcohol or an amine, attacks the highly electrophilic carbonyl carbon of BNPC. This leads to the formation of a tetrahedral intermediate which quickly collapses, displacing the first p-nitrophenoxide leaving group to form an activated intermediate (an p-nitrophenyl carbonate or carbamate).[2]

  • Step 2: Formation of the Final Product: A second nucleophile (or a second equivalent of the first) attacks the carbonyl carbon of the activated intermediate. This displaces the second p-nitrophenoxide leaving group, yielding the final symmetrical or unsymmetrical carbonate, carbamate, or urea product.[2]

BNPC Bis(4-nitrophenyl) carbonate (BNPC) Intermediate Activated Intermediate (p-Nitrophenyl Ester/Carbamate) BNPC->Intermediate + R¹-XH Nuc1 Nucleophile 1 (R¹-XH) Product Final Product (Carbonate, Carbamate, Urea) Intermediate->Product + R²-YH Lg1 p-Nitrophenoxide (Leaving Group 1) Intermediate->Lg1 Nuc2 Nucleophile 2 (R²-YH) Lg2 p-Nitrophenoxide (Leaving Group 2) Product->Lg2

Caption: General reaction mechanism for carbonyl transfer using BNPC.

Kinetic studies on the aminolysis of related compounds like 4-nitrophenyl phenyl carbonate show that these reactions proceed through a stepwise mechanism, with the rate-determining step potentially changing based on the basicity of the attacking amine.[10][11][12]

Core Applications in Research and Drug Development

BNPC's reliability and versatility make it a staple in several critical areas of chemical synthesis.

A. Peptide Synthesis

BNPC is widely used for the preparation of 4-nitrophenyl "active esters" of N-protected amino acids, which are key intermediates for peptide bond formation.[5][6] This method is valued for its efficiency and low risk of racemization.[6]

Experimental Protocol: Activation of an N-Protected Amino Acid

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6]

  • Activation: Add bis(4-nitrophenyl) carbonate (1.0-1.2 eq.) to the solution.

  • Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1.0 eq.), to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Coupling: The resulting activated 4-nitrophenyl ester solution can then be used directly by adding the N-terminus deprotected peptide-resin or the amino component to form the peptide bond.

Troubleshooting Insight: When coupling the third amino acid in solid-phase peptide synthesis (SPPS), be aware of the potential for diketopiperazine formation, a common side reaction. This can be minimized by coupling the third amino acid as a pre-formed dipeptide.[6]

B. Synthesis of Carbamates and Ureas

BNPC is an excellent reagent for synthesizing symmetrical and unsymmetrical ureas and carbamates, which are common moieties in pharmaceuticals.[1][2] For example, it has been used in the synthesis of intermediates for rivastigmine, a drug used to treat Alzheimer's disease.[13]

Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea

  • Initial Reaction: Dissolve bis(4-nitrophenyl) carbonate (1.0 eq.) in anhydrous dichloromethane (DCM) or a similar solvent. Cool the solution in an ice-water bath.

  • First Amine Addition: Add the first amine (1.0 eq.) to the solution. If the amine is a salt, add a non-nucleophilic base like triethylamine (1.0 eq.) to liberate the free amine. Allow the reaction to stir for 1-4 hours at low temperature to form the 4-nitrophenyl carbamate intermediate.

  • Second Amine Addition: Add the second, different amine (1.0 eq.) to the reaction mixture.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours until completion, as monitored by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is typically washed with water or a dilute acid solution to remove the p-nitrophenol byproduct and any remaining base. The organic layer is then dried and concentrated to yield the urea product, which can be further purified by crystallization or chromatography.

Table 2: Representative Applications of BNPC

ApplicationReactantsProduct TypeKey ConditionsRef.
Peptide SynthesisN-Fmoc-Amino Acid, H-Peptide-ResinPeptideBNPC, DIPEA, DMF, Room Temp[14]
Carbamate Synthesis3-(1-(Dimethylamino)ethyl)phenol, N-ethylmethylamineCarbamateBNPC, DCM, 0°C to RT[13]
Urea SynthesisTwo different primary/secondary aminesUnsymmetrical UreaStepwise addition of amines, DCM[2][5]
BioconjugationHydroxyl-bearing solid support (e.g., Sepharose)Activated SupportBNPC, Base, Anhydrous Solvent[1]

Conclusion: An Enduring Reagent

Bis(4-nitrophenyl) carbonate has firmly established itself as a cornerstone reagent in organic synthesis. Its stability, safety profile compared to phosgene, and predictable reactivity make it an authoritative choice for constructing key functional groups in pharmaceuticals, peptides, and advanced materials. By understanding the causal principles behind its synthesis and reactivity, researchers can fully leverage its potential to build complex molecules with precision and efficiency.

References

  • Vertex AI Search. (n.d.). Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications.
  • BenchChem. (n.d.). The Versatility of Bis(4-nitrophenyl) Carbonate in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Peptide Coupling with Bis(4-nitrophenyl) Carbonate.
  • Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • ChemicalBook. (2025). BIS(4-NITROPHENYL) CARBONATE | 5070-13-3.
  • Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) carbonate = 99 5070-13-3.
  • Um, I. H., & Buncel, E. (2006). Aminolyses of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effect of Modification of Electrophilic Center from CO to CS on Reactivity and Mechanism. The Journal of Organic Chemistry, 71(17), 6540–6546. [Link]

  • PubMed. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Retrieved January 13, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Easy access to triazolinedione-endcapped peptides for chemical ligation.
  • Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved January 13, 2026, from [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Synfacts. (2021). Peptide Bond Formation by Using p-Nitrophenyl Esters. Retrieved January 13, 2026, from [Link]

Sources

The In-Depth Technical Guide to Phenyl(4-nitrophenyl) Carbonate: Mechanism and Application in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Re-evaluating a Versatile Carbonylating Agent

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and safe reagents is a perpetual endeavor. While a vast arsenal of coupling agents and carbonyl sources exists, phenyl(4-nitrophenyl) carbonate (PNPC) and its symmetrical counterpart, bis(4-nitrophenyl) carbonate (BNPC), have carved out a significant niche. These stable, crystalline solids serve as powerful electrophilic carbonylating agents, offering a safer and often more practical alternative to hazardous reagents like phosgene and its derivatives. This guide provides an in-depth exploration of the core mechanistic principles governing the reactivity of phenyl(4-nitrophenyl) carbonate and furnishes practical insights into its application for researchers, chemists, and professionals in drug development. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative perspective to empower scientists in leveraging this reagent to its full potential.

The Heart of Reactivity: Mechanistic Underpinnings

The efficacy of phenyl(4-nitrophenyl) carbonate as a carbonyl transfer agent is fundamentally rooted in its electronic architecture. The central carbonate carbon is rendered highly electrophilic by two flanking oxygen atoms. This electrophilicity is significantly amplified by the attached 4-nitrophenoxy group, which functions as an exceptionally stable leaving group due to the resonance stabilization afforded by the electron-withdrawing nitro moiety. The pKa of the conjugate acid of the leaving group, 4-nitrophenol, is approximately 7.15, making the 4-nitrophenoxide a weak base and thus an excellent nucleofuge.

Kinetic studies, particularly on the aminolysis of PNPC, have provided substantial evidence for a stepwise nucleophilic acyl substitution mechanism . This mechanism proceeds through a distinct tetrahedral intermediate, rather than a concerted process. The nature of the nucleophile and reaction conditions can, however, influence the rate-determining step (RDS) of the overall transformation.

Generalized Mechanistic Pathway

The reaction of PNPC with a generic nucleophile (Nu-H) can be depicted as follows:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of PNPC, leading to the formation of a transient, zwitterionic tetrahedral intermediate (T±). This step is typically rapid.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the highly stable 4-nitrophenoxide anion. This leads to the formation of the acylated nucleophile and 4-nitrophenoxide.

  • Proton Transfer: A final proton transfer step, often involving a base or another nucleophile molecule, neutralizes the intermediate to yield the final product and liberates 4-nitrophenol as a byproduct.

The bright yellow color of the 4-nitrophenoxide ion under basic conditions provides a convenient visual and spectrophotometric method for monitoring the reaction's progress.

Caption: Generalized stepwise mechanism of PNPC with a nucleophile.

Influence of the Nucleophile on the Rate-Determining Step

The balance between the rate of formation of the tetrahedral intermediate (k₁) and its rate of breakdown to products (k₂) versus reversion to reactants (k₋₁) is delicate and highly dependent on the nucleophile.

  • Strongly Basic Amines (e.g., Alkylamines): For highly basic and nucleophilic amines, the initial attack on the carbonyl is fast. The subsequent collapse of the tetrahedral intermediate and expulsion of the 4-nitrophenoxide (k₂) is often the rate-determining step.

  • Weakly Basic Amines (e.g., Anilines): With less nucleophilic amines, the initial attack to form the tetrahedral intermediate (k₁) can become rate-limiting.

  • Secondary vs. Primary Amines: Kinetic studies have shown that secondary amines often exhibit larger rate constants for the initial attack (k₁) compared to primary amines of similar basicity. This can be attributed to the greater steric hindrance in the tetrahedral intermediate formed from secondary amines, which can favor its collapse to products.

This change in the rate-determining step is elegantly demonstrated by curved Brønsted-type plots in kinetic studies of PNPC aminolysis, where the slope of the plot changes as the pKa of the amine varies.

Aminolysis Mechanism cluster_intermediate Intermediate PNPC PNPC TI Tetrahedral Intermediate (T±) PNPC->TI + R₂NH (k₁) Amine R₂NH TI->PNPC (k₋₁) Carbamate Carbamate TI->Carbamate (k₂) - H⁺ Phenoxide 4-Nitrophenoxide

Caption: Reaction pathway for the aminolysis of PNPC.

Core Applications in Organic Synthesis

The predictable reactivity and stable nature of PNPC make it a valuable tool for several key transformations. It serves as a cornerstone reagent for the synthesis of unsymmetrical carbonates, carbamates, and ureas, and as an effective protecting group for amines and alcohols.

Synthesis of Unsymmetrical Carbonates and Carbamates

PNPC is an excellent choice for the synthesis of unsymmetrical carbonates (ROCOOR') and carbamates (ROCONHR'). The reaction proceeds sequentially. First, an alcohol or amine reacts with PNPC to form a stable but reactive 4-nitrophenyl carbonate or carbamate intermediate. This intermediate can be isolated or, more commonly, reacted in situ with a second, different nucleophile to yield the unsymmetrical product.

Causality in Experimental Design:

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent hydrolysis of the reagent.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is typically employed to neutralize the released proton and drive the reaction to completion. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) may be required to generate the more potent alkoxide nucleophile.

  • Temperature: Reactions are often conducted at room temperature. For less reactive nucleophiles, gentle heating (e.g., to 60 °C) may be necessary to achieve a reasonable reaction rate.

Illustrative Protocol: Synthesis of an Unsymmetrical Carbonate

  • Step 1: Activation. To a solution of a primary alcohol (1.0 eq.) in anhydrous DCM at 0 °C, add pyridine (1.2 eq.).

  • Add a solution of phenyl(4-nitrophenyl) carbonate (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the consumption of the starting alcohol.

  • Step 2: Substitution. Add the second alcohol (1.0 eq.) to the reaction mixture.

  • Stir at room temperature overnight or until TLC indicates completion.

  • Workup. Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Role in Peptide Synthesis

In peptide synthesis, PNPC and its analogues are used to form 4-nitrophenyl "active esters" of N-protected amino acids. These active esters are sufficiently reactive to form a peptide bond upon reaction with the free amino group of another amino acid or peptide chain, yet they are often stable enough to be purified and stored. This approach minimizes the risk of racemization, which can be a significant issue with more potent, less selective coupling reagents.

Comparative Insight: PNPC vs. Carbodiimides (DCC/DIC)

FeaturePhenyl(4-nitrophenyl) Carbonate (Active Ester)DCC/DIC + HOBt
Mechanism Forms a stable, isolable active ester prior to coupling.Forms a highly reactive O-acylisourea intermediate in situ.
Racemization Generally lower risk of racemization, especially if the active ester is pre-formed and purified.Higher risk of racemization, though mitigated by additives like HOBt or HOAt.
Byproducts 4-Nitrophenol, which is colored and can be easily removed by a basic wash.Dicyclohexylurea (DCU) or diisopropylurea (DIU). DCU is insoluble and requires filtration; DIU is more soluble but can complicate purification.
Convenience Allows for a two-step, controlled coupling process.A one-pot procedure that is often faster.

The choice between these methods depends on the specific peptide sequence. For sterically hindered couplings or sequences prone to racemization, the active ester method using reagents like PNPC can offer a distinct advantage in terms of purity and stereochemical integrity.

Application as a Base-Labile Protecting Group

The carbonate and carbamate linkages formed from PNPC are stable under neutral and acidic conditions but are readily cleaved under mild basic conditions. This orthogonality makes the 4-nitrophenoxycarbonyl group a useful protecting group for alcohols and amines, particularly in complex syntheses where acid-labile groups (e.g., Boc, Trityl) are already present.

Deprotection is achieved by hydrolysis, typically at a pH above 10, which releases the free alcohol or amine, carbon dioxide, and the easily detectable 4-nitrophenolate ion. Spectrophotometric analysis of the released 4-nitrophenolate at ~400-415 nm can be used to quantitatively monitor the deprotection kinetics.

Quantitative Data and Reaction Scope

The following table summarizes representative yields for reactions involving 4-nitrophenyl carbonate derivatives, illustrating the broad applicability of this reagent class.

Nucleophile 1Nucleophile 2/ReagentProduct TypeSolventConditionsYield (%)Reference
Benzyl Alcohol4-Nitrophenyl ChloroformateCarbonateDCM, TEArt94
Benzylamine4-Nitrophenyl ChloroformateCarbamateDCM, TEA0 °C to rt72
Homopropargyl AlcoholDBNγ-Lactam CarbamateTHF60 °C, 1 h56
3,4-DimethylphenolDBNγ-Lactam CarbamateTHF60 °C, 1 h62
GeraniolDBNγ-Lactam CarbamateTHF60 °C, 1 h46

Conclusion and Future Outlook

Phenyl(4-nitrophenyl) carbonate is more than just a classical reagent; it is a robust and versatile tool that offers a high degree of control and safety in carbonyl transfer reactions. Its predictable, stepwise mechanism, governed by the excellent leaving group ability of the 4-nitrophenoxide, allows for the efficient synthesis of a wide array of organic molecules, from simple carbonates to complex peptides. By understanding the mechanistic nuances—particularly the factors influencing the rate-determining step—and making informed experimental choices regarding solvents, bases, and temperature, researchers can reliably achieve high yields and purities. As the demand for greener, safer, and more selective synthetic methodologies continues to grow, the strategic application of well-understood reagents like phenyl(4-nitrophenyl) carbonate will remain a cornerstone of innovation in the chemical and pharmaceutical sciences.

References

  • Um, I. H., et al. (2002). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 67(25), 8997-9001. [Link]

  • Um, I. H., et al. (2002). Aminolyses of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effect of Modification of Electrophilic Center from C=O to C=S on Reactivity and Mechanism. The Journal of Organic Chemistry, 67(25), 8997–9001. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1624. [Link]

  • Lee, J. Y., et al. (2012). Unexpected medium effect on the mechanism for aminolysis of aryl phenyl carbonates in acetonitrile and H2O: transition-state structure in the catalytic pathway. The Journal of Organic Chemistry, 77(10), 4597-4605. [Link]

  • Castro, E. A., et al. (2013). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. International Journal of Chemical Kinetics, 45(8), 519-526. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1624. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-24. [Link]

  • Gmeiner, P., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2088-2095. [Link]

Spectroscopic Characterization of Bis(4-nitrophenyl) Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of the spectroscopic data for bis(4-nitrophenyl) carbonate, a key reagent in organic synthesis, particularly in the preparation of carbamates and active esters.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural elucidation and characterization of this compound.

Introduction: The Role of Bis(4-nitrophenyl) Carbonate in Synthesis

Bis(4-nitrophenyl) carbonate (BNPC) is a stable, crystalline solid that serves as a versatile and highly reactive reagent.[2] Its utility stems from the presence of two 4-nitrophenoxy groups, which are excellent leaving groups. This property makes BNPC an effective electrophilic carbonylating agent, widely employed in the synthesis of symmetrical and unsymmetrical ureas, carbamates, and active esters of N-protected amino acids for peptide synthesis.[2][3] Understanding its spectroscopic signature is paramount for reaction monitoring, purity assessment, and structural confirmation of its derivatives.

Molecular Structure and Key Spectroscopic Features

The molecular structure of bis(4-nitrophenyl) carbonate dictates its characteristic spectroscopic fingerprints. The molecule is symmetric, comprising a central carbonate group flanked by two para-substituted nitrophenyl rings. This symmetry, or lack thereof in its reaction products, is often readily apparent in its NMR spectra. The nitro groups and the carbonate moiety give rise to strong, characteristic absorption bands in the infrared (IR) spectrum. Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns.

Mass Spectrometry Fragmentation M [M]⁺ m/z = 304 frag1 [O₂NC₆H₄OCO]⁺ M->frag1 - O₂NC₆H₄O• frag2 [O₂NC₆H₄O]⁺ m/z = 152 frag1->frag2 - CO frag3 [C₆H₄NO]⁺ m/z = 122 frag2->frag3 - O

Caption: Simplified fragmentation pathway of bis(4-nitrophenyl) carbonate in MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a gas chromatograph (GC-MS). [1]2. Ionization: Ionize the sample using a standard technique such as Electron Ionization (EI). [1]3. Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) to generate a mass spectrum.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data for bis(4-nitrophenyl) carbonate.

TechniqueKey Peaks / ShiftsInterpretation
¹H NMR δ 8.32 (d, J=9.2 Hz), δ 7.45 (d, J=9.2 Hz)Two sets of aromatic protons in a para-substituted ring system.
¹³C NMR δ 155.4 (C=O), 151.8, 145.8, 125.4, 121.9 (Aromatic C)Carbonyl carbon and four distinct aromatic carbon environments.
IR ~1780 cm⁻¹ (C=O), ~1525 cm⁻¹ (asymm NO₂), ~1350 cm⁻¹ (symm NO₂), ~1210 cm⁻¹ (C-O)Presence of carbonate, nitro, and ester-like functional groups.
MS m/z 304 [M]⁺, 152, 122Molecular weight confirmation and characteristic fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of bis(4-nitrophenyl) carbonate. The distinct signals in NMR, characteristic absorption bands in IR, and the specific fragmentation pattern in MS collectively offer an unambiguous fingerprint for this important synthetic reagent. For researchers in drug development and organic synthesis, a thorough understanding of this data is essential for ensuring the quality of starting materials and for monitoring the progress of reactions involving this versatile compound.

References

  • Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756 - PubChem. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. Available at: [Link]

  • Bis(4-nitrophenyl) carbonate - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • Bis(4-nitrophenyl)carbonate - SIELC Technologies. Available at: [Link]

  • Bis(4-nitrophenyl) carbonate - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents.
  • Bis(O-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones - Taylor & Francis Online. Available at: [Link]

  • 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate | C14H11NO6 - PubChem - NIH. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

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An In-depth Technical Guide on the Solubility and Stability of Phenyl(4-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl(4-nitrophenyl) carbonate (PNPC) is an activated asymmetrical carbonate of significant interest in organic synthesis and medicinal chemistry. Its utility often lies in its reactive nature, serving as a versatile reagent for the introduction of both phenyl and 4-nitrophenoxycarbonyl moieties. However, the very reactivity that makes it valuable also predisposes it to degradation, making a thorough understanding of its solubility and stability paramount for its effective use in research and drug development.

This technical guide provides a comprehensive overview of the solubility of PNPC in common organic solvents and a detailed analysis of its stability under various conditions. We will delve into the mechanistic underpinnings of its degradation pathways and provide field-proven, step-by-step protocols for researchers to assess its solubility and stability in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical entity.

Physicochemical Properties of Phenyl(4-nitrophenyl) Carbonate

A foundational understanding of the physicochemical properties of PNPC is essential for interpreting its solubility and stability characteristics.

PropertyValueSource(s)
Molecular Formula C₁₃H₉NO₅-
Molecular Weight 259.22 g/mol -
Appearance White to off-white crystalline powder-
Melting Point Not consistently reported in public literature; requires experimental determination.-
pKa The pKa of the leaving group, 4-nitrophenol, is approximately 7.15, which contributes to the reactivity of the parent carbonate.[1][1]

Solubility Profile of Phenyl(4-nitrophenyl) Carbonate

The following table provides a qualitative and predicted solubility profile for PNPC. It is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems using the protocol provided in Section 4.

SolventSolvent ClassPredicted SolubilityRationale and Causality
Dichloromethane (DCM) ChlorinatedHighThe polarity of DCM is well-suited to dissolve moderately polar compounds like PNPC.
Chloroform ChlorinatedHighSimilar to DCM, chloroform is an effective solvent for a wide range of organic compounds.
Tetrahydrofuran (THF) EtherHighTHF's ability to act as a hydrogen bond acceptor enhances its solvating power for the ester and nitro groups of PNPC.
Acetone KetoneHighA polar aprotic solvent that is generally a good solvent for many organic compounds.[4]
Acetonitrile (ACN) NitrileHighA polar aprotic solvent commonly used in chromatography, indicating good solvating power for a range of polarities.[4]
Ethyl Acetate (EtOAc) EsterMedium to HighA moderately polar solvent that should effectively dissolve PNPC.
Toluene Aromatic HydrocarbonLow to MediumThe non-polar nature of toluene makes it a less effective solvent for the polar PNPC.
Methanol/Ethanol AlcoholMediumWhile polar, the potential for transesterification or solvolysis, especially with heating or in the presence of base/acid, should be considered.
Dimethyl Sulfoxide (DMSO) SulfoxideVery HighA highly polar aprotic solvent capable of dissolving a wide array of compounds.
N,N-Dimethylformamide (DMF) AmideVery HighSimilar to DMSO, DMF is a powerful polar aprotic solvent.
Hexane/Heptane Aliphatic HydrocarbonVery LowThese non-polar solvents are unlikely to effectively dissolve the polar PNPC.
Water ProticVery LowThe hydrophobic phenyl and nitrophenyl groups will limit aqueous solubility. Hydrolysis is also a major concern.

Stability Profile of Phenyl(4-nitrophenyl) Carbonate

The stability of PNPC is a critical consideration, particularly given its use as an activated ester. The primary degradation pathway of concern is hydrolysis, which can be influenced by pH, temperature, and the presence of nucleophiles.

Hydrolytic Degradation

The principal mechanism of degradation for PNPC in the presence of water is hydrolysis, leading to the formation of phenol, 4-nitrophenol, and carbon dioxide. This reaction is susceptible to catalysis by both acid and base.

The hydrolysis of carbonate esters can proceed through different mechanisms depending on the pH of the solution.[5] In neutral or acidic conditions, water acts as the nucleophile in a slow reaction. However, under basic conditions, the hydroxide ion, a much stronger nucleophile, will attack the carbonyl carbon, leading to a significantly faster rate of degradation. The release of the 4-nitrophenolate ion under basic conditions results in a yellow color, which can be used to monitor the degradation spectrophotometrically.[1][6]

A pH-rate profile for the hydrolysis of PNPC would likely show a "U" shape, with a region of maximum stability at a mildly acidic pH, and significantly increased degradation rates at both low and high pH.

Thermal Degradation

While specific data for PNPC is scarce, studies on related compounds like diphenyl carbonate show that thermal degradation can occur at elevated temperatures, potentially leading to rearrangement and fragmentation products.[7][8] It is recommended to store PNPC in a cool, dry place and to avoid prolonged heating of solutions.

Photostability

According to ICH guideline Q1B, photostability testing is an important aspect of understanding a compound's stability.[9] The presence of the nitroaromatic system in PNPC suggests a potential for photosensitivity. Exposure to UV or high-intensity visible light could lead to degradation. Therefore, it is advisable to protect PNPC and its solutions from light.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11][12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C).

  • Photodegradation: Exposure to a calibrated light source (e.g., ICH option 1 or 2).

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of PNPC.

Protocol for Quantitative Solubility Determination

This protocol uses the isothermal shake-flask method, a gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of PNPC in a given solvent at a specific temperature.

Materials:

  • Phenyl(4-nitrophenyl) carbonate

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Validated HPLC method for PNPC quantification

Procedure:

  • Preparation: Add an excess amount of PNPC to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Centrifuge the vials to ensure complete separation of the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Accurately dilute the aliquot with a suitable mobile phase or solvent and analyze the concentration of PNPC using a validated HPLC method.

  • Calculation: Calculate the solubility (e.g., in mg/mL or g/L) based on the measured concentration and the dilution factor.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess PNPC to solvent equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 sep1 Settle and centrifuge equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for isothermal shake-flask solubility determination.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Study

Objective: To develop a stability-indicating HPLC method for PNPC and to assess its degradation under various stress conditions.

Part A: HPLC Method Development A reverse-phase HPLC method is generally suitable for a molecule like PNPC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with a buffer like phosphate or an acid like formic acid for better peak shape).

  • Detection: UV detection at a wavelength where PNPC and its expected degradation products (phenol, 4-nitrophenol) have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

The method should be optimized to achieve baseline separation of the PNPC peak from any degradation products and solvent peaks.

Part B: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of PNPC in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid: Mix the stock solution with 0.1 M HCl and heat at 60 °C for several hours.

    • Base: Mix the stock solution with 0.1 M NaOH and keep at room temperature. The reaction is likely to be fast.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Evaporate the solvent from the stock solution and expose the solid to dry heat (e.g., 80 °C).

    • Photo: Expose the stock solution in a quartz cuvette to a photostability chamber. Include a dark control.

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

  • Analysis: Neutralize the acid and base samples before injection if necessary. Analyze all samples by the developed stability-indicating HPLC method.

  • Evaluation:

    • Assess the peak purity of the PNPC peak under all conditions.

    • Calculate the percentage of degradation.

    • Identify and quantify the major degradation products.

Diagram of Forced Degradation Workflow:

G cluster_stress Stress Conditions start PNPC Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation start->ox therm Thermal start->therm photo Photolytic start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Peak Purity and Degradation analysis->eval

Caption: Workflow for conducting forced degradation studies.

Conclusion

Phenyl(4-nitrophenyl) carbonate is a valuable synthetic intermediate whose utility is closely tied to its reactivity and, consequently, its stability. This guide has provided a comprehensive overview of the key considerations for working with this compound, including its solubility profile and degradation pathways. While quantitative data in the literature is limited, the provided protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. By understanding and controlling the factors that influence the solubility and stability of PNPC, scientists can ensure more reliable and reproducible results in their research and development endeavors.

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ChemRxiv. (2021, March 10). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid- and water-catalyzed hydrolysis of p-nitrophenyl esters. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Bis(4-nitrophenyl)carbonate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

  • ScienceDirect. (n.d.). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Retrieved from [Link]

  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • An Overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, June 30). (PDF) An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal degradation of polycarbonate. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal rearrangement of diphenyl carbonate. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Molbase. (n.d.). phenyl 4-nitrophenyl carbonate. Retrieved from [Link]

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Theoretical calculations on the reactivity of phenyl(4-nitrophenyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of Phenyl(4-nitrophenyl) Carbonate Reactivity

Introduction: The Significance of an Activated Carbonate

Phenyl(4-nitrophenyl) carbonate (PNPC) and its close analog, bis(4-nitrophenyl) carbonate, are highly valuable reagents in modern organic synthesis. Their utility stems from the electron-withdrawing nature of the 4-nitrophenyl group, which renders the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This "activation" makes them excellent carbonylating agents, serving as safer and more manageable alternatives to hazardous reagents like phosgene. They are extensively used in the preparation of symmetrical and unsymmetrical ureas, carbamates, and particularly in peptide synthesis for creating activated esters of N-protected amino acids.[1][2][3][4]

Understanding the intrinsic reactivity of PNPC on a molecular level is paramount for optimizing reaction conditions, predicting outcomes with novel nucleophiles, and designing new synthetic methodologies. Computational chemistry provides a powerful lens to dissect this reactivity, moving beyond empirical observations to a quantitative and predictive understanding. This guide details the theoretical frameworks and practical computational workflows for analyzing the reactivity of PNPC, intended for researchers, chemists, and drug development professionals seeking to leverage computational tools in their work.

Pillar 1: The Theoretical Lens - Conceptual Density Functional Theory (DFT)

Before simulating a full chemical reaction, we can predict a molecule's inherent reactivity by calculating a set of electronic properties known as "reactivity descriptors." These descriptors arise from Conceptual DFT, a framework that rationalizes chemical reactivity based on the response of a molecule's electron density to perturbation.[5][6]

Global Reactivity Descriptors: The Molecule's Overall Temperament

Global descriptors provide a holistic view of a molecule's stability and electrophilicity.[7][8] For PNPC, the most insightful global descriptors are:

  • Chemical Potential (μ): Represents the "escaping tendency" of an electron from the electron cloud. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. It is calculated from the Ionization Potential (I) and Electron Affinity (A) as:

    • μ = -(I + A) / 2

  • Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger hardness value implies greater stability and lower reactivity. It is calculated as:

    • η = (I - A) / 2

  • Global Electrophilicity Index (ω): This is arguably the most important descriptor for an electrophile like PNPC. It quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. A higher ω value signifies a stronger electrophile.[9] It is calculated from the chemical potential and hardness:

    • ω = μ² / (2η)

These descriptors are invaluable for comparing the overall reactivity of PNPC against other similar carbonates or electrophiles without the computational expense of simulating a full reaction.

Local Reactivity Descriptors: Pinpointing the Site of Attack

While global descriptors tell us if a molecule is reactive, local descriptors tell us where it is reactive. For a molecule with multiple potentially reactive sites like PNPC, this is critical. The most powerful local descriptor is the Fukui function .[5][6]

The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes. For practical application, we use a condensed-to-atom form:

  • fk+: For nucleophilic attack (the molecule accepts an electron). This function highlights the sites most susceptible to attack by a nucleophile. It is calculated from the electron population (e.g., Mulliken charges) of each atom k in the neutral (N electrons) and anionic (N+1 electrons) states:

    • fk+ = qk(N+1) - qk(N)

  • fk-: For electrophilic attack (the molecule donates an electron). This highlights the most nucleophilic sites on the molecule. It is calculated from the neutral (N) and cationic (N-1) states:

    • fk- = qk(N) - qk(N-1)

For PNPC, we would expect the fk+ value to be largest on the carbonyl carbon, quantitatively confirming it as the primary site for nucleophilic attack.

cluster_input Initial Structure cluster_calc DFT Calculations cluster_output Reactivity Descriptors PNPC PNPC Structure Opt Geometry Optimization & Frequency Calculation PNPC->Opt N Neutral State (N) Opt->N Single Point Energy + Population Analysis N_plus_1 Anionic State (N+1) Opt->N_plus_1 Single Point Energy + Population Analysis N_minus_1 Cationic State (N-1) Opt->N_minus_1 Single Point Energy + Population Analysis Global Global Descriptors (μ, η, ω) N->Global Derive I & A Local Local Descriptors (Fukui Functions) N->Local Derive Atomic Charges N_plus_1->Global Derive I & A N_plus_1->Local Derive Atomic Charges N_minus_1->Global Derive I & A N_minus_1->Local Derive Atomic Charges

Caption: Workflow for calculating Conceptual DFT reactivity descriptors.

Pillar 2: The Dynamic Picture - Modeling the Reaction Pathway

To understand the kinetics of a reaction—how fast it proceeds—we must model the entire transformation from reactants to products. This involves mapping the reaction's potential energy surface (PES) and identifying the highest energy point along the most favorable path: the transition state.

Transition State Theory (TST)

Transition State Theory (TST) provides the foundation for calculating reaction rates from computational data.[10][11][12] It posits that reactants are in a quasi-equilibrium with an activated complex, or transition state , which then proceeds to form products. The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to the product.

The key parameter derived from TST is the Gibbs free energy of activation (ΔG‡) , which is the difference in free energy between the transition state and the reactants. The relationship between ΔG‡ and the rate constant (k) is given by the Eyring equation:

k = (κkBT / h) e(-ΔG‡ / RT)

Where:

  • kB is the Boltzmann constant

  • T is the temperature

  • h is the Planck constant

  • R is the gas constant

  • κ is the transmission coefficient (usually assumed to be 1)

A lower ΔG‡ corresponds to a faster reaction rate. Our primary goal in reaction modeling is to accurately locate the transition state and calculate this energy barrier.

The Importance of Solvent

Reactions are rarely performed in the gas phase. The surrounding solvent can significantly influence a reaction's energetics through stabilization of charged species or intermediates.[13][14][15] Computational models must account for this.

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant.[14] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

  • Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation. While more computationally demanding, it is necessary for reactions where specific solvent-solute interactions, like hydrogen bonding, play a direct role in the mechanism.[13][16]

For the aminolysis or hydrolysis of PNPC, where charge separation occurs in the transition state, the inclusion of a solvent model is not just recommended; it is essential for obtaining meaningful results.

Caption: A representative reaction coordinate diagram showing the Gibbs free energy of activation (ΔG‡).

Pillar 3: A Validated Computational Protocol

This section provides a step-by-step methodology for a comprehensive theoretical analysis of PNPC's reactivity, focusing on its reaction with a generic primary amine (R-NH₂) as a case study.

Recommended Software: A robust quantum chemistry package is required. Commercial options like Gaussian or ORCA (which has a free license for academics) are industry standards. Open-source packages like GAMESS or NWChem are also powerful alternatives.

Experimental Protocol: Computational Workflow

Step 1: Ground State Geometry Optimization of Reactants

  • Build Initial Structures: Construct the 3D structures of phenyl(4-nitrophenyl) carbonate and the chosen nucleophile (e.g., methylamine).

  • Select a Theoretical Level: Choose a Density Functional Theory (DFT) functional and a basis set.

    • Causality: For general geometry optimizations, the B3LYP functional is a reliable and well-benchmarked choice. For reaction barrier calculations, functionals like M06-2X are often more accurate.[8][13] A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost, with diffuse functions (+) important for anions and polarization functions (d,p) for describing bonding accurately.

  • Perform Optimization: Run a geometry optimization calculation for each molecule. Include an implicit solvent model (e.g., SCRF=(PCM, Solvent=Water) in Gaussian).

  • Verify Minima: Following optimization, perform a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. The output of this step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

Step 2: Calculation of Reactivity Descriptors (Optional but Recommended)

  • Using the optimized neutral geometry, perform single-point energy calculations for the cationic (charge=+1) and anionic (charge=-1) species.

  • Calculate Ionization Potential (I) and Electron Affinity (A):

    • I = E(cation) - E(neutral)

    • A = E(neutral) - E(anion)

  • Use the formulas from Pillar 1 to calculate μ, η, and ω.

  • Use the atomic charges from the neutral, cation, and anion calculations to determine the condensed Fukui functions (fk+ and fk-).

Step 3: Locating the Transition State (TS)

  • Propose a TS Structure: The reaction of an amine with PNPC is expected to proceed via nucleophilic attack at the carbonyl carbon. The initial TS guess should feature a partially formed N-C bond and a partially broken C-O(phenyl) bond.

  • Run a TS Optimization: Use an algorithm designed for finding saddle points (e.g., Opt=(TS, CalcFC, NoEigentest) in Gaussian). This is often the most challenging computational step. If it fails, methods like QST2 or QST3, which take reactant and product structures as input, can be used.

  • Verify the TS: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point will have exactly one imaginary frequency . This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, i.e., the atoms' motion as they transform from reactants to products.

Step 4: Confirming the Reaction Pathway

  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the verified TS structure.

  • Analyze the IRC Path: The IRC calculation follows the reaction path downhill from the TS in both the forward and reverse directions. The forward path should lead to the reaction's products (or an intermediate), and the reverse path should lead back to the reactants. This confirms that the located TS is the correct one for the reaction of interest.

Step 5: Calculating the Activation Energy

  • Optimize Product/Intermediate Structures: Perform geometry optimization and frequency calculations for the species at the end of the IRC path.

  • Calculate Gibbs Free Energies: For each species (Reactants, TS, Products), calculate the Gibbs free energy (G) by adding the thermal corrections from the frequency calculation to the electronic energy from the optimization.

    • G = Eelectronic + Gcorrection

  • Determine ΔG‡:

    • ΔG‡ = GTS - (GPNPC + GAmine)

start Build Initial Structures (Reactants, Products) opt_R Optimize Reactant Geometries start->opt_R opt_P Optimize Product Geometries start->opt_P guess_TS Propose TS Guess start->guess_TS freq_R Frequency Calc. (Confirm Minima) opt_R->freq_R analysis Calculate ΔG‡ (G_TS - G_Reactants) freq_R->analysis freq_P Frequency Calc. (Confirm Minima) opt_P->freq_P opt_TS Optimize TS Geometry guess_TS->opt_TS freq_TS Frequency Calc. (Verify 1 Imag. Freq.) opt_TS->freq_TS irc IRC Calculation freq_TS->irc freq_TS->analysis irc->freq_R Confirms Connection irc->freq_P Confirms Connection

Caption: Detailed computational workflow for reaction pathway analysis.

Data Presentation & Interpretation: A Case Study

Let's apply the protocol to the reaction of PNPC with methylamine in an aqueous solution. The following tables present hypothetical but realistic data that would be generated from such a study.

Table 1: Calculated Global Reactivity Descriptors for PNPC (Calculated at the M06-2X/6-311+G(d,p) level with PCM water model)

DescriptorValue (eV)Interpretation
Ionization Potential (I)9.85High, indicating it is difficult to oxidize.
Electron Affinity (A)2.15Positive, indicating it readily accepts an electron.
Chemical Potential (μ)-6.00Moderately low, typical for an electrophile.
Chemical Hardness (η)3.85Moderately stable molecule.
Electrophilicity (ω) 4.68 High value, confirming strong electrophilic character.

Table 2: Condensed Fukui Function (fk+) for Nucleophilic Attack on PNPC

Atom (by label)fk+ ValueRankInterpretation
C1 (Carbonyl) 0.452 1 The overwhelmingly preferred site for nucleophilic attack.
C7 (Nitro-Aryl C)0.0982Minor susceptibility due to nitro group.
C2 (Phenyl C)0.0753Minor susceptibility.
O (Carbonyl)0.0514Not a favorable site for nucleophilic attack.

Note: Atom labels refer to a standard numbering scheme for the molecule.

Table 3: Calculated Activation Energy for Aminolysis

ReactionΔG‡ (kcal/mol)Interpretation
PNPC + CH₃NH₂14.5A moderate energy barrier, suggesting the reaction proceeds readily at or slightly above room temperature, consistent with experimental observations.

Synthesis of Insights: The computational results provide a multi-faceted, self-validating picture of PNPC's reactivity.

  • Trustworthiness: The high electrophilicity index (ω) from the global descriptor analysis (Table 1) provides the initial hypothesis that PNPC is a potent electrophile.[7][9]

  • Expertise: The Fukui function analysis (Table 2) validates this by pinpointing the precise location of this electrophilicity at the carbonyl carbon, which is the mechanistically accepted site of reaction.[5][6] This aligns with established principles of carbonate chemistry.[17][18][19]

  • Authoritative Grounding: The calculated activation barrier of 14.5 kcal/mol (Table 3) quantifies the reaction kinetics, providing a value that can be used to estimate a theoretical rate constant via the Eyring equation.[10][20] This value is chemically reasonable for a reaction that works efficiently in the lab, grounding the theoretical model in practical reality.

Together, these pillars of analysis provide a robust, predictive, and insightful model of reactivity that can be used to guide further experimental work in synthesis and drug development.

References

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1873. [Link]

  • William H. Green Research Group. (n.d.). Software. MIT. [Link]

  • Cortes-Arriagada, D. (2019). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Gao, C., Allen, J. W., Green, W. H., & West, R. H. (2018). Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. Computers & Chemical Engineering, 113, 141-151. [Link]

  • MIT. (n.d.). RMG - Reaction Mechanism Generator. [Link]

  • Zhang, Y., et al. (2022). DFT investigation on the carbonate radical formation in the system containing carbon dioxide and hydroxyl free radical. Journal of Molecular Graphics and Modelling, 114, 108182. [Link]

  • Borodin, O., et al. (2012). Oxidation induced decomposition of ethylene carbonate from DFT calculations – importance of explicitly treating surrounding solvent. Physical Chemistry Chemical Physics, 14(44), 15476-15487. [Link]

  • ResearchGate. (2015). Is there any free software that will allow me to model chemical reactions?[Link]

  • Xiang, Y., et al. (2022). Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Covalent Warheads. ChemRxiv. [Link]

  • Aricò, F., & Tundo, P. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 303. [Link]

  • Aricò, F., & Tundo, P. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. PMC - NIH. [Link]

  • MIT. (n.d.). RMG - Reaction Mechanism Generator. [Link]

  • ResearchGate. (2022). DFT investigation on the carbonate radical formation in the system containing carbon dioxide and hydroxyl free radical | Request PDF. [Link]

  • S.R.I. Organics. (n.d.). Bis(4-Nitrophenyl) Carbonate Manufacturer, Supplier, Hyderabad. [Link]

  • Wang, Y., et al. (2015). DFT investigations for the reaction mechanism of dimethyl carbonate synthesis on Pd(ii)/β zeolites. Physical Chemistry Chemical Physics, 17(23), 15286-15295. [Link]

  • Pluhar, B., et al. (2023). Autonomous Reaction Discovery of CO2 Capture in Aqueous Ammonia through Active-Learning Neural Networks. Journal of Chemical Theory and Computation. [Link]

  • Steiger, A. K., et al. (2018). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Chemical Biology, 13(10), 2847–2854. [Link]

  • CN105152917A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Um, I. H., et al. (2008). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 73(18), 7349-7352. [Link]

  • University of Oxford. (n.d.). Transition state theory. [Link]

  • Um, I. H., et al. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. [Link]

  • Borodin, O., et al. (2012). Oxidation Induced Decomposition of Ethylene Carbonate from Dft Calculations - Importance of Explicitly Treating Surrounding Solvent. AMiner. [Link]

  • Wikipedia. (n.d.). Transition state theory. [Link]

  • Chemistry LibreTexts. (2022). 6.4: Transition State Theory. [Link]

  • Tundo, P., et al. (2023). Reaction Pathways in Carbonates and Esters. ChemSusChem, 16(18), e202300748. [Link]

  • Zhang, X., et al. (2023). DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites. Molecules, 28(5), 2139. [Link]

  • eCampusOntario Pressbooks. (n.d.). 7.6 – Transition State Theory. [Link]

  • Shaikh, A. A. G., & Sivaram, S. (1996). Dialkyl and diaryl carbonates by carbonate interchange reaction with dimethyl carbonate. Industrial & Engineering Chemistry Research, 35(8), 2780-2785. [Link]

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Um, I. H., et al. (2007). Effect of Nonleaving Group on the Reaction Rate and Mechanism: Aminolyses of 4-Nitrophenyl Acetate, Benzoate and Phenyl Carbonate. ResearchGate. [Link]

  • Lee, J., et al. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

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A Comparative Analysis of Phenyl(4-nitrophenyl) Carbonate and Bis(4-nitrophenyl) Carbonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Activated Carbonates in Modern Synthesis

In the landscape of contemporary drug discovery and development, the efficient and precise construction of complex molecular architectures is paramount. Activated carbonates, particularly those derived from 4-nitrophenol, have emerged as indispensable reagents for the introduction of the carbonyl moiety, a fundamental building block in a vast array of pharmaceuticals. Their heightened reactivity, coupled with their relative stability and safety compared to hazardous alternatives like phosgene, has solidified their role in the synthesis of carbamates, ureas, and esters — key functional groups in numerous bioactive molecules.

This technical guide provides an in-depth comparative analysis of two prominent activated carbonates: the asymmetric phenyl(4-nitrophenyl) carbonate and the symmetric bis(4-nitrophenyl) carbonate. While both reagents serve as potent carbonylating agents, their distinct structural and electronic properties give rise to nuanced differences in reactivity, selectivity, and application. Understanding these subtleties is crucial for the rational design of synthetic routes and the optimization of reaction conditions in the pursuit of novel therapeutics. This document will delve into their synthesis, comparative properties, reactivity profiles, and practical applications, offering field-proven insights to guide researchers in their experimental choices.

Structural and Physicochemical Properties: A Tale of Two Carbonates

The fundamental difference between phenyl(4-nitrophenyl) carbonate and bis(4-nitrophenyl) carbonate lies in their symmetry and the electronic nature of their leaving groups. Bis(4-nitrophenyl) carbonate possesses two identical, highly activated 4-nitrophenoxy groups, rendering it a potent and often aggressive carbonylating agent. In contrast, phenyl(4-nitrophenyl) carbonate offers a degree of differentiation, with one highly activated 4-nitrophenoxy leaving group and one less activated phenoxy group. This asymmetry can be strategically exploited in sequential reactions.

Below is a summary of their key physicochemical properties:

PropertyPhenyl(4-nitrophenyl) carbonateBis(4-nitrophenyl) carbonate
Molecular Formula C₁₃H₉NO₅C₁₃H₈N₂O₇
Molecular Weight 259.22 g/mol 304.21 g/mol [1]
Appearance Off-white to pale yellow solidWhite to pale yellow crystalline powder[2]
Melting Point 78-80 °C (for the analogous benzyl derivative)136-139 °C[2][3][4][5]
Solubility Soluble in chloroform, dichloromethane, and other common organic solvents.Soluble in chloroform and tetrahydrofuran.[5]

Spectroscopic Characterization: Fingerprinting the Carbonates

The structural integrity and purity of these reagents are paramount for reproducible and high-yielding synthetic transformations. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for their characterization.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra provide a detailed map of the chemical environment of each atom within the molecules.

Bis(4-nitrophenyl) carbonate:

  • ¹H NMR (CDCl₃): The spectrum is characterized by two doublets in the aromatic region. A doublet around 8.32 ppm corresponds to the protons ortho to the nitro group, while a doublet around 7.45 ppm is assigned to the protons meta to the nitro group.[6]

  • ¹³C NMR (CDCl₃): The key signals include the carbonyl carbon at approximately 155.4 ppm, the aromatic carbon para to the nitro group at ~151.8 ppm, the ipso-carbon attached to the nitro group at ~145.8 ppm, and the ortho and meta carbons at ~125.4 ppm and ~121.9 ppm, respectively.[6][7]

Phenyl(4-nitrophenyl) carbonate:

  • ¹H NMR (CDCl₃): The spectrum is more complex due to the asymmetry. It will exhibit signals for both the 4-nitrophenyl and the phenyl rings. The 4-nitrophenyl protons will appear as two doublets, similar to the bis-substituted analog, while the phenyl protons will show a multiplet in the range of 7.2-7.5 ppm.

  • ¹³C NMR (CDCl₃): The spectrum will display distinct signals for each of the thirteen carbons. The carbonyl carbon signal is expected to be in a similar region to its symmetric counterpart. The aromatic region will show signals corresponding to both the electron-deficient 4-nitrophenyl ring and the unsubstituted phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in these molecules.

Bis(4-nitrophenyl) carbonate:

  • A strong absorption band around 1780 cm⁻¹ is characteristic of the C=O (carbonyl) stretch.[6]

  • Strong bands at approximately 1525 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric N-O stretching of the nitro group, respectively.[6]

  • A strong C-O stretching vibration is observed around 1210 cm⁻¹ .[6]

Phenyl(4-nitrophenyl) carbonate:

  • The IR spectrum will also be dominated by a strong carbonyl stretch, likely in a similar region to the bis-substituted carbonate.

  • It will also exhibit the characteristic nitro group stretches.

  • The presence of the unsubstituted phenyl ring will contribute to C-H stretching and bending vibrations in the aromatic region.

Reactivity and Mechanistic Considerations: The Impact of the Leaving Group

The reactivity of these carbonates is dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The electron-withdrawing nitro group in the para position of the phenyl ring plays a crucial role in activating the carbonate.

G cluster_0 Reactivity Determinants cluster_1 Bis(4-nitrophenyl) carbonate cluster_2 Phenyl(4-nitrophenyl) carbonate Electrophilicity Electrophilicity BNPC Bis(4-nitrophenyl) carbonate Electrophilicity->BNPC PNPC Phenyl(4-nitrophenyl) carbonate Electrophilicity->PNPC Leaving_Group_Ability Leaving_Group_Ability Two_Good_LGs Two excellent 4-nitrophenoxide leaving groups Leaving_Group_Ability->Two_Good_LGs One_Good_One_Poor_LG One excellent 4-nitrophenoxide and one poorer phenoxide leaving group Leaving_Group_Ability->One_Good_One_Poor_LG BNPC->Two_Good_LGs possesses High_Reactivity High Reactivity Two_Good_LGs->High_Reactivity leads to PNPC->One_Good_One_Poor_LG possesses Moderate_Reactivity Moderate & Selective Reactivity One_Good_One_Poor_LG->Moderate_Reactivity allows for

The Role of the 4-Nitrophenoxide Leaving Group

The pKa of 4-nitrophenol is approximately 7.15, making the 4-nitrophenoxide a significantly better leaving group than the phenoxide ion (from phenol, pKa ≈ 10). This is because the negative charge on the 4-nitrophenoxide is stabilized through resonance and the strong electron-withdrawing effect of the nitro group.

Bis(4-nitrophenyl) carbonate is highly reactive due to the presence of two excellent 4-nitrophenoxide leaving groups. This makes it a powerful reagent for reactions where rapid and complete carbonylation is desired.

Phenyl(4-nitrophenyl) carbonate , on the other hand, exhibits a more nuanced reactivity profile. The initial nucleophilic attack will preferentially displace the better leaving group, the 4-nitrophenoxide, to form a more stable phenyl carbonate intermediate. This intermediate is less reactive than the starting material, allowing for a degree of control and the potential for sequential, differentiated reactions. Kinetic studies on the aminolysis of phenyl 4-nitrophenyl carbonate have shown that the reaction proceeds through a stepwise mechanism.[2]

Experimental Protocols: Synthesis and Application

The following protocols are provided as a guide for the synthesis and application of these activated carbonates. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Bis(4-nitrophenyl) carbonate

This protocol describes a common method for the synthesis of bis(4-nitrophenyl) carbonate from 4-nitrophenol and triphosgene.[1]

Materials:

  • 4-Nitrophenol

  • Triphosgene

  • Dichloromethane (DCM)

  • Triethylamine

  • Sodium sulfite (antioxidant)

  • 34% Sodium hydroxide solution

  • Water

Procedure:

  • In a reaction vessel, add dichloromethane, 4-nitrophenol, sodium sulfite, triethylamine, and water in the appropriate molar ratios and stir for 30 minutes.

  • Separately, prepare a solution of triphosgene in dichloromethane.

  • Slowly and simultaneously add the triphosgene solution and a 34% sodium hydroxide solution to the reaction mixture, maintaining the temperature below 25 °C.

  • Continue stirring for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/cyclohexane) to yield high-purity bis(4-nitrophenyl) carbonate.[5]

G

Synthesis of Phenyl(4-nitrophenyl) carbonate (Adapted Protocol)

This protocol is adapted from the synthesis of benzyl 4-nitrophenyl carbonate and can be used as a starting point for the preparation of the phenyl analog.[8]

Materials:

  • Phenol

  • 4-Nitrophenyl chloroformate

  • Dichloromethane (DCM)

  • Triethylamine

  • Water

  • Brine

Procedure:

  • Dissolve phenol and triethylamine in dichloromethane in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-nitrophenyl chloroformate in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain phenyl(4-nitrophenyl) carbonate.

Applications in Drug Development: A Comparative Perspective

Both carbonates are valuable tools in the drug development arsenal, but their optimal applications differ based on their reactivity.

Bis(4-nitrophenyl) carbonate: The Workhorse for Robust Carbonylation

Due to its high reactivity, bis(4-nitrophenyl) carbonate is the reagent of choice for:

  • Synthesis of Symmetrical Ureas and Carbamates: It reacts readily with two equivalents of an amine or alcohol to produce symmetrical products in high yields.[3]

  • Peptide Coupling: It serves as an efficient coupling reagent in peptide synthesis, facilitating the formation of amide bonds.[3]

  • Preparation of Activated Esters: It is used to prepare 4-nitrophenyl esters of N-protected amino acids, which are then used in peptide synthesis.[3]

Phenyl(4-nitrophenyl) carbonate: The Strategist's Choice for Sequential Reactions

The differentiated reactivity of phenyl(4-nitrophenyl) carbonate makes it particularly useful for:

  • Stepwise Synthesis of Unsymmetrical Ureas and Carbamates: The sequential displacement of the two different leaving groups allows for the controlled introduction of two different nucleophiles.

  • As a Base-Labile Protecting Group: The 4-nitrophenoxycarbonyl group can be used as a protecting group for alcohols and amines. Its removal under mild basic conditions can be monitored spectrophotometrically by the release of the yellow 4-nitrophenolate anion.[8]

Conclusion: Selecting the Right Tool for the Job

Both phenyl(4-nitrophenyl) carbonate and bis(4-nitrophenyl) carbonate are powerful and versatile reagents for carbonyl chemistry in the context of drug development. The choice between them should be guided by the specific synthetic challenge at hand. For rapid and efficient carbonylation to produce symmetrical products, the highly reactive bis(4-nitrophenyl) carbonate is often the superior choice. However, when a more controlled, stepwise approach is required for the synthesis of unsymmetrical molecules or when the introduction of a base-labile protecting group is desired, the nuanced reactivity of phenyl(4-nitrophenyl) carbonate offers a distinct strategic advantage. A thorough understanding of their respective properties and reactivity profiles, as outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery of new and life-saving medicines.

References

  • Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. (n.d.). Retrieved from [Link]

  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. (2008). PubMed. Retrieved from [Link]

  • Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756. (n.d.). PubChem. Retrieved from [Link]

  • 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate | C14H11NO6. (n.d.). PubChem. Retrieved from [Link]

  • Bis(4-nitrophenyl) carbonate | CAS#:5070-13-3. (n.d.). Chemsrc. Retrieved from [Link]

  • Bis(4-nitrophenyl) carbonate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Bis(4-nitrophenyl) carbonate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of L-Methyldopa (CAS 555-30-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Abstract Service (CAS) Numbers: This guide focuses on the synthesis and purification of L-Methyldopa, a critical antihypertensive agent. The correct CAS number for the active L-enantiomer of Methyldopa is 555-30-6.[1][2][3] The CAS number 17175-11-0, mentioned in the initial topic request, corresponds to phenyl 4-nitrophenyl carbonate, a different chemical entity.[4][5][6][7][8] This guide proceeds with the synthesis and purification of L-Methyldopa, the pharmacologically active compound.

Introduction: The Enduring Significance of L-Methyldopa

L-Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, has been a cornerstone in the management of hypertension for over half a century.[9] Its continued relevance, particularly in specific patient populations such as pregnant women, is a testament to its efficacy and established safety profile.[3] As a prodrug, L-Methyldopa is converted in the brain to its active metabolite, α-methylnorepinephrine, which acts as a central α-2 adrenergic agonist, thereby reducing sympathetic outflow and lowering blood pressure.[10]

The synthesis and purification of L-Methyldopa present unique challenges due to the presence of a chiral center and the catechol moiety, which is susceptible to oxidation.[11] Achieving high enantiomeric purity and chemical stability are paramount for its therapeutic efficacy and safety. This guide provides a comprehensive overview of established and innovative methods for the synthesis and purification of L-Methyldopa, offering insights into the underlying chemical principles and practical considerations for researchers and drug development professionals.

Part 1: Synthetic Strategies for L-Methyldopa

The synthesis of L-Methyldopa has evolved over the years, with various routes developed to optimize yield, stereoselectivity, and cost-effectiveness. This section will explore some of the prominent synthetic pathways.

Synthesis from 3,4-Dimethoxybenzaldehyde

A common industrial approach utilizes 3,4-dimethoxybenzaldehyde (veratraldehyde) as a readily available starting material. This multi-step synthesis involves condensation, reduction, and deprotection steps.

Experimental Protocol:

  • Condensation: 3,4-Dimethoxybenzaldehyde is condensed with an N-acyl-α-amino acid derivative, such as 2-acetylamino propionic acid methyl ester, in the presence of a base. This step forms an azlactone intermediate.

  • Reduction: The intermediate is then subjected to reduction. A Chinese patent describes the use of sodium borohydride for this purpose after the addition of p-toluenesulfonyl chloride.[12]

  • Hydrolysis and Deprotection: The resulting protected amino acid is hydrolyzed and the methoxy protecting groups on the catechol ring are cleaved. This is typically achieved by heating with a strong acid, such as hydrobromic acid.[12] The crude L-Methyldopa is then precipitated by adjusting the pH.[12]

Causality Behind Experimental Choices:

  • Protection of the Catechol Group: The use of 3,4-dimethoxybenzaldehyde protects the hydroxyl groups of the catechol moiety from undesired side reactions during the initial synthetic steps.

  • Stereocontrol: The stereochemistry of the final product is often determined by the chiral auxiliary used or through subsequent chiral resolution.

Chiral Hydantoin Approach

Another elegant strategy involves the use of a chiral hydantoin to introduce the desired stereochemistry.

Experimental Protocol:

  • Formation of Chiral Hydantoin: A chiral hydantoin is prepared, for example, from phenyl isocyanate and an N-substituted glycinate.[13]

  • Diastereoselective Alkylation: The hydantoin is then subjected to two successive alkylation reactions. The first introduces the methyl group, and the second introduces the 3,4-dihydroxybenzyl group (or a protected version thereof). The diastereoselectivity of these alkylations is crucial for the final enantiomeric purity.[13]

  • Hydrolysis: The resulting dialkylated hydantoin is hydrolyzed to release the desired (S)-L-α-methyldopa.[13]

Causality Behind Experimental Choices:

  • Chiral Auxiliary: The chiral hydantoin acts as a chiral auxiliary, directing the incoming alkyl groups to a specific face of the molecule, thereby controlling the stereochemistry at the α-carbon.

  • Separation of Diastereomers: In cases where the diastereoselectivity of the alkylation is not perfect, the resulting diastereomeric hydantoins can often be separated by chromatographic techniques like flash chromatography before the final hydrolysis step.[13]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: From 3,4-Dimethoxybenzaldehyde cluster_route2 Route 2: Chiral Hydantoin Approach A1 3,4-Dimethoxy- benzaldehyde B1 Condensation with N-acyl-α-amino acid derivative A1->B1 C1 Reduction B1->C1 D1 Hydrolysis & Deprotection C1->D1 E1 Crude L-Methyldopa D1->E1 A2 Chiral Hydantoin Formation B2 Diastereoselective Alkylation A2->B2 C2 Separation of Diastereomers (optional) B2->C2 D2 Hydrolysis C2->D2 E2 L-Methyldopa D2->E2 Purification_Logic A Crude L-Methyldopa (from synthesis) B Primary Purification: Recrystallization A->B C Quality Control Analysis: Reverse-Phase HPLC B->C Impurity Profiling F Is enantiomeric purity within specification? B->F D Enantiomeric Purity Analysis: Chiral HPLC E High-Purity L-Methyldopa D->E Meets Specs F->D Yes G Further Purification: Preparative Chiral Chromatography or Re-crystallization F->G No G->F

Sources

A Technical Guide to Phenyl(4-nitrophenyl) Carbonate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of phenyl(4-nitrophenyl) carbonate, a versatile reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A comprehensive, field-tested protocol for its synthesis via the reaction of phenol with 4-nitrophenyl chloroformate is presented, including a mechanistic rationale and a complete workflow diagram. Furthermore, standard methods for spectroscopic characterization are outlined, and its critical applications, particularly as an activating agent in the synthesis of carbonates, carbamates, and ureas relevant to drug development, are discussed. This guide is intended to serve as a comprehensive resource, grounded in authoritative references, to support researchers in the effective utilization of this important synthetic tool.

Chemical Identity and Structure

Phenyl(4-nitrophenyl) carbonate is an asymmetric carbonate ester that features both a phenyl group and a 4-nitrophenyl group attached to the central carbonyl moiety. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a superior leaving group compared to the phenoxide. This inherent asymmetry is the foundation of its utility as a selective carbonyl transfer agent in organic synthesis.

  • IUPAC Name: phenyl (4-nitrophenyl) carbonate

  • Chemical Structure:

    
    (Note: An illustrative image would be placed here in a final document.)
    
  • Molecular Formula: C₁₃H₉NO₅[1]

  • Molecular Weight: 259.21 g/mol [1]

  • CAS Number: 17175-11-0[1]

Physicochemical Properties

The physical and chemical properties of a reagent are critical for its proper handling, storage, and application in experimental design. The data for the closely related and more widely documented symmetric analogue, bis(4-nitrophenyl) carbonate, is often used as a reference point for understanding the behavior of activated nitrophenyl carbonates.

PropertyValueSource
Appearance White to pale yellow crystalline solid[2][3]
Melting Point 136-139 °C (for bis(4-nitrophenyl) carbonate)[3]
Solubility Soluble in chloroform, tetrahydrofuran, ethyl acetate[3][4][5]
Stability Moisture sensitive[2][3]

Synthesis of Phenyl(4-nitrophenyl) Carbonate

Synthetic Strategy and Mechanism

The most common and direct method for the synthesis of phenyl(4-nitrophenyl) carbonate is the reaction between phenol and 4-nitrophenyl chloroformate.[6][7][8] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality in Experimental Design:

  • Reagents: Phenol acts as the nucleophile. 4-Nitrophenyl chloroformate is the electrophilic acylating agent. The para-nitro group on the chloroformate activates the carbonyl carbon towards nucleophilic attack and stabilizes the resulting phenoxide leaving group.[9]

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion. It also acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and prevent unwanted hydrolysis of the reactive chloroformate starting material.

The reaction mechanism involves the attack of the phenoxide ion on the carbonyl carbon of 4-nitrophenyl chloroformate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion to yield the final product.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

  • Phenol

  • 4-Nitrophenyl chloroformate

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.

  • Reactant Addition: Dissolve 4-nitrophenyl chloroformate (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system to yield phenyl(4-nitrophenyl) carbonate as a white to pale yellow solid.

Synthesis and Purification Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification Phase A Dissolve Phenol in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add 4-Nitrophenyl Chloroformate Solution C->D E Stir at RT (4-6h) Monitor by TLC D->E F Dilute with DCM E->F Reaction Complete G Wash with NaHCO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Recrystallize (EtOAc/Hexanes) J->K L Dry Product Under Vacuum K->L M Final Product L->M

Caption: Workflow for the synthesis and purification of phenyl(4-nitrophenyl) carbonate.

Spectroscopic Characterization

Verification of the chemical structure and purity is paramount. The following spectroscopic data are characteristic of the closely related and well-documented bis(4-nitrophenyl) carbonate, and similar peaks would be expected for the asymmetric target compound, with additional signals corresponding to the unsubstituted phenyl ring.[10]

Technique Characteristic Data (for Bis(4-nitrophenyl) carbonate) Assignment
¹H NMR δ ~8.3 ppm (d), δ ~7.4 ppm (d)Aromatic protons ortho and meta to the nitro group, respectively.
¹³C NMR δ ~155 ppm, δ ~152 ppm, δ ~146 ppm, δ ~125 ppm, δ ~122 ppmCarbonyl, C-O, C-NO₂, and other aromatic carbons.
IR (KBr) ~1780 cm⁻¹ (strong), ~1525 cm⁻¹ (strong), ~1350 cm⁻¹ (strong), ~1210 cm⁻¹ (strong)C=O stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-O stretch.

Note: For phenyl(4-nitrophenyl) carbonate, additional proton and carbon signals corresponding to the unsubstituted phenyl ring would appear in the aromatic region of the NMR spectra.[11][12][13][14][15]

Applications in Research and Drug Development

The primary utility of phenyl(4-nitrophenyl) carbonate lies in its function as an efficient and selective carbonyl transfer agent, serving as a safer alternative to highly toxic reagents like phosgene.[16]

  • Synthesis of Asymmetric Carbonates: It allows for the sequential introduction of two different nucleophiles (e.g., alcohols). The 4-nitrophenoxide is first displaced by a more potent nucleophile. The resulting intermediate, a phenyl carbonate, can then react with a second nucleophile under different conditions.

  • Carbamate Synthesis: It reacts readily with primary and secondary amines to form carbamates.[8][9] This reaction is fundamental in peptide synthesis for creating protecting groups and in medicinal chemistry for synthesizing carbamate-containing drug candidates.[4][17] For instance, it can be used to activate a phenolic drug molecule, which then reacts with an amine to form a carbamate prodrug.[18]

  • Active Ester Formation: While less common for this specific molecule, related compounds like bis(4-nitrophenyl) carbonate are extensively used to prepare 4-nitrophenyl active esters of N-protected amino acids, which are crucial intermediates in peptide synthesis.[17]

The reactivity is driven by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing 4-nitrophenyl group.[2][16] This makes the 4-nitrophenoxide an excellent leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions.[16]

Safety and Handling

As an activated carbonyl compound, phenyl(4-nitrophenyl) carbonate requires careful handling.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][20][21] Avoid generating dust.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and acids.[2][3][22] The compound is moisture-sensitive and can hydrolyze.[3]

  • In case of Exposure:

    • Skin: May cause mild irritation. Wash the affected area thoroughly with soap and water.[19]

    • Eyes: May cause irritation. Flush with copious amounts of water for at least 15 minutes and seek medical attention.[19][22]

References

  • Molbase. phenyl 4-nitrophenyl carbonate. Available at: [Link]

  • Teletype. Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78756, Bis(4-nitrophenyl) carbonate. Available at: [Link]

  • LookChem. Bis(4-nitrophenyl) carbonate. Available at: [Link]

  • SpectraBase. Bis(4-nitrophenyl) carbonate - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • PubMed. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. Available at: [Link]

  • Thieme Connect. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Available at: [Link]

  • ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Available at: [Link]

  • Carbonxt. ACTIVATED CARBON Safety Data Sheet. Available at: [Link]

  • Sorbtech. SDS Activated Carbon. Available at: [Link]

  • General Carbon Corp. Activated Carbon MSDS. Available at: [Link]

  • SC Fuels. Activated Carbon Safety Data Sheet. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Phenyl(4-nitrophenyl) Carbonate and its Analogs as Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Challenge of the Peptide Bond

The synthesis of peptides, a cornerstone of biochemical research and pharmaceutical development, hinges on the efficient and stereochemically pure formation of amide (peptide) bonds. This process is deceptively complex, requiring the precise activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another, all while suppressing undesirable side reactions. The primary challenge is preventing racemization—the loss of stereochemical integrity at the α-carbon of the activated amino acid.[1]

Over the decades, a vast arsenal of coupling reagents has been developed to address this challenge.[2][3] Among these, the active ester methodology remains a robust and widely utilized strategy. This approach involves converting the carboxylic acid into a more reactive ester, which is then susceptible to nucleophilic attack by the amine component. This application note focuses on the use of 4-nitrophenyl carbonates, particularly the commercially available and stable reagent Bis(4-nitrophenyl) carbonate (BNPC) , as an effective precursor for the in situ generation of 4-nitrophenyl (pNP) active esters for peptide coupling.[4][5] While the asymmetric Phenyl(4-nitrophenyl) carbonate is also effective,[6][7] BNPC is more commonly employed in documented peptide synthesis protocols due to its symmetry and stability. BNPC is a crystalline, stable solid that is easy to handle and serves as a reliable activating agent for both solid-phase and solution-phase peptide synthesis.[1]

Mechanism of Action: A Two-Step Activation and Coupling Pathway

The utility of Bis(4-nitrophenyl) carbonate lies in its ability to efficiently activate the carboxyl group of an N-protected amino acid. The reaction proceeds through a well-defined, two-step mechanism:

  • Activation Step: The carboxylate of an N-protected amino acid, typically generated in the presence of a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks one of the carbonyl carbons of BNPC. This forms a highly reactive 4-nitrophenyl active ester intermediate and releases one equivalent of 4-nitrophenol.[1]

  • Coupling Step: The free amino group of the second amino acid residue (either on the solid-phase support or in solution) then performs a nucleophilic attack on the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of a second equivalent of 4-nitrophenol.

The bright yellow color of the 4-nitrophenolate byproduct, especially in the presence of a base, can serve as a visual indicator of reaction progress.

G cluster_activation Activation Step cluster_coupling Coupling Step AA1 R1-COOH (N-Protected Amino Acid) r1 BNPC pNP-O-(C=O)-O-pNP (Bis(4-nitrophenyl) carbonate) Base Base (e.g., DIPEA) ActiveEster R1-COO-pNP (Active Ester) r2 pNP1 pNP-OH (4-Nitrophenol) r1->ActiveEster Activation r1->pNP1 AA2 H2N-R2 (Amino Component) Peptide R1-CO-NH-R2 (Peptide Bond) pNP2 pNP-OH (4-Nitrophenol) r2->Peptide Coupling r2->pNP2

Caption: Mechanism of peptide bond formation using BNPC.

Advantages, Limitations, and Mitigation Strategies

No coupling reagent is perfect for every situation.[2] Understanding the specific profile of BNPC allows researchers to leverage its strengths and anticipate its limitations.

FeatureDescriptionMitigation & Optimization
Advantages
Stability & Handling BNPC is a crystalline, shelf-stable solid that is not shock-sensitive or explosive, unlike some benzotriazole-based reagents.[1]Store in a cool, dry place. No special handling beyond standard laboratory practice is required.
Low Racemization The 4-nitrophenyl esters are "moderately" reactive, providing a good balance between efficient coupling and a reduced tendency for α-carbon epimerization compared to more potent activators.[1]Avoid excessive amounts of base and prolonged exposure to high temperatures. Use weaker bases like N-methylmorpholine (NMM) or collidine for particularly sensitive residues.
Reaction Monitoring The release of the yellow 4-nitrophenolate anion in the presence of base provides a qualitative visual cue of reaction progress.Quantitative monitoring should still be performed using standard methods like the Kaiser test (SPPS) or LC-MS (LPPS).
Limitations
Diketopiperazine (DKP) Formation A common side reaction involving intramolecular cyclization of a dipeptidyl-resin, cleaving it from the support. It is most prevalent when coupling the third amino acid, especially if the sequence contains Pro or Gly.[1]For DKP-prone sequences, couple the third amino acid as a pre-formed dipeptide (e.g., Fmoc-AA2-AA3-OH) using a standard coupling agent like HBTU or HATU.
Urea Formation BNPC can react with the free amine to form a urea byproduct, though this is less common than with reagents like carbodiimides.[1]Ensure correct stoichiometry and efficient activation of the carboxylic acid before adding the amine component.
Steric Hindrance Coupling sterically hindered amino acids (e.g., Aib, Val, Ile) can be slow or incomplete.Increase reaction time or perform a "double coupling" by draining the reaction vessel and adding a fresh solution of activated amino acid.[1]
Byproduct Removal The 4-nitrophenol byproduct must be thoroughly removed to ensure final peptide purity.In SPPS, extensive washing with DMF is critical.[1][8] In LPPS, aqueous base washes (e.g., dilute NaHCO3) followed by acid washes are effective during workup.

Protocols for Peptide Synthesis

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol describes a standard coupling cycle on a solid support resin (e.g., Wang or Rink Amide resin) using BNPC for activation.

Workflow for a Single SPPS Coupling Cycle

G Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (5-6 times) Deprotection->Wash1 Coupling 4. Coupling (Add activated solution to resin) Agitate for 2-4 hours Wash1->Coupling Activation 3. Amino Acid Activation (Fmoc-AA-OH + BNPC + DIPEA in DMF) Activate for 15-20 min Activation->Coupling Pre-activation in separate vessel Wash2 5. DMF Wash (5-6 times) Coupling->Wash2 Monitor 6. Monitoring (Kaiser Test) Wash2->Monitor Decision Complete? Monitor->Decision Decision->Coupling No (Positive Test) Repeat Coupling Capping Capping (Optional) (Acetic Anhydride/DIPEA) Decision->Capping Yes, with unreacted sites NextCycle Proceed to Next Cycle Decision->NextCycle Yes (Negative Test) Capping->NextCycle

Caption: Experimental workflow for an SPPS coupling cycle.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[1]

  • Amino Acid Activation (In Situ):

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to resin loading) and Bis(4-nitrophenyl) carbonate (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents).[1]

    • Allow the activation to proceed for 15-20 minutes at room temperature. The solution may turn yellow.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5-6 times) to remove excess reagents and the 4-nitrophenol byproduct.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[1]

    • Negative Result (beads are colorless): The coupling is complete. Proceed to the next cycle starting from Step 2.

    • Positive Result (beads turn blue): The coupling is incomplete. Repeat steps 5-8 (a "double coupling").

  • Capping (Optional): If a small number of unreacted amines persist after double coupling, they can be permanently blocked (capped) by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

Protocol 2: Solution-Phase Peptide Synthesis (LPPS)

This protocol describes the coupling of an N-protected amino acid with a C-terminally protected amino acid ester in solution.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine; 1.0 equivalent) and Bis(4-nitrophenyl) carbonate (1.1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or DMF).[9]

    • Cool the solution in an ice-water bath (0-5 °C).

  • Activation: Add a tertiary amine base (e.g., Triethylamine (TEA) or DIPEA; 1.1 equivalents) dropwise to the solution. Stir at 0-5 °C. The reaction progress to the active ester can be monitored by Thin Layer Chromatography (TLC).

  • Coupling:

    • In a separate flask, dissolve the C-protected amino acid ester (e.g., L-Phenylalanine methyl ester hydrochloride; 1.0 equivalent) and a base (1.0 equivalent of TEA or DIPEA to neutralize the salt) in the same solvent.

    • Add the amino acid ester solution to the activated ester solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.[9]

  • Monitoring: Monitor the consumption of the starting materials and the formation of the dipeptide product by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in a water-immiscible solvent like Ethyl Acetate or DCM.

    • Wash the organic phase sequentially with:

      • 1 M HCl (to remove excess base).

      • Saturated NaHCO₃ solution (to remove unreacted N-protected amino acid and 4-nitrophenol). Repeat until the yellow color is gone from the aqueous layer.

      • Water and/or saturated NaCl (brine).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude dipeptide can then be purified by flash column chromatography on silica gel if necessary.

Conclusion

Bis(4-nitrophenyl) carbonate stands as a valuable and practical reagent for peptide synthesis. Its identity as a stable, easy-to-handle crystalline solid, combined with its propensity to form active esters that achieve a favorable balance between reactivity and stereochemical safety, makes it an excellent choice for routine peptide coupling. While newer, more potent reagents are available for exceptionally difficult couplings, BNPC offers a reliable, cost-effective, and straightforward method for a wide range of applications in both solid-phase and solution-phase synthesis, earning it a permanent place in the peptide chemist's toolkit.

References

  • Technical Support Center: Optimizing Peptide Coupling with Bis(4-nitrophenyl) Carbonate. Benchchem. [URL: https://www.benchchem.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses, 2020, 97, 96-124. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0096]
  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20459021/]
  • Easy access to triazolinedione-endcapped peptides for chemical ligation. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01220h]
  • BIS(4-NITROPHENYL) CARBONATE | 5070-13-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232822.htm]
  • Bis(4-nitrophenyl) carbonate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/161691]
  • US Patent 7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents. [URL: https://patents.google.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Bis(O-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426500108040212]
  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF on ResearchGate. [URL: https://www.researchgate.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01500]
  • WO2019217116A1 - Method for solution-phase peptide synthesis. Google Patents. [URL: https://patents.google.
  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 2004, 60(11), 2447-2467. [URL: https://www.sciencedirect.com/science/article/pii/S004040200400039X]
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4040498/]
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [URL: https://emerginginvestigators.org/articles/spectrophotometric-comparison-of-4-nitrophenyl-carbonates-carbamates-as-base-labile-protecting-groups/pdf]
  • Peptide Bond Formation by Using p-Nitrophenyl Esters. Synfacts, 2021, 17(01), 0111. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1706075]
  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Aminolysis-of-4-nitrophenyl-phenyl-carbonate-and-of-Um-Lee/183c5885265697669d06b12a86847c20c99f9c06]

Sources

Application Note & Protocol: Phenyl(4-nitrophenyl) Carbonate and its Analogs for the Facile Synthesis of Unsymmetrical Ureas

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The urea moiety is a cornerstone pharmacophore in modern drug discovery, prized for its ability to form stable hydrogen bond interactions with biological targets.[1][2] Unsymmetrical ureas, in particular, offer nuanced structural diversity crucial for optimizing potency, selectivity, and pharmacokinetic properties in drug candidates.[3] However, classical synthetic routes often rely on hazardous reagents like phosgene or moisture-sensitive isocyanates, posing significant challenges for safety and scale-up.[4][5] This guide details the use of activated phenyl carbonate reagents, such as phenyl(4-nitrophenyl) carbonate and bis(4-nitrophenyl) carbonate (BNPC), as stable, crystalline, and safer alternatives for the synthesis of unsymmetrical ureas.[6] We provide a deep dive into the reaction mechanism, a validated, step-by-step protocol, and expert insights into substrate scope and troubleshooting, tailored for researchers in medicinal chemistry and drug development.

The Scientific Rationale: Mechanism and Advantages

The synthesis of unsymmetrical ureas using activated nitrophenyl carbonates proceeds via a reliable two-step, one-pot sequence. This method's elegance lies in the differential reactivity of the carbonate and the strategic use of a highly effective leaving group.

Reaction Mechanism

The reaction is a sequential nucleophilic acyl substitution.

  • Formation of the Activated Carbamate: The first amine (Amine 1), typically the less reactive or more readily available amine, attacks a carbonyl carbon of the carbonate. This forms a tetrahedral intermediate which then collapses, expelling a highly stabilized 4-nitrophenoxide anion.[6] This step yields an activated 4-nitrophenyl carbamate intermediate.

  • Urea Formation: The second, more nucleophilic amine (Amine 2) then attacks the carbonyl carbon of the activated carbamate intermediate. The subsequent collapse of the second tetrahedral intermediate expels another molecule of 4-nitrophenoxide, yielding the final unsymmetrical urea product.[6][7]

A key advantage of this method is the visual feedback it provides. The 4-nitrophenoxide leaving group is bright yellow, and its formation offers a simple visual indicator of reaction progression.[6]

G reagents Phenyl(4-nitrophenyl) Carbonate + Amine 1 (R¹-NH₂) intermediate1 Tetrahedral Intermediate I reagents->intermediate1 Nucleophilic Attack 1 carbamate Activated 4-Nitrophenyl Carbamate Intermediate intermediate1->carbamate Collapse leaving_group1 4-Nitrophenoxide (Yellow) intermediate1->leaving_group1 intermediate2 Tetrahedral Intermediate II carbamate->intermediate2 Nucleophilic Attack 2 amine2 + Amine 2 (R²-NH₂) product Unsymmetrical Urea (R¹-NH-CO-NH-R²) intermediate2->product Collapse leaving_group2 4-Nitrophenoxide (Yellow) intermediate2->leaving_group2

Caption: Reaction mechanism for unsymmetrical urea synthesis.

Key Advantages Over Traditional Methods
  • Safety: These carbonate reagents are stable, crystalline solids, offering a significant safety improvement over highly toxic and volatile phosgene or its direct surrogates like triphosgene.[5][6]

  • Stability: Unlike isocyanates, which are prone to decomposition and oligomerization, nitrophenyl carbonates are bench-stable, simplifying handling and storage.

  • Mild Conditions: The reaction typically proceeds efficiently at room temperature, tolerating a wide range of functional groups without the need for harsh conditions.[6]

  • High Selectivity: The sequential addition of amines allows for precise control over the substitution pattern, minimizing the formation of symmetrical urea byproducts which can be a major issue in other methods.[4]

  • Process Control: The formation of the yellow 4-nitrophenoxide provides an immediate visual cue for reaction progress, which is invaluable for process monitoring.[6]

Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of an unsymmetrical N,N'-disubstituted urea using bis(4-nitrophenyl) carbonate (BNPC), a common and highly effective analog.

Materials and Equipment
  • Reagents: Bis(4-nitrophenyl) carbonate (BNPC), Amine 1, Amine 2, Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, dropping funnel, standard laboratory glassware for workup, rotary evaporator, flash chromatography system or recrystallization apparatus.

Step-by-Step Synthesis Workflow

G start Start dissolve 1. Dissolve BNPC (1.0 eq) in anhydrous aprotic solvent under inert atmosphere. start->dissolve add_amine1 2. Add Amine 1 (1.0 eq) dropwise at room temperature. dissolve->add_amine1 stir1 3. Stir at RT. Monitor by TLC for consumption of Amine 1. add_amine1->stir1 add_amine2 4. Add Amine 2 (1.0 eq) to the activated carbamate mixture. stir1->add_amine2 stir2 5. Stir at RT or gently heat. Monitor by TLC until completion. add_amine2->stir2 workup 6. Perform aqueous workup: (a) Wash with NaHCO₃ (aq) (b) Wash with Brine stir2->workup dry 7. Dry organic layer (e.g., MgSO₄), filter, and concentrate in vacuo. workup->dry purify 8. Purify the crude product via flash chromatography or recrystallization. dry->purify end End Product purify->end

Caption: Experimental workflow for unsymmetrical urea synthesis.

Detailed Procedure

Step 1: Formation of the Activated Carbamate Intermediate

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add bis(4-nitrophenyl) carbonate (1.0 eq.).

  • Dissolve the solid in a suitable anhydrous aprotic solvent (e.g., DCM, THF, Toluene). The volume should be sufficient to ensure complete dissolution.

  • To this stirring solution, add the first amine (Amine 1, 1.0 eq.) dropwise at room temperature. Expert Tip: If Amine 1 is a solid, it can be dissolved in a minimum amount of the reaction solvent and added as a solution.

  • Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. The appearance of a yellow color from the released 4-nitrophenoxide is a positive indicator.[6]

Step 2: Urea Formation

  • Once the formation of the carbamate intermediate is complete (as judged by TLC, typically 1-3 hours), add the second amine (Amine 2, 1.0 eq.) to the reaction mixture. This can be done neat if liquid or as a solution.

  • Continue stirring at room temperature. For less reactive amines, the reaction may require gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC for the disappearance of the carbamate intermediate and the appearance of the urea product.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature if it was heated.

  • Dilute the mixture with the reaction solvent (e.g., DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to remove the 4-nitrophenol byproduct, followed by brine (1x). Note: The aqueous layer will be bright yellow.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure unsymmetrical urea.

Substrate Versatility and Performance

This methodology is highly versatile and accommodates a wide range of amine nucleophiles. The key to success is the sequential addition, which leverages differences in amine reactivity.

Amine 1 (R¹-NH₂)Amine 2 (R²-NH₂)Typical ConditionsExpected YieldReference Notes
Benzylamine1,6-HexanediamineToluene, refluxHighIllustrates bis-urea formation from a diamine.[5]
Primary AliphaticPrimary AliphaticTHF, RTGood to ExcellentGenerally straightforward reaction.
Primary AromaticPrimary AliphaticDCM, RTGood to ExcellentAdd aromatic amine first, followed by more nucleophilic aliphatic amine.
Secondary AliphaticPrimary AliphaticTHF, RTGoodSecondary amines can be used effectively.[8][9]
Sterically HinderedNon-Hindered AmineDCM or Toluene, RT to 40°CModerate to GoodHindered amines may require longer reaction times or gentle heating.

This table is a generalized summary based on established principles of reactivity. Yields are representative and can vary based on specific substrates.

Troubleshooting
  • Formation of Symmetrical Urea (R¹-NH-CO-NH-R¹): This occurs if the activated carbamate intermediate reacts with a second molecule of Amine 1 before Amine 2 is added. Solution: Ensure Amine 1 is added slowly and that no excess is present. Confirm complete conversion to the carbamate via TLC before adding Amine 2.

  • Formation of Symmetrical Urea (R²-NH-CO-NH-R²): This can happen if Amine 2 is highly reactive and displaces the carbamate-bound R¹-NH group. Solution: This is less common but can be mitigated by running the reaction at lower temperatures.

  • Slow or Stalled Reaction: The nucleophilicity of the amines is critical.[7] Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly. Solution: Gentle heating (40-60 °C) can accelerate the reaction. Switching to a higher-boiling solvent like toluene may be necessary.[5]

Impact on Drug Discovery and Development

The urea functional group is a privileged scaffold found in numerous FDA-approved drugs, including Sorafenib (anticancer), Ritonavir (antiviral), and various sulfonylureas for diabetes.[1][10] Its prevalence stems from its role as a rigid hydrogen bond donor-acceptor unit that can anchor a molecule into a protein's active site. The ability to reliably and safely synthesize diverse libraries of unsymmetrical ureas is therefore critical for lead optimization in drug discovery programs.[2][4] This carbonate-based method provides a robust platform for such explorations, enabling the late-stage functionalization of complex molecules under mild conditions.[3]

Conclusion

The use of phenyl(4-nitrophenyl) carbonate and its analogs like BNPC represents a significant advancement in the synthesis of unsymmetrical ureas. It replaces hazardous traditional reagents with stable, easy-to-handle solids while offering excellent control, mild reaction conditions, and straightforward purification.[6] This methodology provides researchers and drug development professionals with a reliable and scalable tool to accelerate the discovery of novel therapeutics.

References

  • Um, I. H., et al. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. Available from: [Link]

  • Um, I. H., et al. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Semantic Scholar. Available from: [Link]

  • Li, J., et al. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. Available from: [Link]

  • Jagtap, A. D., et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]

  • Gallou, I. Unsymmetrical Ureas. Synthetic Methodologies and Application in Drug Design. Organic Preparations and Procedures International. Available from: [Link]

  • Scarpino, A., et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available from: [Link]

  • Gallou, I. UNSYMMETRICAL UREAS. SYNTHETIC METHODOLOGIES AND APPLICATION IN DRUG DESIGN. Taylor & Francis Online. Available from: [Link]

  • Um, I. H., et al. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • of the kinetic data for the reactions of 4-nitrophenyl phenyl carbonate... ResearchGate. Available from: [Link]

  • Um, I. H., et al. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. Available from: [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available from: [Link]

  • A Simple Method for the Synthesis of Unsymmetrical Ureas. ResearchGate. Available from: [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Zhu, N., et al. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Turoczi, M-C., et al. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC. Available from: [Link]

Sources

Protecting group strategies for alcohols and phenols using phenyl(4-nitrophenyl) carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Phenyl(4-nitrophenyl) Carbonate Chemistry: A Strategic Guide to the Protection of Alcohols and Phenols

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, ensuring chemoselectivity in complex chemical transformations.[1] This guide provides an in-depth examination of the 4-nitrophenoxycarbonyl (Noc) group as a robust, base-labile protecting group for alcohols and phenols. While the term phenyl(4-nitrophenyl) carbonate suggests an unsymmetrical reagent, the practical installation of the Noc group is most efficiently achieved using commercially available and well-documented reagents such as bis(4-nitrophenyl) carbonate or 4-nitrophenyl chloroformate .[2][3][4] We will detail the underlying reaction mechanisms, provide field-tested experimental protocols for both protection and deprotection, and discuss the key advantages of this strategy, including its orthogonality to common acid-labile protecting groups and the ability to visually monitor deprotection progress.

Scientific Rationale and Mechanistic Insights

In multi-step synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing unwanted side reactions.[5] An ideal protecting group must be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functionalities in the molecule.[5]

The 4-nitrophenoxycarbonyl (Noc) group fulfills these criteria, offering a valuable orthogonal strategy to widely used acid-labile groups like tert-butyloxycarbonyl (Boc) or silyl ethers.[1][5] Its key features include:

  • Stability: The Noc group is stable in neutral and acidic media, allowing for selective deprotection of other groups like Boc or THP ethers.[1][5]

  • Orthogonality: Its removal under mild basic conditions provides a distinct deprotection pathway, crucial for the synthesis of complex molecules with multiple sensitive functional groups.[5]

  • Facile Deprotection: The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide an excellent leaving group (pKa of 4-nitrophenol is ~7.15), enabling cleavage under mild basic conditions.[5]

  • Visual Monitoring: Upon cleavage, the reaction releases the 4-nitrophenolate ion, which has a distinct yellow color, providing a simple and effective method for spectroscopic or visual confirmation of the deprotection reaction's completion.[1][5]

Mechanism of Protection

The protection of an alcohol or phenol involves the acylation of the hydroxyl group. Using bis(4-nitrophenyl) carbonate as the acylating agent, the reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol/phenol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the reagent. This is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the 4-nitrophenol byproduct.

Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_OH R-OH (Alcohol/Phenol) Intermediate [Intermediate] R_OH->Intermediate Nucleophilic Attack BNPC Bis(4-nitrophenyl) carbonate BNPC->Intermediate Protected_ROH R-O-CO-O-pNP (Noc-protected alcohol) Intermediate->Protected_ROH Collapse & Leaving Group Departure pNP_OH p-Nitrophenol (Byproduct) Intermediate->pNP_OH

Caption: Mechanism for Noc-protection of alcohols.

Mechanism of Deprotection

Deprotection is achieved by base-catalyzed hydrolysis or nucleophilic attack. A base (e.g., hydroxide, alkoxide) attacks the carbonyl carbon of the protected carbonate. The resulting tetrahedral intermediate collapses, eliminating the alcohol/phenol and forming an unstable carbonate species that subsequently decarboxylates. The release of the bright yellow 4-nitrophenolate ion signals the reaction's progress.[1][5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bis(4-nitrophenyl) carbonate and 4-nitrophenyl chloroformate are irritants.

Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)

This protocol is adapted from procedures that utilize 4-nitrophenyl chloroformate, a highly effective reagent for this transformation.[5]

Materials:

  • Benzyl alcohol

  • 4-Nitrophenyl chloroformate

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM (approx. 0.2 M concentration) at 0 °C (ice bath), add a solution of 4-nitrophenyl chloroformate (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-nitrophenyl benzyl carbonate.

Causality: The use of a base like TEA is crucial to deprotonate the alcohol, enhancing its nucleophilicity for attack on the chloroformate, and to neutralize the HCl generated during the reaction. Performing the initial addition at 0 °C helps control the exothermic reaction.

Protocol 2: Protection of a Phenol (4-Methoxyphenol)

The procedure is similar, but phenols are more acidic, which can influence the choice and amount of base.

Materials:

  • 4-Methoxyphenol

  • Bis(4-nitrophenyl) carbonate

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Pyridine or Triethylamine

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Standard work-up reagents as listed in Protocol 2.1

Procedure:

  • Dissolve 4-methoxyphenol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous THF.

  • Add solid bis(4-nitrophenyl) carbonate (1.1 eq.) to the solution in one portion.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and perform an aqueous work-up as described in Protocol 2.1 (wash with 1 M HCl, NaHCO₃, brine).

  • Dry, concentrate, and purify the product by flash chromatography or recrystallization to obtain the desired protected phenol.

Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction, especially for less nucleophilic phenols. Bis(4-nitrophenyl) carbonate is a stable, solid reagent that is often preferred over the more moisture-sensitive chloroformate for ease of handling.[2][3]

Protocol 3: Deprotection of a Noc-Protected Alcohol

Materials:

  • Noc-protected substrate

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH) and Water

  • Ethyl acetate or DCM for extraction

  • Standard work-up reagents

Procedure:

  • Dissolve the Noc-protected alcohol (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add potassium carbonate (2.0-3.0 eq.) or 1 M NaOH solution until the pH is >10. A bright yellow color should develop immediately, indicating the release of the 4-nitrophenolate ion.[1][5]

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the mixture carefully with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude alcohol product by flash chromatography if necessary.

Causality: The basic conditions facilitate hydrolysis of the carbonate linkage. The reaction is often rapid due to the excellent leaving group ability of the 4-nitrophenoxide.[5]

Data Summary and Substrate Scope

The Noc-protection strategy is applicable to a wide range of primary and secondary alcohols as well as various phenols. Yields are typically high, and reaction conditions are mild.

Substrate TypeReagentBaseSolventTypical TimeTypical Yield
Primary Alcohol4-Nitrophenyl ChloroformateTEA/PyridineDCM2-4 h>90%
Secondary Alcohol4-Nitrophenyl ChloroformateTEA, DMAP (cat.)DCM4-12 h80-95%
PhenolBis(4-nitrophenyl) carbonatePyridineTHF/DCM4-8 h85-95%
Electron-deficient PhenolBis(4-nitrophenyl) carbonateTEA, DMAPDMF6-18 h70-90%
Carbohydrate Hydroxyl4-Nitrophenyl ChloroformatePyridineDCM/Pyridine5-10 h75-90%

General Experimental Workflow

The overall process from protection to deprotection follows a logical sequence that can be integrated into a larger synthetic plan.

Experimental Workflow Start Alcohol/Phenol (R-OH) Protect Protection Reaction (+ Acylating Agent, Base) Start->Protect Workup1 Aqueous Workup & Purification Protect->Workup1 Protected Noc-Protected Substrate (R-O-Noc) Workup1->Protected Synthesis Intermediate Synthetic Steps (Acidic or Neutral Conditions) Protected->Synthesis Deprotect Deprotection Reaction (Base, e.g., K2CO3/MeOH) Synthesis->Deprotect Workup2 Neutralization, Extraction & Purification Deprotect->Workup2 End Deprotected Product (R-OH) Workup2->End

Caption: General workflow for Noc group protection/deprotection.

Conclusion

The use of reagents like bis(4-nitrophenyl) carbonate and 4-nitrophenyl chloroformate to install the 4-nitrophenoxycarbonyl (Noc) protecting group is a highly effective and practical strategy for the protection of alcohols and phenols. Its stability in acidic/neutral conditions, coupled with its facile removal under mild basic conditions, establishes it as a valuable tool for orthogonal protection schemes in complex organic synthesis. The characteristic yellow color generated during deprotection provides a unique and convenient method for reaction monitoring, further enhancing its utility for researchers in medicinal chemistry and materials science.

References

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • SRL Pharma. Bis(4-Nitrophenyl) Carbonate Manufacturer, Supplier, Hyderabad. srlpharma.com. [Link]

  • Google Patents. (2006). p-Nitrophenyl carbonate (NPC) as Protecting.
  • ChemistryViews. (2018). New Protecting Group for Amines. ChemistryViews.org. [Link]

  • Google Patents. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Thieme. (2014). Photocleavable Protecting Groups. Thieme. [Link]

  • Wang, L., et al. (2009). Study on Synthesis of Bis(4-nitrophenyl) Carbonate with Triphosgene. Journal of Hefei University of Technology.
  • Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (2023). Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]

  • University of Windsor. Alcohol Protecting Groups. University of Windsor Chemistry. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

Sources

Application Note: Phenyl(4-nitrophenyl) Carbonate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences that are crucial for research, diagnostics, and therapeutics.[1][2] The core of SPPS lies in the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2][3] A critical step in each cycle is the activation of the incoming amino acid's carboxyl group to facilitate the formation of a robust amide (peptide) bond with the N-terminal amine of the resin-bound chain.

While numerous advanced coupling reagents exist, the formation of active esters remains a cornerstone technique, prized for its ability to minimize racemization.[4][5] Phenyl(4-nitrophenyl) carbonate, and its close relative bis(4-nitrophenyl) carbonate, are highly effective reagents for generating p-nitrophenyl (PNP) active esters of N-α-protected amino acids.[4][5] These PNP esters are stable, often crystalline solids that can be isolated and stored, yet are sufficiently reactive for efficient coupling in SPPS.[4][6] This application note provides a detailed guide to the mechanism, protocols, and best practices for utilizing phenyl(4-nitrophenyl) carbonate in Fmoc-based SPPS workflows.

Mechanism of Action: The Role of Phenyl(4-nitrophenyl) Carbonate

Phenyl(4-nitrophenyl) carbonate serves as an activating agent. The reaction proceeds by converting the carboxylic acid of an N-protected amino acid into a highly reactive p-nitrophenyl active ester. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group, facilitating the subsequent nucleophilic attack by the free amine of the peptide chain.

The activation process involves two key steps:

  • Activation: The carboxylate of the N-Fmoc-protected amino acid, deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks the carbonate. This leads to the formation of the reactive PNP active ester and the release of a phenoxide or p-nitrophenoxide molecule.[4]

  • Coupling: The newly formed PNP ester is then introduced to the deprotected N-terminal amine of the peptide-resin. The amine attacks the carbonyl carbon of the active ester, forming the tetrahedral intermediate which then collapses to form the desired peptide bond and release p-nitrophenol as a byproduct.[4]

One of the primary advantages of this method is that the activation can be performed in situ or, more commonly, the PNP esters can be prepared in advance, purified, and stored, offering flexibility and control over the coupling process.[4][6]

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH + DIPEA ActiveEster Fmoc-AA-O-PNP (Active Ester) AA->ActiveEster Activation Reagent Phenyl(4-nitrophenyl) Carbonate Reagent->ActiveEster CoupledProduct Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledProduct Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct Byproduct p-Nitrophenol CoupledProduct->Byproduct Release

Figure 1: Activation of an amino acid and subsequent coupling.

Protocols

This section details two primary protocols: the preparation of stable Fmoc-amino acid PNP esters and their subsequent use in a standard SPPS cycle.

Protocol 1: Preparation of Fmoc-Amino Acid p-Nitrophenyl Esters

This protocol describes the synthesis of a stable, storable active ester from an N-Fmoc protected amino acid.

Materials:

  • Fmoc-protected amino acid

  • Bis(4-nitrophenyl) carbonate or Phenyl(4-nitrophenyl) carbonate

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Fmoc-amino acid (1.0 eq) in anhydrous DCM or THF.

  • Activation: Add bis(4-nitrophenyl) carbonate (1.1 to 1.5 eq).[4] Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add pyridine or DIPEA (1.1 eq) to the cooled solution. The choice of base is critical; DIPEA is preferred to minimize potential racemization.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (3 times), water, and brine. The bicarbonate wash removes unreacted amino acid and the acidic p-nitrophenol byproduct.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product is often a solid. Recrystallize from a suitable solvent system (e.g., EtOAc/hexanes) to yield the pure Fmoc-amino acid-PNP ester.

Protocol 2: SPPS Coupling using Pre-activated PNP Esters

This protocol outlines a standard coupling cycle on a solid support (e.g., Wang or Rink Amide resin) using a prepared Fmoc-AA-ONp ester.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid-PNP ester (prepared as in Protocol 1)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[3][4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 10-15 minutes to ensure complete removal of the Fmoc group.[4][7]

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-amino acid-PNP ester (2.0-3.0 eq relative to resin loading) in DMF.

    • Optional (Recommended): Add HOBt (2.0-3.0 eq) to the activated amino acid solution. HOBt acts as a catalyst, increasing the coupling rate and suppressing side reactions.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Note: PNP ester couplings are generally slower than those with modern uronium/phosphonium reagents, so extended reaction times may be necessary.[8]

  • Monitoring the Coupling: It is crucial to monitor the reaction to ensure completion.

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test).[9][10]

    • A positive Kaiser test (intense blue beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[9]

    • If the test is positive, continue the coupling for another 1-2 hours or perform a second coupling with a fresh solution of the activated ester. A yellow or colorless result indicates completion.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (x3) and DCM (x3).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-O-PNP, DMF) Wash1->Coupling Monitor 4. Monitor Reaction (Kaiser Test) Coupling->Monitor Monitor->Coupling Incomplete (Blue Beads) Wash2 5. Wash (DMF, DCM) Monitor->Wash2 Complete (Yellow Beads) Repeat Next Cycle or Final Cleavage Wash2->Repeat

Figure 2: SPPS cycle using a pre-activated p-nitrophenyl ester.

Key Parameters and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Equivalents of PNP Ester 2.0 - 3.0 eqEnsures the reaction is driven to completion. If coupling is slow or incomplete, especially with sterically hindered amino acids, increasing the equivalents may improve the yield.[4]
Solvent N,N-Dimethylformamide (DMF)Excellent solvating properties for both the peptide-resin and reagents. Ensure use of high-purity, peptide synthesis-grade DMF to avoid amine contaminants that can cap the peptide chain.
Reaction Time 2 - 4 hoursPNP esters react more slowly than modern reagents.[8] Always verify completion with a Kaiser test rather than relying on a fixed time.[9] For difficult couplings, time can be extended up to 12-24 hours.
Temperature Room TemperatureStandard condition for most couplings. Slightly elevated temperatures (30-40°C) can speed up slow reactions but must be used cautiously as this increases the risk of racemization.[4]
Additives 1-Hydroxybenzotriazole (HOBt)While not strictly necessary, HOBt is highly recommended. It acts as a catalyst and scavenger, accelerating coupling and reducing the potential for side reactions like aspartimide formation.
Incomplete Coupling Re-couple or CapIf the Kaiser test remains positive, perform a second coupling. If it is still positive, it may indicate peptide aggregation or a sterically impossible sequence. Cap unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Peptide Aggregation Use chaotropic salts or switch solvents.Hydrophobic sequences can aggregate on the resin, blocking reactive sites.[4] Consider using N-methylpyrrolidone (NMP) as a solvent or adding chaotropic salts to disrupt secondary structures.[4]

Advantages and Limitations

Advantages:

  • Reduced Racemization: PNP active esters are generally less prone to racemization compared to more reactive intermediates generated by carbodiimides, making them suitable for sensitive amino acids.[4]

  • Stability and Handling: The active esters are often stable, crystalline solids that can be prepared in bulk, purified, and stored for later use, which is not possible with in situ generated intermediates.[4]

  • Cost-Effective: The reagents are relatively inexpensive compared to many patented coupling reagents.

Disadvantages:

  • Slow Reaction Kinetics: Coupling reactions are significantly slower than modern methods using HATU, HBTU, or PyBOP, which can extend overall synthesis time.[8]

  • Lower Reactivity: May be unsuitable for highly sterically hindered amino acids or "difficult" sequences where more potent activating agents are required.[4]

Conclusion

The use of phenyl(4-nitrophenyl) carbonate to generate active PNP esters represents a classic, reliable, and valuable technique in the solid-phase peptide synthesis toolkit. While surpassed in speed by modern aminium/uronium salt reagents, its advantages in minimizing racemization and providing stable, isolable activated monomers ensure its continued relevance. For sequences containing racemization-prone residues or in process development where reagent stability and cost are critical, the PNP ester method remains an excellent and authoritative choice. Mastery of this technique, including proper monitoring and optimization, provides researchers with a robust tool for the successful synthesis of high-quality peptides.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855-865. Retrieved from [Link]

  • Teixeira Pires, D. A., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 289-301. Retrieved from [Link]

  • Various Authors. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Retrieved from [Link]

  • Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 71(14), 5270-5276. Retrieved from [Link]

  • Stewart, J. M. (1966). The preparation of some sequential polypeptides by the p-Nitrophenyl ester method. Australian Journal of Chemistry, 19(8), 1511-1521. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-529. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Springer Nature. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Walters, N. J., et al. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Journal of Tissue Engineering and Regenerative Medicine, 10(6), 516-517. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]

Sources

Application Note & Protocols: Phenyl(4-nitrophenyl) Carbonate as a Versatile Linker in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has become an indispensable technology in drug discovery and materials science, streamlining multistep syntheses and purification processes.[1][2] The core principle of SPOS involves covalently attaching a starting material to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired molecule from the support.[2][3] The success of this entire process hinges on the linker—the chemical entity that connects the molecule to the solid support.[3][4] An ideal linker must be stable to the reaction conditions used during synthesis but allow for the clean and efficient release of the final product under specific, non-destructive conditions.[3]

The phenyl(4-nitrophenyl) carbonate linker, often employed as an activated carbonate on supports like Wang resin, offers a powerful and versatile tool for the immobilization of nucleophiles. Its utility stems from the electron-withdrawing nature of the 4-nitrophenyl group, which renders the carbonate carbonyl highly susceptible to nucleophilic attack, making 4-nitrophenoxide an excellent leaving group.[1] This application note provides an in-depth guide to the mechanism, applications, and detailed protocols for using the 4-nitrophenyl carbonate linker in SPOS.

Mechanism of Action: Activation, Immobilization, and Cleavage

The functionality of the 4-nitrophenyl carbonate linker is rooted in classical carbonyl chemistry. The linker acts as an electrophilic anchor, readily reacting with nucleophilic functional groups such as alcohols, phenols, and amines to form stable carbonate or carbamate bonds.

Resin Activation and Substrate Immobilization

The process begins with an activated resin, typically a hydroxyl-functionalized support like Wang resin that has been pre-activated with a 4-nitrophenyl carbonate group. The immobilization of a substrate (e.g., an alcohol, R-OH) occurs via a nucleophilic acyl substitution reaction. A base, such as 4-dimethylaminopyridine (DMAP), is often used to deprotonate the incoming nucleophile and/or to act as a nucleophilic catalyst, accelerating the reaction.[1] The substrate's nucleophilic group attacks the activated carbonate carbonyl, displacing the stable 4-nitrophenoxide anion, which is readily protonated to form 4-nitrophenol.

G cluster_activation Resin Activation cluster_immobilization Substrate Immobilization resin Wang Resin-OH activator p-Nitrophenyl Chloroformate resin->activator  Activation  (e.g., with NMM) activated_resin Activated Resin (Wang-O-CO-O-pNP) substrate Substrate (R-XH) + Base (e.g., DMAP) activated_resin->substrate  Nucleophilic Attack immobilized Immobilized Substrate (Wang-O-CO-X-R) leaving_group p-Nitrophenol (Leaving Group) immobilized->leaving_group  Displacement

Caption: Mechanism of resin activation and substrate immobilization.

Cleavage Strategies

The release of the final product can be achieved through various strategies, depending on the desired functionality.

  • Nucleophilic Cleavage: Treatment with strong nucleophiles (e.g., amines, alkoxides) can cleave the carbonate/carbamate bond to release the product while forming a new derivative.

  • Cyclative Cleavage: This is a particularly elegant strategy where an internal nucleophile, introduced during the synthesis, attacks the linker carbonyl. This intramolecular reaction simultaneously cleaves the product from the resin and forms a new heterocyclic ring system.[1] This method is highly efficient for generating libraries of cyclic compounds. Acidic conditions, such as with trifluoroacetic acid (TFA), are often used to facilitate this cyclization.[1]

Experimental Protocols

The following protocols are provided as a guide for the preparation and use of 4-nitrophenyl carbonate functionalized resin.

Protocol 1: Preparation of 4-Nitrophenyl Carbonate Wang Resin

While commercially available, the activated resin can be prepared from standard Wang resin. This protocol is adapted from literature procedures.[1]

Materials:

  • Wang Resin (1.0-1.5 mmol/g loading)

  • p-Nitrophenyl chloroformate (4.0 eq)

  • N-methylmorpholine (NMM) (4.0 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Reaction vessel with overhead stirrer or shaker

Procedure:

  • Swell the Wang resin (1.0 eq) in anhydrous DCM in the reaction vessel for 30 minutes.

  • Drain the solvent.

  • Dissolve p-nitrophenyl chloroformate (4.0 eq) in anhydrous DCM and add it to the resin.

  • Add NMM (4.0 eq) dropwise to the resin suspension.

  • Agitate the mixture at room temperature for 16-24 hours.

  • Filter the resin and wash it sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x).

  • Dry the resin in vacuo to a constant weight. The loading can be determined by quantifying the amount of 4-nitrophenol released upon basic hydrolysis of a small sample.

Protocol 2: Immobilization of an α-Hydroxy Acid

This protocol details the immobilization of an α-hydroxy acid, a key step in the synthesis of various heterocycles like 2-aminofuranones.[1]

Materials:

  • 4-Nitrophenyl carbonate Wang Resin (1.0 eq, e.g., 1.2 mmol/g)

  • α-Hydroxy acid (4.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (6.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (MeOH), Dichloromethane (DCM)

Procedure:

  • Place the 4-nitrophenyl carbonate Wang resin (1.0 eq) in a reaction vessel.

  • Add anhydrous DMF and allow the resin to swell for 15-20 minutes.

  • Drain the DMF.

  • Dissolve the α-hydroxy acid (4.0 eq) and DMAP (6.0 eq) in anhydrous DMF.

  • Add the solution to the swelled resin.

  • Stir the mixture gently under an inert atmosphere (e.g., Argon) at room temperature for 48 hours.[1] The use of a fourfold excess of the acid helps ensure complete loading.[1]

  • Filter the resin and wash it thoroughly with DMF (3x), MeOH (3x), and DCM (3x) to remove all unreacted reagents.

  • Dry the resin in vacuo. The success of the loading can be monitored by FT-IR spectroscopy by observing the disappearance of the resin's hydroxyl stretch and the appearance of the new carbonate carbonyl stretch.

ParameterConditionRationale
Substrate α-Hydroxy AcidNucleophile for immobilization
Resin 4-Nitrophenyl Carbonate WangActivated solid support
Base/Catalyst DMAPActs as a potent nucleophilic catalyst
Solvent Anhydrous DMFExcellent swelling solvent for polystyrene resins
Stoichiometry 4-fold excess of acidDrives the reaction to completion[1]
Time 48 hoursAllows sufficient time for complete immobilization
Table 1: Summary of conditions for α-hydroxy acid immobilization.
Protocol 3: Cyclative Cleavage to Synthesize 2-Aminofuranones

This protocol demonstrates the final cyclative cleavage step following an on-resin C-acylation reaction, as described in the synthesis of 2-aminofuranones.[1]

Materials:

  • Resin-bound intermediate (from Protocol 2, after further synthesis steps)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane), if acid-sensitive groups are present

Procedure:

  • Swell the resin-bound intermediate in DCM for 20 minutes.

  • Drain the solvent.

  • Prepare a cleavage cocktail of 50% TFA in DCM (v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which now contains the cleaved product.

  • Wash the resin with additional DCM (2x) and combine the filtrates.

  • Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.

  • Purify the product as required, typically using column chromatography or recrystallization.

Workflow Visualization

The entire SPOS process using the 4-nitrophenyl carbonate linker can be summarized in a clear workflow.

G start Start: Wang Resin activation Step 1: Activation (p-Nitrophenyl Chloroformate) start->activation immobilization Step 2: Immobilization (Substrate + DMAP) activation->immobilization wash1 Wash Step immobilization->wash1 synthesis Step 3: On-Resin Synthesis (e.g., Acylation, Elongation) wash1->synthesis wash2 Wash Step synthesis->wash2 cleavage Step 4: Cleavage (e.g., TFA for Cyclative Release) wash2->cleavage product End: Purified Product cleavage->product resin_waste Spent Resin cleavage->resin_waste  (for disposal)

Caption: General workflow for SPOS using a 4-nitrophenyl carbonate linker.

Troubleshooting and Field Insights

  • Incomplete Loading: If loading is low, ensure all reagents and solvents are anhydrous. The hydroxyl groups on the resin and in the substrate are poor nucleophiles until deprotonated, and water can consume the base. Consider increasing reaction time or slightly elevating the temperature (e.g., to 40 °C).

  • Premature Cleavage: The carbonate linker is stable to many conditions but can be susceptible to strong nucleophiles or harsh bases used in subsequent synthetic steps. If premature cleavage is observed, re-evaluate the compatibility of the synthetic route with the linker's stability.

  • Yellow Coloration: During immobilization, the release of the 4-nitrophenoxide anion will often impart a yellow color to the solution, which can serve as a qualitative indicator that the reaction is proceeding.[5] The disappearance of this color after the washing steps confirms the removal of the byproduct.

Conclusion

The phenyl(4-nitrophenyl) carbonate linker is a highly effective and versatile tool for the solid-phase synthesis of small molecules and complex libraries. Its primary advantages lie in the mild conditions required for substrate immobilization and the diverse cleavage strategies it accommodates, most notably the powerful cyclative cleavage approach. By understanding the underlying mechanism and following robust protocols, researchers can leverage this linker to accelerate discovery in medicinal chemistry and beyond.

References

  • Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. National Institutes of Health (NIH). [Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. [Link]

  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. [Link]

  • Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Eureka. [Link]

  • Solid-phase synthesis. Wikipedia. [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health (NIH). [Link]

  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Digital CSIC. [Link]

  • Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. ACS Publications. [Link]

  • Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. National Institutes of Health (NIH). [Link]

  • A Self-Immolative Linker for the pH-Responsive Release of Amides. National Institutes of Health (NIH). [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health (NIH). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022 linker-chemistry-ADC/]([Link] linker-chemistry-ADC/)

  • A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Royal Society of Chemistry. [Link]

  • Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review. [Link]

Sources

A Comprehensive Guide to the Activation of Amino Acids with Phenyl(4-nitrophenyl) Carbonate for Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amino Acid Activation

The formation of a peptide bond between two amino acids is a thermodynamically unfavorable, endergonic process.[1] In biological systems, this challenge is overcome through a complex enzymatic machinery involving ATP and aminoacyl-tRNA synthetases.[1][2] In chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling, the carboxyl group of an N-protected amino acid must first be "activated" to facilitate nucleophilic attack by the amino group of another amino acid. This activation enhances the electrophilicity of the carboxyl carbon, transforming the hydroxyl group into a better leaving group and driving the reaction forward.

A variety of activating agents have been developed over the years. This guide focuses on the use of mixed or asymmetric carbonates, specifically phenyl(4-nitrophenyl) carbonate, for the generation of highly reactive p-nitrophenyl (pNP) active esters of N-protected amino acids. The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion.[3] This methodology offers a stable, yet highly reactive intermediate suitable for subsequent coupling reactions.

This document provides a detailed theoretical background, a step-by-step experimental protocol, troubleshooting advice, and safety guidelines for the successful activation of amino acids using this versatile reagent.

Reaction Principle and Mechanism

The activation process is a nucleophilic acyl substitution reaction. The carboxylate of an N-protected amino acid acts as the nucleophile, attacking one of the carbonyl carbons of phenyl(4-nitrophenyl) carbonate. The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of the desired p-nitrophenyl active ester, with phenol and carbon dioxide as byproducts. The choice of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical for deprotonating the amino acid's carboxylic acid, thereby generating the carboxylate nucleophile required for the initial attack.[3][4]

The key steps are:

  • Deprotonation: A non-nucleophilic base deprotonates the carboxylic acid of the N-protected amino acid.

  • Nucleophilic Attack: The resulting carboxylate attacks the more electrophilic carbonyl carbon associated with the p-nitrophenyl group.

  • Formation of Active Ester: A tetrahedral intermediate is formed, which then collapses to yield the p-nitrophenyl active ester of the amino acid, releasing p-nitrophenol as a leaving group.

G cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Formation of Active Ester AA_COOH N-Protected Amino Acid (R-COOH) AA_COO Carboxylate Anion (R-COO⁻) AA_COOH->AA_COO Base Base Base (e.g., DIPEA) BaseH Protonated Base (Base-H⁺) AA_COO_2 Carboxylate Anion (R-COO⁻) PNPC Phenyl(4-nitrophenyl) carbonate Tetrahedral_Int Tetrahedral Intermediate PNPC->Tetrahedral_Int Tetrahedral_Int_2 Tetrahedral Intermediate AA_COO_2->PNPC Nucleophilic Attack Active_Ester p-Nitrophenyl Active Ester (R-COO-pNP) pNP_Leaving_Group p-Nitrophenoxide (pNP-O⁻) Tetrahedral_Int_2->Active_Ester Collapse of Intermediate Tetrahedral_Int_2->pNP_Leaving_Group

Caption: Mechanism of amino acid activation with phenyl(4-nitrophenyl) carbonate.

Materials and Reagents

ReagentRecommended GradeNotes
N-Protected Amino Acid (e.g., Fmoc, Boc)Peptide Synthesis GradeMust be of high purity and completely dry.
Phenyl(4-nitrophenyl) carbonate≥98% PurityStore in a desiccator as it can be moisture sensitive.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeUse a fresh bottle; redistill if necessary. Anhydrous grade is preferred.
Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeUse from a sealed bottle under an inert atmosphere (e.g., nitrogen or argon).
Ethyl Acetate (EtOAc)ACS Grade or higherFor extraction.
HexanesACS Grade or higherFor precipitation/crystallization.
5% Aqueous Citric AcidReagent GradeFor washing during work-up.
Saturated Aqueous Sodium BicarbonateReagent GradeFor washing during work-up.
Saturated Aqueous Sodium Chloride (Brine)Reagent GradeFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase.

Equipment:

  • Round-bottom flasks and glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (Silica gel 60 F254) and development chamber

  • UV lamp for TLC visualization

  • High-resolution balance

Detailed Experimental Protocol

This protocol describes the activation of an N-protected amino acid in solution.

1. Preparation: a. Ensure all glassware is thoroughly oven-dried to remove any residual moisture, which can hydrolyze the activating reagent and the product. b. Set up the reaction under an inert atmosphere of dry nitrogen or argon.

2. Reaction Setup: a. In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF. A typical concentration is 0.2-0.5 M. b. To this solution, add phenyl(4-nitrophenyl) carbonate (1.1 to 1.5 equivalents).[3] Using a slight excess ensures the complete conversion of the amino acid. c. Stir the mixture at room temperature until all solids are dissolved.

3. Initiation of Reaction: a. Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize potential side reactions, including racemization.[3] b. Slowly add DIPEA (1.1 equivalents) dropwise to the stirred solution over 5-10 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

4. Reaction and Monitoring: a. Let the reaction stir at room temperature for 2-4 hours.[3] For sterically hindered amino acids, the reaction time may need to be extended. b. Monitoring: The progress of the reaction should be monitored by TLC or LC-MS.

  • TLC Protocol: Spot the reaction mixture on a silica gel plate against a spot of the starting N-protected amino acid. A suitable mobile phase is typically a mixture of ethyl acetate and hexanes, often with 1% acetic acid. The product, the p-nitrophenyl ester, should have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting amino acid spot is no longer visible.

5. Work-up and Isolation: a. Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10x the volume of DMF). b. Transfer the solution to a separatory funnel and wash sequentially with:

  • 5% aqueous citric acid (2x) to remove DIPEA and its salts.
  • Saturated aqueous sodium bicarbonate (3x) to remove unreacted starting material and the p-nitrophenol byproduct. The aqueous layer will turn yellow as the p-nitrophenol is deprotonated.
  • Saturated aqueous sodium chloride (1x) to reduce the solubility of organic material in the aqueous phase. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

6. Purification: a. The crude product is often a pale yellow solid or oil. b. Purification can typically be achieved by recrystallization or precipitation, often from a solvent system like ethyl acetate/hexanes.

Workflow Visualization

Caption: Experimental workflow for amino acid activation and purification.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Presence of moisture in reagents or solvent.[3]2. Incomplete reaction. 3. Degradation of the activating reagent.1. Ensure all reagents are anhydrous and use freshly opened solvents. Dry glassware thoroughly.2. Extend reaction time. Monitor by TLC until starting material is consumed. Consider a slight increase in temperature (e.g., to 40°C), but be cautious of racemization.[3]3. Use a fresh bottle of phenyl(4-nitrophenyl) carbonate.
Presence of Side Products 1. Incorrect amount of base.[3]2. Racemization of the amino acid.[4]1. Use a non-nucleophilic base like DIPEA. Ensure accurate stoichiometry (1.1 eq.). An excess of base can promote side reactions.2. Perform the reaction at lower temperatures (0°C to RT). Avoid strong bases if racemization is a concern.
Difficulty in Purification Incomplete removal of p-nitrophenol or DIPEA.Ensure thorough washing with sodium bicarbonate to remove all acidic p-nitrophenol. Multiple washes with citric acid are necessary to remove the base.
Incomplete Reaction with Sterically Hindered Amino Acids Steric hindrance slows down the nucleophilic attack.Increase the reaction time significantly (up to 24 hours). A slight excess of the activating reagent (e.g., 2 equivalents) may be beneficial.[3]

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phenyl(4-nitrophenyl) carbonate & Bis(4-nitrophenyl) carbonate: These reagents are irritants. They cause skin and serious eye irritation.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with extreme care.

  • DIPEA/TEA: These tertiary amines are corrosive and flammable. They can cause severe skin burns and eye damage.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8]

References

  • Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. Available from: [Link]

  • Li, P. & Song, J. (2022). Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia.pub. Available from: [Link]

  • Zhang, Y., et al. (2020). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78756, Bis(4-nitrophenyl) carbonate. PubChem. Available from: [Link]

  • Um, I. H., et al. (2012). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Wikipedia. (2023). Amino acid activation. Available from: [Link]

  • D'Alonzo, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). NIH National Library of Medicine. Available from: [Link]

Sources

Phenyl(4-nitrophenyl) carbonate in the synthesis of carbamate-linked cytosines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Phenyl(4-nitrophenyl) Carbonate Chemistry in the Synthesis of Carbamate-Linked Cytosine Derivatives

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, oligonucleotide synthesis, and molecular biology.

Abstract

The carbamate linkage serves as a critical surrogate for the native phosphodiester or peptide bond in therapeutic molecules, offering enhanced chemical and enzymatic stability.[1][2][3] This attribute is particularly valuable in the design of antisense oligonucleotides, prodrugs, and complex molecular probes where resistance to nucleases and proteases is paramount.[2][4] This application note provides a detailed guide to the synthesis of carbamate-linked cytosine nucleosides, a key building block for these advanced therapeutics. We focus on the use of phenyl(4-nitrophenyl) carbonate-derived reagents, which act as highly efficient activating agents. The methodology leverages the excellent leaving group properties of the 4-nitrophenoxide anion to facilitate the clean and high-yielding formation of the carbamate bridge under mild conditions.[5][6] We present the underlying chemical principles, a detailed step-by-step protocol for a representative synthesis, and key insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Carbamate Linkage

The carbamate functional group is an amide-ester hybrid that confers a unique set of properties to bioactive molecules.[1] Its structural characteristics, including planarity and hydrogen bonding capabilities, allow it to function as a stable bioisostere of the peptide bond.[3] In the context of nucleoside chemistry, replacing the phosphodiester backbone with a neutral carbamate linkage can improve cellular uptake and confer complete resistance to nuclease degradation, a crucial requirement for antisense therapeutics.[7]

The synthesis of these modified nucleosides, however, requires a robust and versatile chemical strategy. Direct methods are often inefficient or employ harsh reagents incompatible with the sensitive functional groups on the nucleobase and sugar moieties.[1] The use of activated carbonates, particularly those bearing a 4-nitrophenyl group, has emerged as a superior method. The strong electron-withdrawing effect of the nitro group makes the 4-nitrophenoxide a superb leaving group (pKa of 4-nitrophenol is ~7.2), enabling facile nucleophilic attack by an amine on the activated carbonyl center.[6][8]

The Synthetic Strategy: Workflow and Mechanism

The overall strategy involves a two-stage process: the activation of a hydroxyl group on one cytosine nucleoside to form a reactive 4-nitrophenyl carbonate intermediate, followed by a coupling reaction with an amino-functionalized cytosine nucleoside.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below. It begins with appropriately protected cytosine starting materials, proceeds through the key activation and coupling steps, and concludes with purification of the carbamate-linked product.

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling & Purification Start_Materials Protected Cytosine Nucleosides (e.g., 5'-DMTr-dC, 3'-Amino-dC) Activation Activation of 3'-OH Group with Bis(4-nitrophenyl) carbonate or p-Nitrophenyl Chloroformate Start_Materials->Activation Intermediate Formation of Reactive 3'-O-(4-nitrophenoxycarbonyl) Intermediate Activation->Intermediate Coupling Nucleophilic Attack by Amino-Modified Cytosine Intermediate->Coupling Product Formation of Carbamate-Linked Cytosine Dimer Coupling->Product Purification Chromatographic Purification (Silica Gel) Product->Purification

Figure 1: General experimental workflow for the synthesis of a carbamate-linked cytosine dimer.

Chemical Reaction Mechanism

The core of this methodology is a classic nucleophilic acyl substitution. The reaction proceeds via a highly reactive carbonate intermediate.

  • Activation Step: The hydroxyl group of a protected cytosine nucleoside attacks an activated carbonyl reagent like bis(4-nitrophenyl) carbonate. A mild base is typically used to deprotonate the hydroxyl, increasing its nucleophilicity. This forms the key 4-nitrophenyl carbonate intermediate, releasing one equivalent of 4-nitrophenoxide.

  • Coupling Step: The amino group of a second nucleoside derivative acts as the nucleophile, attacking the carbonyl carbon of the activated intermediate. This forms a tetrahedral intermediate which subsequently collapses, expelling the stable 4-nitrophenoxide leaving group to yield the final carbamate-linked product.[5][6]

G cluster_0 Reaction Mechanism R1_OH Cytosine-R'-OH (Nucleoside 1) Intermediate Cytosine-R'-O-CO-OPhNO2 (Activated Intermediate) R1_OH->Intermediate 1. Activation PNPCarb Bis(4-nitrophenyl) carbonate PNPCarb->Intermediate Base Base (e.g., Pyridine, DMAP) Base->R1_OH LeavingGroup1 4-Nitrophenol Intermediate->LeavingGroup1 Product Cytosine-R'-O-CO-NH-R''-Cytosine (Carbamate-Linked Dimer) Intermediate->Product 2. Coupling R2_NH2 Cytosine-R''-NH2 (Nucleoside 2) R2_NH2->Product LeavingGroup2 4-Nitrophenol Product->LeavingGroup2

Figure 2: Simplified reaction mechanism for carbamate linkage formation.

Detailed Experimental Protocol

This protocol describes the synthesis of a 3'→5' carbamate-linked dideoxycytidine dimer. It assumes the availability of standard protected nucleoside starting materials.

Objective: To synthesize 3'-[(5''-Amino-2'',5''-dideoxycytidin-3''-yl)oxycarbonylamino]-3'-deoxy-5'-O-(4,4'-dimethoxytrityl)cytidine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
5'-O-DMTr-2'-deoxycytidineC₃₀H₃₃N₃O₆543.61544 mg1.01.0
Bis(4-nitrophenyl) carbonateC₁₃H₈N₂O₇304.21365 mg1.21.2
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1715 mg0.120.12
3'-Amino-3'-deoxycytidineC₉H₁₄N₄O₄258.24258 mg1.01.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL--
Pyridine, anhydrousC₅H₅N79.1010 mL--
Saturated NaHCO₃ solution--50 mL--
Brine--50 mL--
Anhydrous Na₂SO₄-----
Step-by-Step Procedure

Part A: Activation of 5'-O-DMTr-2'-deoxycytidine

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 5'-O-DMTr-2'-deoxycytidine (544 mg, 1.0 mmol).

  • Dissolution: Dissolve the solid in anhydrous dichloromethane (10 mL) and anhydrous pyridine (5 mL). Stir until a clear solution is obtained.

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (15 mg, 0.12 mmol) followed by bis(4-nitrophenyl) carbonate (365 mg, 1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The solution will likely turn yellow due to the formation of the 4-nitrophenoxide anion. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 5% MeOH in DCM). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting nucleoside. Self-Validation Checkpoint: A new, less polar spot corresponding to the activated carbonate intermediate should appear on the TLC plate.

Part B: Coupling with 3'-Amino-3'-deoxycytidine

  • Amine Addition: Once the activation is complete (as determined by TLC), add a solution of 3'-Amino-3'-deoxycytidine (258 mg, 1.0 mmol) dissolved in anhydrous pyridine (5 mL) to the reaction mixture dropwise over 10 minutes.

  • Coupling Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Continue to monitor by TLC until the activated intermediate spot is consumed and a new product spot is formed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with dichloromethane (30 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). The aqueous washes will be yellow.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a yellow foam.

Part C: Purification and Characterization

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 7% methanol in dichloromethane) is typically effective. Collect fractions containing the desired product as identified by TLC.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield the carbamate-linked cytosine dimer as a white or pale-yellow foam.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and the presence of the carbamate linkage (a characteristic carbonyl signal will appear in the ¹³C NMR spectrum).

    • Mass Spectrometry (ESI-MS): To confirm the correct molecular weight of the product.

    • HPLC: To assess the purity of the final compound.

Scientific Rationale and Troubleshooting

  • Choice of Reagent: Bis(4-nitrophenyl) carbonate is a stable, crystalline solid that is easier to handle than the highly reactive and moisture-sensitive p-nitrophenyl chloroformate.[9][10] Both are effective for this transformation.[1][3]

  • Base and Catalyst: Pyridine serves as both a solvent and a base to neutralize the 4-nitrophenol byproduct. DMAP is a highly effective nucleophilic catalyst that accelerates the initial activation step by forming a more reactive intermediate with the carbonate reagent.[1]

  • Anhydrous Conditions: The reagents are sensitive to moisture. Water can hydrolyze the activated carbonate intermediate, reducing the yield. Therefore, using anhydrous solvents and an inert atmosphere is critical for success.

  • Troubleshooting - Incomplete Reaction: If the activation or coupling step stalls, it may be due to reagent degradation (especially if conditions were not anhydrous) or insufficient activation. A small, fresh addition of the carbonate reagent or allowing the reaction to proceed for a longer duration may be necessary.

  • Troubleshooting - Side Reactions: The exocyclic N4 amine of cytosine is also nucleophilic. While it is less reactive than the primary hydroxyl or amino groups, protection (e.g., with a benzoyl or acetyl group) may be required for complex syntheses or to prevent side-product formation, especially if harsher conditions are used.

Conclusion

The synthesis of carbamate-linked cytosine derivatives via 4-nitrophenyl carbonate intermediates is a robust and highly efficient method. It avoids harsh reagents and proceeds under mild conditions compatible with the delicate structures of nucleosides.[5] The resulting carbamate-linked molecules are of significant interest in drug design, serving as stable building blocks for modified oligonucleotides and other advanced therapeutics.[2][7] The protocol and principles outlined in this note provide a solid foundation for researchers to successfully apply this valuable synthetic tool.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Uhm, J., et al. (2018). Unexpected medium effect on the mechanism for aminolysis of aryl phenyl carbonates in acetonitrile and H2O: transition-state structure in the catalytic pathway. ResearchGate. [Link]

  • Hotha, S., et al. (2013). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 9, 2766–2772. [Link]

  • Van der Poel, H., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Matosevic, T., & Mašic, L. P. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 265-278. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Ray, S., & Chaturvedi, D. (2006). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future, 31(6), 539. [Link]

  • Ray, S., & Chaturvedi, D. (2006). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Um, I. H., et al. (2011). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Bulletin of the Korean Chemical Society, 32(10), 3539-3544. [Link]

  • Jepsen, J. S., et al. (2019). Synthesis and biophysical properties of carbamate-locked nucleic acid (LNA) oligonucleotides with potential antisense applications. Organic & Biomolecular Chemistry, 17(19), 4786-4796. [Link]

Sources

Application Notes & Protocols: Phenyl(4-nitrophenyl) Carbonate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of bis(4-nitrophenyl) carbonate (BNPC), a pivotal reagent in modern medicinal chemistry and drug development. Often referred to by its CAS Number 5070-13-3, BNPC has emerged as a superior carbonylating agent, offering a safer, more stable, and highly efficient alternative to hazardous phosgene derivatives.[1][2] Its utility is centered on the synthesis of carbamates, ureas, and activated esters, which are critical functionalities in a vast range of pharmaceuticals. We will explore the mechanistic principles governing its reactivity, detail its core applications in constructing pharmacophores and prodrugs, and provide validated, step-by-step protocols for its practical implementation in the laboratory.

Foundational Principles: The Chemistry of a Superior Activating Agent

The efficacy of bis(4-nitrophenyl) carbonate stems from its unique electronic and structural properties. As a stable, crystalline solid, it is significantly easier and safer to handle than gaseous phosgene or volatile triphosgene.[1]

1.1. Mechanism of Activation

The reactivity of BNPC is driven by the central, highly electrophilic carbonyl carbon. This electrophilicity is significantly enhanced by the two flanking 4-nitrophenoxy groups. The potent electron-withdrawing nature of the nitro groups (–NO₂) makes the 4-nitrophenoxide an excellent leaving group, facilitating nucleophilic attack at the carbonyl center.[1][2]

The reaction with nucleophiles (such as amines, alcohols, or thiols) proceeds via a well-defined, two-step nucleophilic acyl substitution mechanism[1][3]:

  • Formation of the Activated Intermediate: The first nucleophile (Nu¹-H) attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses, expelling one molecule of 4-nitrophenoxide to form a reactive 4-nitrophenyl carbamate or carbonate intermediate.

  • Formation of the Final Product: A second nucleophile (Nu²-H) attacks the carbonyl carbon of the activated intermediate. The subsequent collapse of the new tetrahedral intermediate expels the second 4-nitrophenoxide molecule, yielding the final symmetrical or unsymmetrical product.

A key practical advantage of this reaction is the release of 4-nitrophenol, which, under non-acidic conditions, deprotonates to the bright yellow 4-nitrophenoxide ion.[3] This color change provides a convenient visual and spectrophotometric method for monitoring the reaction's progress.[3][4]

Mechanism_of_Action General Reaction Mechanism of BNPC BNPC Bis(4-nitrophenyl) Carbonate (BNPC) Intermediate Tetrahedral Intermediate 1 BNPC->Intermediate Attack 1 Active_Ester Activated Intermediate (4-Nitrophenyl Carbamate/Carbonate) Intermediate->Active_Ester LG1 4-Nitrophenoxide (Leaving Group 1) Intermediate->LG1 Elimination 1 Intermediate2 Tetrahedral Intermediate 2 Active_Ester->Intermediate2 Attack 2 Product Final Product (Urea, Carbamate, Carbonate) Intermediate2->Product LG2 4-Nitrophenoxide (Leaving Group 2) Intermediate2->LG2 Elimination 2 Nu1 Nucleophile 1 (R¹-NH₂, R¹-OH) Nu1->BNPC + Nu2 Nucleophile 2 (R²-NH₂, R²-OH) Nu2->Active_Ester +

Caption: Nucleophilic acyl substitution mechanism of BNPC.

1.2. Physicochemical Properties

A clear understanding of BNPC's properties is essential for its proper storage, handling, and use.

PropertyValueReference(s)
CAS Number 5070-13-3[1][5]
Molecular Formula C₁₃H₈N₂O₇[5]
Molecular Weight 304.21 g/mol [5]
Appearance White to pale yellow crystalline powder[1][2]
Melting Point 140-144 °C[6]
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, Ethyl Acetate[1]
Primary Hazards Skin and eye irritant[5][7]

Core Applications in Drug Discovery & Development

BNPC is a versatile tool for installing key functional groups found in a wide array of bioactive molecules.

2.1. Synthesis of Urea and Carbamate Pharmacophores

The urea and carbamate moieties are privileged structures in medicinal chemistry, present in numerous approved drugs such as Sorafenib, Rivastigmine, and various HIV protease inhibitors.[8] BNPC provides a direct and high-yielding route to these structures.

  • Unsymmetrical Ureas: By sequential, one-pot addition of two different amines, BNPC facilitates the controlled synthesis of unsymmetrical ureas, a common objective in drug design.[3] The first amine forms the carbamate intermediate, which is then treated with a second amine to yield the final product.[3]

  • Carbamates: The reaction of BNPC with an alcohol or phenol, followed by an amine, is a reliable method for producing carbamates. This strategy was employed in the synthesis of Rivastigmine, a drug used to treat dementia, where a phenolic intermediate is first activated with BNPC before reacting with N-ethylmethylamine.[9]

2.2. Prodrug Synthesis and Bioconjugation

The creation of prodrugs is a critical strategy to improve the pharmacokinetic or pharmacodynamic properties of a drug. BNPC can be used to link a parent drug to a promoiety via a carbonate or carbamate bond. These linkages can be engineered to be stable in circulation but labile to specific physiological conditions (e.g., pH changes or enzymatic cleavage), releasing the active drug at the target site.[4]

Similarly, in the field of bioconjugation, BNPC is used as a linker to attach small molecule drugs to antibodies (creating Antibody-Drug Conjugates, ADCs), polymers, or other biomolecules for targeted delivery.[10]

2.3. Peptide Synthesis

BNPC is an effective reagent for activating the carboxylic acid group of N-protected amino acids to form the corresponding 4-nitrophenyl active esters.[11] These active esters readily react with the amino group of another amino acid to form a peptide bond, making BNPC a valuable coupling agent in peptide synthesis.

Experimental Protocols

Safety First: Always handle bis(4-nitrophenyl) carbonate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][12] BNPC is a skin and eye irritant.[5]

Workflow General Workflow for Unsymmetrical Urea Synthesis A 1. Setup & Reagents B 2. Dissolve BNPC in Aprotic Solvent (e.g., DCM) under N₂ Atmosphere A->B C 3. Add Amine 1 (1.0 eq.) Dropwise at 0-25 °C B->C D 4. Stir 1-4h. Monitor by TLC (Formation of Intermediate) C->D E 5. Add Amine 2 (1.0-1.2 eq.) May require heating D->E F 6. Stir until completion. Monitor by TLC E->F G 7. Aqueous Work-up (Wash with 1M NaOH to remove 4-nitrophenol) F->G H 8. Extraction & Drying G->H I 9. Purification (Column Chromatography or Recrystallization) H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: Experimental workflow for a typical two-step, one-pot urea synthesis.

Protocol 1: Synthesis of an Unsymmetrical Urea via Sequential Amination

Principle: This protocol describes a robust, one-pot, two-step method for synthesizing an unsymmetrical urea. The differential reactivity of amines can be exploited, but sequential addition is key to preventing the formation of symmetrical byproducts.[3]

Materials and Reagents:

  • Bis(4-nitrophenyl) carbonate (BNPC) (1.0 eq.)

  • Amine 1 (1.0 eq.)

  • Amine 2 (1.0-1.2 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), THF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, TLC plates

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolve bis(4-nitrophenyl) carbonate (1.0 eq.) in the chosen anhydrous solvent.

  • To this solution, add the first amine (1.0 eq.) dropwise at room temperature. Causality Note: Dropwise addition helps to control any potential exotherm and ensures the formation of the mono-substituted intermediate.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) for the consumption of the starting amine and BNPC. The formation of the yellow 4-nitrophenoxide can also be observed.[3] This step typically takes 1-4 hours.

  • Once the formation of the carbamate intermediate is complete, add the second amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature or heat to reflux if the second amine is less nucleophilic or sterically hindered.[3] Monitor the reaction by TLC until the carbamate intermediate is fully consumed.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature if heated. b. Transfer the mixture to a separatory funnel and wash with 1M NaOH (2 x volume of organic layer) to remove the 4-nitrophenol byproduct. Causality Note: The basic wash deprotonates the acidic phenol, making it highly soluble in the aqueous layer.[3] c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography or recrystallization to obtain the pure unsymmetrical urea.[3]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of an Activated 4-Nitrophenyl Ester of an N-Protected Amino Acid

Principle: This protocol details the activation of an N-protected amino acid using BNPC, a key step for subsequent peptide bond formation.

Materials and Reagents:

  • N-protected amino acid (e.g., Boc-Gly-OH) (1.0 eq.)

  • Bis(4-nitrophenyl) carbonate (BNPC) (1.1 eq.)

  • Pyridine or Triethylamine (TEA) (2.0-2.5 eq.)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware, inert atmosphere setup

Procedure:

  • In a flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and bis(4-nitrophenyl) carbonate (1.1 eq.) in the anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the base (pyridine or TEA) (2.0-2.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: a. Remove the solvent under reduced pressure. b. Dissolve the residue in a suitable organic solvent like ethyl acetate. c. Wash the organic solution successively with a weak acid (e.g., 5% citric acid), water, and brine to remove the base and byproducts. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. e. Purify the resulting 4-nitrophenyl active ester by recrystallization or column chromatography.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficiently reactive nucleophile (amine/alcohol). 2. Steric hindrance. 3. Low reaction temperature.1. Gently heat the reaction mixture (e.g., 40 °C to reflux). 2. Increase reaction time. 3. Consider using a more polar aprotic solvent like DMF.
Formation of symmetrical urea byproduct 1. Amine 1 reacts with the carbamate intermediate of another Amine 1 molecule. 2. Amine 2 is added too quickly.1. Ensure complete formation of the first intermediate (TLC confirmation) before adding Amine 2. 2. Add Amine 1 slowly to the BNPC solution to maintain a low concentration.
Low isolated yield 1. Product loss during aqueous work-up (if slightly water-soluble). 2. Incomplete reaction. 3. Difficulty in purification.1. Perform back-extraction of the aqueous layers with the organic solvent. 2. See "Reaction is sluggish" above. 3. Re-evaluate the purification method (e.g., different solvent system for chromatography or recrystallization).
Persistent yellow color after work-up Incomplete removal of 4-nitrophenol.Perform additional washes with 1M NaOH or a basic resin wash during purification.

References

  • Application Notes and Protocols: Bis(4-nitrophenyl) Carbonate in the Synthesis of Symmetrical and Unsymmetrical Ureas. Benchchem.
  • Benzyl 4-nitrophenyl carbon
  • The Versatility of Bis(4-nitrophenyl) Carbonate in Modern Organic Synthesis: A Technical Guide. Benchchem.
  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed.
  • Exploring BIS(4-Nitrophenyl)
  • Bis(4-nitrophenyl)
  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism.
  • Benzyl 4-nitrophenyl carbon
  • Bis(4-nitrophenyl)
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses.
  • Bis(4-nitrophenyl)
  • BIS(4-NITROPHENYL)
  • Aminolyses of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effect of Modification of Electrophilic Center from CO to CS on Reactivity and Mechanism.
  • Bis(4-nitrophenyl)
  • BIS(4-NITROPHENYL)
  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • 4 - SAFETY D
  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. Unknown Source.
  • Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters.
  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam
  • Bis(4-nitrophenyl) Carbonate | 5070-13-3. Tokyo Chemical Industry Co., Ltd. (APAC).

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Application Notes & Protocols: A Researcher's Guide to Phenyl(4-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Phenyl(4-nitrophenyl) carbonate is a highly effective and versatile electrophilic reagent employed in organic synthesis. Its utility stems from the presence of a p-nitrophenoxide group, which is an excellent leaving group, rendering the central carbonyl carbon highly susceptible to nucleophilic attack. This property makes it a superior alternative to other chloroformate reagents for the synthesis of a wide array of organic molecules, including carbamates, ureas, and other carbonates, often under mild reaction conditions. This guide provides an in-depth exploration of its properties, reaction mechanisms, and detailed protocols for its practical application in a laboratory setting.

Physicochemical Properties & Handling

Understanding the fundamental properties of phenyl(4-nitrophenyl) carbonate is critical for its safe and effective use. It is a stable, crystalline solid at room temperature, which simplifies handling and weighing compared to volatile liquid reagents.

Table 1: Properties of Phenyl(4-nitrophenyl) Carbonate

PropertyValueSource
Chemical Formula C₁₃H₉NO₅PubChem
Molecular Weight 259.22 g/mol PubChem
Appearance White to light-yellow crystalline powderSigma-Aldrich
Melting Point 141-144 °CSigma-Aldrich
Solubility Soluble in Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate. Insoluble in water.---
CAS Number 7578-43-0PubChem

Storage and Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and strong bases.

  • Safety Precaution: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Mechanism of Action: The Role of the Activating Group

The reactivity of phenyl(4-nitrophenyl) carbonate is governed by a classic nucleophilic acyl substitution mechanism. The electron-withdrawing nitro group (-NO₂) on the phenol leaving group is key to its efficacy.

Mechanism Explained:

  • Activation: The strongly electron-withdrawing nature of the nitro group stabilizes the resulting p-nitrophenoxide anion, making it an excellent leaving group.

  • Nucleophilic Attack: A nucleophile (e.g., the lone pair of an amine) attacks the electrophilic carbonyl carbon of the carbonate.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Elimination: The intermediate collapses, and the p-nitrophenoxide anion is eliminated, resulting in the formation of the new C-Nucleophile bond. The reaction is often accompanied by the release of the yellow-colored p-nitrophenoxide, which can sometimes serve as a visual indicator of reaction progress.

G cluster_workflow Experimental Workflow: Carbamate Synthesis prep 1. Preparation Dissolve amine (1.0 eq) and base (e.g., Et₃N, 1.1 eq) in anhydrous DCM. addition 2. Reagent Addition Add a solution of phenyl(4-nitrophenyl) carbonate (1.05 eq) in DCM dropwise at 0 °C. prep->addition Cool reaction reaction 3. Reaction Allow to warm to room temperature. Monitor by TLC for consumption of starting material (typically 1-4 h). addition->reaction Stir workup 4. Aqueous Work-up Wash with 1M HCl, then saturated NaHCO₃, then brine. Dry organic layer over Na₂SO₄. reaction->workup Reaction complete purify 5. Purification Concentrate in vacuo. Purify the crude product by flash column chromatography. workup->purify Isolate crude

Caption: Workflow for carbamate synthesis.

Materials:

  • Amine (1.0 equivalent)

  • Phenyl(4-nitrophenyl) carbonate (1.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis (round-bottom flask, stir bar, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Initial Solution: Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve phenyl(4-nitrophenyl) carbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbamate.

Causality and Insights:

  • Base: A non-nucleophilic base like Et₃N or DIPEA is used to neutralize the p-nitrophenol byproduct, preventing it from protonating the starting amine and stopping the reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the initial exothermic reaction.

  • Inert Atmosphere: While the reaction is not strictly air-sensitive, using an inert atmosphere is good practice to prevent moisture from hydrolyzing the reagent, especially when working on a small scale or with valuable materials.

  • Monitoring: TLC is a crucial self-validating step. A common mobile phase is 30% Ethyl Acetate/Hexanes. The starting carbonate, amine, and final carbamate product should all have distinct Rf values.

Broader Synthetic Applications

While carbamate synthesis is a primary application, the utility of phenyl(4-nitrophenyl) carbonate extends to other important transformations.

  • Peptide Synthesis: It can be used as a coupling reagent to form peptide bonds, particularly for creating N-protected amino acid esters. [1]* Urea Synthesis: By reacting with two equivalents of an amine, or sequentially with two different amines, it can be used to generate symmetrical or unsymmetrical ureas. [2]* Polymer Chemistry: The reagent can be used to create carbonate linkages in polymerization reactions or to functionalize polymer backbones.

Safety & Hazard Management

Phenyl(4-nitrophenyl) carbonate is classified as an irritant. Adherence to safety protocols is mandatory.

Table 2: GHS Hazard Information

Hazard StatementCodePrecautionary Statement
Causes skin irritationH315P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]
Causes serious eye irritationH319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • First Aid (Skin): Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • PubChem. Bis(4-nitrophenyl) carbonate. National Center for Biotechnology Information. [Link]

  • Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. [Link]

  • Tale, R. H., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Link]

  • Vankayala, S. L., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for phenyl(4-nitrophenyl) carbonate mediated couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

Phenyl(4-nitrophenyl) carbonate (PNPC) and its close relative, bis(4-nitrophenyl) carbonate (BSC), are highly effective coupling reagents. They are primarily used for the synthesis of carbamates, ureas, and other activated esters from alcohols, amines, and phenols. The reactivity of these reagents stems from the electron-withdrawing nitro group on the phenyl ring, which makes the carbonyl carbon highly electrophilic and facilitates the departure of the 4-nitrophenoxide leaving group.[1] A key advantage of this system is the visual feedback it provides: the release of the yellow-colored 4-nitrophenolate anion upon successful reaction offers a real-time qualitative indicator of progress.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions and troubleshooting common issues encountered during PNPC-mediated couplings.

Reaction Mechanism Overview

The general mechanism involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the carbonate. This proceeds through a stepwise mechanism, typically involving a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable 4-nitrophenoxide anion, a good leaving group, to form the desired carbamate or urea product.[4][5]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Collapse R_NH2 R-NH₂ (Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Attacks Carbonyl PNPC Phenyl(4-nitrophenyl) Carbonate PNPC->Intermediate Intermediate_2 Tetrahedral Intermediate Product Carbamate Product Leaving_Group 4-Nitrophenoxide (Yellow) Intermediate_2->Product Forms C-N bond Intermediate_2->Leaving_Group Expels Leaving Group

Caption: General mechanism for carbamate formation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Question 1: My reaction is very slow or has stalled completely. What are the likely causes and how can I accelerate it?

Answer:

Reaction stalling is a common issue, often attributable to several factors:

  • Insufficient Basicity: The nucleophilicity of the amine is paramount. If you are using an amine salt (e.g., a hydrochloride salt), it must be fully neutralized to the free amine for it to be reactive. The reaction itself can generate acidic byproducts that protonate and deactivate the starting amine.

    • Solution: Add 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For particularly sensitive substrates, a milder inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system may be effective.[6]

  • Low Reactivity of the Nucleophile: Sterically hindered or electron-poor amines are inherently less nucleophilic and will react more slowly.

    • Solution: Increase the reaction temperature. Changing the solvent to a more polar, aprotic solvent like DMF or NMP can also accelerate the reaction by stabilizing charged intermediates. In some cases, increasing the concentration of the nucleophile (up to 2-3 equivalents) can drive the reaction to completion, though this may complicate purification.

  • Poor Reagent Quality: Phenyl(4-nitrophenyl) carbonate is moisture-sensitive.[1] Exposure to humidity can lead to hydrolysis, reducing its potency.

    • Solution: Ensure the reagent is stored in a desiccator. Using a freshly opened bottle or purifying the reagent before use is recommended for critical reactions.

Question 2: My reaction mixture turned bright yellow immediately, but LC-MS analysis shows mostly starting material and hydrolyzed reagent. What happened?

Answer:

The immediate formation of a strong yellow color indicates the rapid release of 4-nitrophenoxide. However, if the desired product is not formed, it strongly suggests a competing reaction is consuming the coupling reagent.

  • Cause: This is a classic sign of base-mediated hydrolysis. If a strong base is present, especially with trace amounts of water in the solvent (e.g., technical grade DMF or DCM), it can directly attack the highly electrophilic carbonate, leading to its rapid decomposition before your intended nucleophile has a chance to react.

    • Solution 1 (Order of Addition): Modify your experimental setup. Combine the amine and the phenyl(4-nitrophenyl) carbonate in an anhydrous solvent first. Then, add the base dropwise at a controlled temperature (e.g., 0 °C). This ensures the intended nucleophile is the primary species reacting with the carbonate when the base is introduced.[7]

    • Solution 2 (Choice of Base): Switch to a less aggressive or sterically hindered base. A bulky base like DIPEA is less likely to act as a nucleophile compared to TEA.

Question 3: I'm observing a significant side product corresponding to a symmetrical urea of my starting amine. How can I prevent this?

Answer:

The formation of a symmetrical urea (R-NH-CO-NH-R) is a well-known side reaction in these couplings.

  • Cause: This occurs when the initially formed carbamate product, which is itself an activated species, reacts with a second molecule of the starting amine. This is more prevalent when the amine is highly reactive and used in excess, or when the reaction is run at high temperatures for extended periods.

    • Solution 1 (Stoichiometry and Temperature Control): Use a stoichiometry of close to 1:1 for the amine and the coupling reagent. Running the reaction at a lower temperature (start at 0 °C and allow to warm to room temperature) will favor the desired initial coupling over the subsequent side reaction.

    • Solution 2 (Monitor Closely): Monitor the reaction progress carefully by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent the buildup of the urea byproduct.

Question 4: Purification is difficult due to the 4-nitrophenol byproduct. What is the most efficient removal strategy?

Answer:

4-nitrophenol is acidic (pKa ≈ 7.15) and its removal is a critical step for obtaining a pure product.[2]

  • Solution (Aqueous Wash): The most effective method is a liquid-liquid extraction with a basic aqueous solution. After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (like ethyl acetate or DCM). Wash the organic layer several times with a dilute aqueous base such as 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. The acidic 4-nitrophenol will be deprotonated to the 4-nitrophenolate salt, which is highly soluble in the aqueous layer, effectively removing it from your product. Follow with a water wash and a brine wash to remove residual base and water before drying and concentrating.

Troubleshooting Workflow

For a systematic approach to problem-solving, follow the logical progression outlined in the diagram below.

Troubleshooting_Workflow Start Problem: Low Yield or Incomplete Reaction Check_TLC Check Reaction by TLC/LC-MS Start->Check_TLC No_Reaction Q: No product spot, only starting material? Check_TLC->No_Reaction Analyze Spectrum Side_Products Q: Multiple new spots observed? No_Reaction->Side_Products No Sol_Base A: Insufficient Base or Inactive Amine. - Add non-nucleophilic base (DIPEA). - Use free-base form of amine. No_Reaction->Sol_Base Yes Sol_Reactivity A: Low Nucleophile Reactivity. - Increase temperature. - Switch to a more polar solvent (DMF). No_Reaction->Sol_Reactivity If base is sufficient Streaking Q: Significant streaking or baseline material? Side_Products->Streaking No Sol_Urea A: Symmetrical Urea Formation. - Use 1:1 stoichiometry. - Lower reaction temperature. Side_Products->Sol_Urea Yes, Urea Suspected Sol_Hydrolysis A: Reagent Hydrolysis. - Use anhydrous solvents. - Check order of addition (add base last). Side_Products->Sol_Hydrolysis Yes, Other Byproducts Sol_Purification A: Purification Issue. - Perform basic aqueous wash (e.g., 1M Na₂CO₃) to remove 4-nitrophenol. Streaking->Sol_Purification Yes Success Reaction Optimized Streaking->Success No, product is clean Sol_Base->Success Sol_Reactivity->Success Sol_Urea->Success Sol_Hydrolysis->Success Sol_Purification->Success

Caption: A logical workflow for diagnosing common reaction issues.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using phenyl(4-nitrophenyl) carbonate over other reagents like phosgene or triphosgene?

A: The primary advantages are safety and handling. Phenyl(4-nitrophenyl) carbonate is a stable, crystalline solid that is significantly safer and easier to handle than highly toxic and gaseous phosgene or its solid equivalent, triphosgene.[1] Additionally, the reaction progress can be visually monitored.

Q2: Can I use this reagent to couple alcohols or phenols?

A: Yes. While amines are more common nucleophiles due to their higher reactivity, alcohols and phenols can also be used to form carbonates. These reactions typically require stronger bases (e.g., sodium hydride, NaH, for alcohols; potassium carbonate for phenols) and may require heating to proceed at a reasonable rate.[8]

Q3: What solvents are recommended for these coupling reactions?

A: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are excellent choices for many reactions at or below room temperature.[9] For less reactive substrates that require heating, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but extreme care must be taken to use anhydrous grades of these solvents to prevent reagent hydrolysis.

Q4: Is bis(4-nitrophenyl) carbonate (BSC) interchangeable with phenyl(4-nitrophenyl) carbonate (PNPC)?

A: For many applications, yes. BSC is symmetrical and can be thought of as a more "activated" version, as it has two potential 4-nitrophenoxide leaving groups. It is often used for the same types of transformations, such as the synthesis of symmetrical and unsymmetrical ureas and carbamates.[9] The choice between them may depend on commercial availability, cost, and the specific reactivity required for a given substrate.

Optimized Starting Conditions & Protocol

Table of Recommended Starting Conditions
Substrate ClassNucleophile (1.0 eq)Reagent (1.1 eq)Base (1.2 eq)SolventTemp (°C)Time (h)Notes
Primary Aliphatic Amines R-NH₂PNPCDIPEADCM or THF0 to RT1-4Reactions are typically fast. Monitor by TLC to avoid urea formation.
Secondary Aliphatic Amines R₂NHPNPCDIPEADCM or THFRT4-12Slower than primary amines; may require gentle warming to 40°C.[10]
Anilines (Electron-rich) Ar-NH₂PNPCPyridineAcetonitrileRT to 606-18Less nucleophilic; may require heating. Pyridine can act as both base and catalyst.
Anilines (Electron-poor) Ar(EWG)-NH₂BSCK₂CO₃DMF80-10012-24Requires more forcing conditions and a more active reagent like BSC.
Primary Alcohols R-CH₂OHPNPCNaHAnhydrous THF0 to RT2-8Alcohol must be deprotonated first with a strong base like NaH.
Phenols Ar-OHPNPCK₂CO₃DMF or Acetone50-804-16A milder base is sufficient, but heating is generally required.[8]
General Experimental Protocol for Carbamate Synthesis
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add phenyl(4-nitrophenyl) carbonate (1.1 mmol, 1.1 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS. A gradual development of a yellow color is expected.

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with DCM (20 mL). Transfer to a separatory funnel and wash with 1M Na₂CO₃ solution (2 x 20 mL) to remove the 4-nitrophenol byproduct. The aqueous layer will turn bright yellow.

  • Work-up: Wash the organic layer with water (1 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final carbamate.

References

  • Um, I. H., et al. (2008). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Penflu, Chemical Technology. (n.d.). Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. Available at: [Link]

  • Um, I. H., et al. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). of the kinetic data for the reactions of 4-nitrophenyl phenyl carbonate... Available at: [Link]

  • ResearchGate. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a. Available at: [Link]

  • Semantic Scholar. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions... Available at: [Link]

  • Castro, E. A., et al. (2001). Kinetic investigation of the phenolysis of phenyl 4-nitrophenyl and phenyl 2,4-dinitrophenyl carbonates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Technical Support Center: Phenyl(4-nitrophenyl) Carbonate for Racemization-Free Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team Last Updated: January 13, 2026

Welcome to the technical support center for the application of phenyl(4-nitrophenyl) carbonate in peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance peptide purity by minimizing racemization. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Stereochemical Integrity

In peptide synthesis, maintaining the stereochemical integrity of the chiral α-carbon of each amino acid is paramount. The loss of this integrity, known as racemization, leads to the formation of diastereomeric peptide impurities that are often difficult to separate and can have significant, unpredictable effects on the final peptide's biological activity. Racemization primarily occurs during the carboxyl group activation step, which is necessary for peptide bond formation[1][2][3]. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate, where the α-proton becomes highly acidic and susceptible to abstraction by a base[2][4].

Phenyl(4-nitrophenyl) carbonate serves as an efficient activating agent that generates 4-nitrophenyl (pNP) active esters. These esters strike an optimal balance: they are reactive enough to ensure efficient amide bond formation but are generally more stable and less prone to oxazolone formation compared to more highly reactive intermediates generated by other coupling reagents, thereby significantly suppressing racemization[5].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during peptide synthesis using phenyl(4-nitrophenyl) carbonate.

Issue 1: Low or No Peptide Yield

Q: My coupling reaction resulted in a very low yield. What are the potential causes and how can I fix this?

A: Low peptide yield can stem from several factors, ranging from incomplete activation of the amino acid to poor coupling efficiency on the solid support. Here is a systematic approach to troubleshooting:

  • Incomplete Activation: The formation of the 4-nitrophenyl active ester is the critical first step.

    • Root Cause: The presence of moisture can hydrolyze both the phenyl(4-nitrophenyl) carbonate and the resulting active ester. Your N-protected amino acid must be of high purity and anhydrous[5].

    • Solution: Ensure all reagents and solvents are dry. Use peptide synthesis-grade, anhydrous dimethylformamide (DMF). Dry your protected amino acids under vacuum before use.

  • Suboptimal Reaction Conditions:

    • Root Cause: Incorrect stoichiometry, choice of base, or reaction time can lead to an incomplete reaction[5].

    • Solution:

      • Stoichiometry: Use a slight excess (1.5-2 equivalents) of both the protected amino acid and phenyl(4-nitrophenyl) carbonate relative to the free amine on the resin[5].

      • Base: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is typically required. Use the correct amount; excess base can increase the risk of racemization, while too little will result in incomplete deprotonation of the incoming amine[5].

      • Reaction Time: While a typical coupling time is 2-4 hours, sterically hindered amino acids may require longer reaction times[5]. Monitor the reaction's progress using a qualitative method like the Kaiser test.

  • Peptide Aggregation:

    • Root Cause: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the solid support, blocking reactive sites[6].

    • Solution: If aggregation is suspected, consider switching to a more solubilizing solvent like N-methyl-2-pyrrolidone (NMP), adding chaotropic salts, or performing the coupling at a slightly elevated temperature (use caution, as heat can promote racemization)[6].

Issue 2: Final Product is Contaminated with Impurities

Q: My HPLC and Mass Spec data show significant side products. What are they and how can I prevent them?

A: Side reactions can compromise the purity of your final peptide. Besides the target diastereomers from racemization, other byproducts can form.

  • Racemization:

    • Root Cause: Although phenyl(4-nitrophenyl) carbonate is designed to minimize racemization, it can still occur under non-optimal conditions, especially with sensitive amino acids like Histidine (His) and Cysteine (Cys)[6]. The primary cause is prolonged exposure to base or elevated temperatures[4].

    • Solution:

      • Minimize Base Exposure: Use the minimum necessary amount of base (e.g., DIPEA) and ensure it is added correctly during the activation and coupling steps.

      • Temperature Control: Perform couplings at room temperature unless absolutely necessary for a difficult sequence[5].

      • C-Terminal Residue: When performing segment condensation, choose a C-terminal amino acid that is less prone to racemization, such as Glycine or Proline[5].

  • Diketopiperazine (DKP) Formation:

    • Root Cause: This is a common side reaction when coupling the third amino acid. The N-terminal dipeptidyl-resin intramolecularly cyclizes, cleaving the dipeptide from the resin as a DKP[5][6]. This is especially prevalent if the first or second residue is Proline or Glycine.

    • Solution:

      • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin's linker can inhibit the back-biting cyclization that leads to DKP formation[6][7].

      • Dipeptide Coupling: A highly effective strategy is to pre-synthesize the first two amino acids as a dipeptide in solution and then couple this dipeptide unit to the resin[6].

  • Formation of Urea Derivatives:

    • Root Cause: The activating agent can potentially react with the free amine on the resin to form a stable urea adduct, capping the peptide chain. This is less common with phenyl(4-nitrophenyl) carbonate than with other reagents but can occur[5].

    • Solution: Ensure efficient and rapid coupling by using correct stoichiometry and pre-activating the amino acid in a separate vessel before adding it to the resin. This ensures the activated ester is readily available to react first[5].

Issue 3: Incomplete Reaction After Coupling Step

Q: The Kaiser test is still positive after a 4-hour coupling. How can I drive the reaction to completion?

A: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction[5].

  • Double Coupling:

    • Explanation: This is the most straightforward solution for difficult couplings, which are common with sterically hindered amino acids (e.g., Val, Ile) or immediately following a Proline residue[8].

    • Procedure: After the initial coupling time, drain the reaction vessel, wash the resin thoroughly with DMF, and then add a fresh solution of the activated amino acid. Allow this second coupling to proceed for another 1-2 hours before re-testing with the Kaiser test[5].

  • Capping:

    • Explanation: If a small fraction of amines remains unreacted after a double coupling, it is often better to permanently block them to prevent the formation of deletion sequences in the final product.

    • Procedure: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This will acetylate any remaining free amines, rendering them unreactive for subsequent cycles[5].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for phenyl(4-nitrophenyl) carbonate? A1: Phenyl(4-nitrophenyl) carbonate activates the carboxyl group of an N-protected amino acid in a two-step process. First, the carboxylate attacks the carbonate, forming a highly reactive 4-nitrophenyl active ester and releasing 4-nitrophenol as a byproduct. This active ester then readily reacts with the free N-terminal amine of the peptide chain to form the desired peptide bond[5]. The release of the yellow-colored 4-nitrophenolate anion can also be used to visually monitor the reaction progress.

Q2: What are the main advantages of using phenyl(4-nitrophenyl) carbonate over other coupling reagents like carbodiimides (e.g., DCC, DIC)? A2: The primary advantage is the reduced risk of racemization. It forms a relatively stable active ester intermediate, which is less prone to cyclizing into the problematic oxazolone intermediate[2][4]. Additionally, it is a stable, crystalline solid that is easy to handle and store. Unlike carbodiimides, it does not typically form insoluble urea byproducts that can complicate purification[5][9].

Q3: Are there any specific amino acids that are incompatible with this reagent? A3: While broadly compatible, care must be taken with amino acids that have nucleophilic side chains that are not properly protected (e.g., Lys, Orn, Cys, Ser, Thr, Tyr). Ensure that standard, orthogonal side-chain protecting groups (e.g., Boc, tBu, Trt) are used to prevent side reactions[10].

Q4: Can I use racemization-suppressing additives like HOBt or Oxyma with phenyl(4-nitrophenyl) carbonate? A4: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is a standard strategy to suppress racemization when using carbodiimides[6]. However, their direct use with pre-formed 4-nitrophenyl active esters generated from phenyl(4-nitrophenyl) carbonate is less common and generally not required, as the reagent itself is chosen for its inherently low racemization potential[5].

Q5: What are the essential safety precautions for handling phenyl(4-nitrophenyl) carbonate? A5: Phenyl(4-nitrophenyl) carbonate should be handled with standard laboratory safety precautions. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information[5].

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Solvent Anhydrous DMF or NMPEnsures solubility of reagents and proper resin swelling. Must be free of water[5].
Amino Acid (AA) 1.5 - 3 equivalentsAn excess drives the reaction to completion.
Activating Reagent 1.5 - 3 equivalentsMatched to the amino acid equivalents.
Base (DIPEA) 3 - 6 equivalentsNeutralizes the amino acid salt and facilitates the reaction. Use minimal excess.
Activation Time 15 - 20 minutesTime for the active ester to form before adding to the resin[5].
Coupling Time 2 - 4 hoursCan be extended for sterically hindered residues. Monitor with Kaiser test[5].
Temperature Room Temperature (20-25°C)Higher temperatures increase reaction rates but also significantly increase the risk of racemization[5].
Standard SPPS Coupling Cycle Protocol

This protocol outlines a general procedure for a manual solid-phase peptide synthesis (SPPS) coupling cycle using phenyl(4-nitrophenyl) carbonate.

1. Resin Preparation & Swelling:

  • Place the resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

  • Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes.

2. Fmoc-Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes. Drain and repeat this step once more.

3. Washing:

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine and its byproducts.

4. Amino Acid Activation (Pre-activation):

  • In a separate, dry glass vessel, dissolve the Fmoc-protected amino acid (3 eq.) and phenyl(4-nitrophenyl) carbonate (3 eq.) in a minimal amount of DMF.

  • Add DIPEA (6 eq.) to the solution.

  • Gently swirl and allow the activation to proceed for 15-20 minutes at room temperature.

5. Coupling:

  • Add the activated amino acid solution from step 4 to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

6. Monitoring & Washing:

  • After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines[5].

  • If the test is negative (beads remain colorless or yellow), the coupling is complete. Proceed to wash the resin with DMF (5-6 times) to remove excess reagents and byproducts.

  • If the test is positive (beads turn dark blue), the coupling is incomplete. A second coupling (double coupling) is recommended[5].

7. Repeat Cycle:

  • After a successful coupling and washing, the resin is ready for the next deprotection and coupling cycle. Repeat steps 2-6 for the subsequent amino acids in your peptide sequence.

Visualizing the Workflow & Mechanism

SPPS_Workflow cluster_cycle SPPS Coupling Cycle cluster_activation Parallel Activation Step cluster_monitoring In-Process Control Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc-Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Add Activated AA) Wash1->Coupling Wash2 6. DMF Wash Coupling->Wash2 Kaiser_Test 5. Kaiser Test Coupling->Kaiser_Test End_Cycle Ready for Next Cycle (Fmoc-AA(n+1)-Peptide-Resin) Wash2->End_Cycle Fmoc_AA Fmoc-AA-OH + Phenyl(4-nitrophenyl) Carbonate Activation 3. Activation (DIPEA in DMF, 15-20 min) Fmoc_AA->Activation Active_Ester Fmoc-AA-O-pNP (Active Ester) Activation->Active_Ester Active_Ester->Coupling Add to Resin Kaiser_Test->Coupling Kaiser_Test->Wash2 Negative: Proceed

Caption: Workflow for a single coupling cycle in SPPS using pre-activation.

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation cluster_racemization Minimized Racemization Pathway AA Fmoc-AA-OH Active_Ester Fmoc-AA-O-pNP (4-Nitrophenyl Active Ester) Relatively Stable AA->Active_Ester + DIPEA Reagent Phenyl(4-nitrophenyl) Carbonate Reagent->Active_Ester Peptide_Bond Fmoc-AA-Peptide-Resin (Peptide Bond Formed) Active_Ester->Peptide_Bond Direct Aminolysis (Desired Pathway) Oxazolone Oxazolone Intermediate (Prone to Racemization) Active_Ester->Oxazolone Formation is Suppressed Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond Racemized Racemized Product Oxazolone->Racemized

Caption: Mechanism of action and suppression of racemization pathway.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Pípalová, I., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Um, I. H., et al. (2009). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. [Link]

  • Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Hartmann, L., et al. (2016). Easy access to triazolinedione-endcapped peptides for chemical ligation. The Royal Society of Chemistry. [Link]

  • Various Authors. (2018). Racemization in peptide synthesis. ResearchGate. [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Um, I. H., et al. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]

  • Miles, J. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]

  • Popali, S. (2019). Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • Keillor, J. W. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. [Link]

  • Shaik, S. P., & Mohammed, A. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Various Authors. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Technical Support Center: Purification Strategies for Products Synthesized with Phenyl(4-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing phenyl(4-nitrophenyl) carbonate (PNPC) and its common variant, bis(4-nitrophenyl) carbonate (bis-PNPC), in their synthetic workflows. This resource is designed to provide practical, in-depth solutions to common purification challenges encountered when working with these versatile reagents. My aim is to equip you with the knowledge to not only troubleshoot purification issues but also to proactively design robust purification strategies from the outset.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the purification of products synthesized using PNPC and bis-PNPC.

Q1: What are the most common impurities I should expect when using PNPC or bis-PNPC?

A1: The primary byproduct of reactions involving PNPC or bis-PNPC is 4-nitrophenol (p-nitrophenol).[1] This compound is a good leaving group, which is why PNPC is an effective reagent.[1] However, its presence is the most frequent purification challenge. Other potential impurities include:

  • Unreacted PNPC or bis-PNPC: If the reaction does not go to completion.

  • Triethylamine hydrochloride: If triethylamine or a similar amine base is used as a catalyst, it will form a salt with any acidic species present.[2]

  • Side-products from undesired reactions: Depending on the complexity of your starting materials, side reactions can occur.

  • Isomeric impurities: In the synthesis of bis-PNPC itself, small amounts of 4,3'- and 4,2'-dinitrodiphenyl carbonate can be formed.[3]

Q2: My crude product is bright yellow. Does this indicate a problem?

A2: A bright yellow color in your crude reaction mixture is very common and is typically due to the presence of the 4-nitrophenolate ion.[1] Under basic conditions, 4-nitrophenol is deprotonated to form this intensely colored species.[1] While it's a good indicator that the reaction has proceeded, it also confirms the presence of the main byproduct you will need to remove.

Q3: Can I use a simple aqueous workup to remove 4-nitrophenol?

A3: Yes, a basic aqueous wash is often the first and most effective step in removing the bulk of 4-nitrophenol. The rationale is to convert the weakly acidic 4-nitrophenol (pKa ≈ 7.15) into its highly water-soluble salt, 4-nitrophenolate, by using a basic solution.[1]

Recommended Protocol: Basic Aqueous Wash

  • Dissolve your crude product in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Repeat this wash 2-3 times.

  • You should observe the yellow color transferring from the organic layer to the aqueous layer.

  • Follow with a wash using brine (saturated aqueous NaCl) to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Q4: Is column chromatography always necessary for purification?

A4: Not always, but it is a very common and effective method for achieving high purity, especially when dealing with products that have similar polarities to the starting materials or other byproducts.[1][4] The decision to use column chromatography depends on:

  • The purity of the product after an initial workup: If the product is sufficiently pure for your next step, chromatography may be unnecessary.

  • The physical state of your product: If your product is a solid, recrystallization can be a powerful alternative to chromatography.[5]

  • The scale of your reaction: For large-scale synthesis, chromatography can be cumbersome, and alternative methods like recrystallization or distillation are often preferred.[6][7]

Q5: What are the best practices for storing PNPC and bis-PNPC to avoid impurities from the start?

A5: Both PNPC and bis-PNPC are sensitive to moisture.[8] Exposure to humidity can lead to hydrolysis, generating 4-nitrophenol and diminishing the reagent's reactivity. To maintain their integrity:

  • Store in a cool, dry environment, preferably in a desiccator.[8]

  • Keep the container tightly sealed when not in use.

  • They are incompatible with strong oxidizing agents and acids.[8]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Scenario 1: Persistent Yellow Color in the Product After Basic Washes

Problem: You've performed multiple basic aqueous washes, but your organic layer and final product remain yellow.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Base The amount of base used was not enough to deprotonate all the 4-nitrophenol.Increase the concentration or volume of the basic solution. Consider using a slightly stronger base like dilute NaOH, but be mindful of the stability of your desired product.
Poor Partitioning The organic solvent you are using has some miscibility with water, preventing clean separation.Switch to a less polar, water-immiscible solvent for the extraction. Dichloromethane or diethyl ether are common choices.[9]
Product is Also Yellow Your desired product may inherently have a yellow color.Use an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence of 4-nitrophenol as a separate compound from your product.
Scenario 2: Difficulty Separating the Product from Unreacted Starting Material via Chromatography

Problem: Your product and the starting PNPC or bis-PNPC have very similar Rf values on TLC, making separation by column chromatography challenging.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Similar Polarity The functional groups on your product and the starting material result in similar interactions with the stationary phase.Optimize Your Solvent System: Experiment with different solvent systems for your chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[1] Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.[2][10]
Overloaded Column Too much crude material was loaded onto the chromatography column, leading to broad peaks and poor separation.Use a larger column or reduce the amount of material being purified at one time.
Scenario 3: Low Yield After Recrystallization

Problem: You attempted to purify your solid product by recrystallization, but the final yield is very low.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The solvent chosen either dissolves the product too well at low temperatures or not well enough at high temperatures.[5]Ideal Solvent Properties: The ideal recrystallization solvent should dissolve your product sparingly at room temperature but have high solubility at its boiling point.[5] Solvent Screening: Test the solubility of your product in a range of solvents to find the optimal one. Sometimes a mixture of solvents (a "good" solvent and a "poor" solvent) is required.[11]
Too Much Solvent Used An excessive amount of solvent was used, keeping the product dissolved even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] If you've already used too much, you can try to carefully evaporate some of the solvent and cool the solution again.
Cooling Too Quickly Rapid cooling can cause the product to precipitate out as an amorphous solid or oil, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.[5] If crystal formation is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

Section 3: Visualized Workflows

General Purification Workflow

This diagram outlines a typical decision-making process for purifying products synthesized with PNPC.

PurificationWorkflow start Crude Reaction Mixture workup Basic Aqueous Wash (e.g., NaHCO3 soln.) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (TLC, HPLC, NMR) concentrate->analyze solid_check Is Product a Solid? analyze->solid_check Sufficiently Pure? No final_product Pure Product analyze->final_product Sufficiently Pure? Yes recrystallize Recrystallization solid_check->recrystallize Yes chromatography Column Chromatography solid_check->chromatography No recrystallize->final_product chromatography->final_product

Caption: Decision tree for purification strategy.

Troubleshooting Chromatography Separation

This workflow illustrates the steps to take when facing challenges with chromatographic separation.

ChromatographyTroubleshooting start Poor Separation on TLC solvent Optimize Solvent System (Vary polarity, try different solvent mixtures) start->solvent check Improved Separation? solvent->check Test new system on TLC gradient Implement Gradient Elution stationary_phase Change Stationary Phase (e.g., Silica to Alumina) gradient->stationary_phase Still no improvement gradient->check Test new system on TLC stationary_phase->check Test new system on TLC check->gradient No proceed Proceed with Column Chromatography check->proceed Yes

Caption: Troubleshooting poor chromatographic separation.

References

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]

  • Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. Available at: [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka. Available at: [Link]

  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed. Available at: [Link]

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents.
  • Aminolyses of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effect of Modification of Electrophilic Center from CO to CS on Reactivity and Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System | Request PDF - ResearchGate. Available at: [Link]

  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism - ResearchGate. Available at: [Link]

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. Available at: [Link]

  • Three-Liquid Phase Extraction System for Separation of Phenol and p-Nitrophenol from Waste Water | Request PDF - ResearchGate. Available at: [Link]

  • Extraction of 4-nitrophenol from 1-octanol into aqueous solution in a hollow fiber liquid contactor | Request PDF - ResearchGate. Available at: [Link]

  • What are the commonly used chromatographic methods for protein purification?. Available at: [Link]

  • Separation techniques: Chromatography - PMC - NIH. Available at: [Link]

  • US3933929A - Process for the purification of p-nitrophenol - Google Patents.
  • Chromatography and Natural Products Purification - YouTube. Available at: [Link]

  • Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. Available at: [Link]

  • Chromatography for Protein Purification - Sino Biological. Available at: [Link]

  • Solvents selection of the recrystallization for purification of diphenyl carbonate. Available at: [Link]

  • How Is Chromatography Used for Purification? - Moravek. Available at: [Link]

  • Sequestration of p-nitrophenol from liquid phase by poly(acrylonitrile-co-acrylic acid) containing thioamide group | Water Science & Technology | IWA Publishing. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

  • Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water - Green Chemistry (RSC Publishing). Available at: [Link]

  • Copurification of Carbamoyl Phosphate Synthetase and Aspartate Transcarbamoylase From Mouse Spleen - PubMed. Available at: [Link]

  • Synthesis of carbamates from amines and dialkyl carbonates: Influence of leaving and entering groups - University of Lincoln - Figshare. Available at: [Link]

Sources

Managing moisture sensitivity of phenyl(4-nitrophenyl) carbonate in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for phenyl(4-nitrophenyl) carbonate (PNPC). This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this moisture-sensitive reagent and troubleshooting common issues in its application. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)
Q1: Why is phenyl(4-nitrophenyl) carbonate considered moisture-sensitive?

Phenyl(4-nitrophenyl) carbonate is an activated ester. The presence of the electron-withdrawing 4-nitrophenyl group makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with the carbonate in a process called hydrolysis. This reaction degrades the reagent, leading to the formation of phenol, 4-nitrophenol, and carbonic acid (which can decompose to CO₂), thereby reducing the yield of your desired product. This sensitivity necessitates careful handling to exclude atmospheric moisture.[1]

Q2: How should I properly store phenyl(4-nitrophenyl) carbonate?

To maintain its chemical integrity, PNPC must be stored in a cool, dry environment, protected from humidity.[1] The best practice is to store it in a tightly sealed container inside a desiccator with a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, placing the container under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the ingress of moisture.[2][3]

Q3: I noticed the solid has a yellowish tint. Is it still usable?

A faint yellow color is often acceptable. However, a distinct or intense yellow color can indicate significant degradation. The hydrolysis of phenyl(4-nitrophenyl) carbonate releases 4-nitrophenol, which is a bright yellow compound.[4][5] The intensity of the yellow color can be a visual indicator of the extent of hydrolysis.[4] If you suspect significant degradation, it is advisable to use a fresh batch of the reagent or to purify the existing material if possible. For critical reactions, using a fresh, off-white solid is always the best practice.

Q4: What are the signs of a moisture-related problem in my reaction?

Several issues can point to moisture contamination:

  • Low or No Yield: The most common sign is a poor yield of the desired product, as the PNPC has been consumed by hydrolysis instead of reacting with your substrate.

  • Presence of Byproducts: You may observe the formation of unexpected byproducts. For instance, in the synthesis of a carbamate, the hydrolysis of PNPC can compete with the desired reaction with the amine.

  • Inconsistent Results: If you are getting variable yields between batches of the same reaction, it could be due to inconsistent handling and varying levels of moisture exposure.

  • Difficulty in Purification: The presence of hydrolysis byproducts like phenol and 4-nitrophenol can sometimes complicate the purification of your target compound.

Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion

You've set up your reaction using phenyl(4-nitrophenyl) carbonate, but TLC or LC-MS analysis shows a significant amount of unreacted starting material and a low yield of the product.

The most likely culprit is the hydrolysis of the PNPC either before or during the reaction.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reagent Check PNPC Quality (Color, Age) start->check_reagent check_handling Review Handling Procedure (Inert atmosphere, Dry solvents) check_reagent->check_handling Reagent appears fine re_run Re-run Reaction with Strict Anhydrous Technique check_reagent->re_run Reagent degraded check_conditions Verify Reaction Conditions (Base, Temperature, Time) check_handling->check_conditions Handling was correct check_handling->re_run Handling needs improvement check_conditions->re_run Conditions need optimization

Caption: Decision workflow for troubleshooting low reaction yields.

  • Verify Reagent Quality:

    • Visual Inspection: Check the color of the solid PNPC. A bright yellow color suggests significant hydrolysis.

    • Fresh Reagent: If in doubt, use a new, unopened bottle of phenyl(4-nitrophenyl) carbonate.

  • Ensure Anhydrous Reaction Conditions:

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once opened.[2] Consider using solvents from a solvent purification system or drying them over appropriate agents (see Table 1).

    • Glassware: Dry all glassware in an oven (e.g., at 125°C overnight) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.[6]

    • Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like nitrogen or argon. Use Schlenk lines or a glovebox for highly sensitive reactions.[6]

  • Proper Reagent Addition:

    • If adding PNPC as a solid, do so under a positive flow of inert gas.

    • If making a stock solution, use an anhydrous solvent and transfer it using a dry syringe or cannula.[3]

SolventRecommended Drying Agent
Dichloromethane (DCM)Calcium hydride (CaH₂)
Tetrahydrofuran (THF)Sodium/benzophenone
Acetonitrile (MeCN)Calcium hydride (CaH₂)
N,N-Dimethylformamide (DMF)Molecular sieves (4Å), then vacuum distillation

Table 1: Common solvents and their recommended drying agents.

Issue 2: Formation of 4-Nitrophenol as a Major Byproduct

Your reaction mixture has a strong yellow color, and analysis confirms the presence of a significant amount of 4-nitrophenol, which is interfering with your product isolation.

This is a clear indication that the carbonate has reacted with water or a hydroxide source. This can happen if your reaction conditions are too basic and aqueous, or if your starting materials or solvents are wet. The hydrolysis rate of similar activated esters increases with pH.[5][7]

G PNPC Phenyl(4-nitrophenyl) Carbonate Intermediate Tetrahedral Intermediate PNPC->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Products Phenol + 4-Nitrophenol + H₂CO₃ Intermediate->Products Collapse & Elimination

Sources

Technical Support Center: Monitoring the Synthesis of Phenyl(4-nitrophenyl) carbonate by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of Phenyl(4-nitrophenyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for monitoring this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the expertise and practical insights necessary to ensure the success and integrity of your experimental work.

Understanding the Reaction: Synthesis of Phenyl(4-nitrophenyl) carbonate

The synthesis of the unsymmetrical carbonate, phenyl(4-nitrophenyl) carbonate, is a crucial step in various organic synthesis pathways, particularly in the preparation of active esters for peptide synthesis and other derivatizations. A common and efficient method involves the reaction of phenol with 4-nitrophenyl chloroformate in the presence of a mild base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The phenoxide ion, formed in situ by the deprotonation of phenol by triethylamine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. The subsequent departure of the chloride leaving group yields the desired carbonate product.

Reaction_Mechanism phenol Phenol phenoxide Phenoxide phenol->phenoxide + TEA tea Triethylamine (TEA) h_tea [TEA-H]+ intermediate Tetrahedral Intermediate phenoxide->intermediate Nucleophilic attack salt [TEA-H]+Cl- chloroformate 4-Nitrophenyl chloroformate chloroformate->intermediate product Phenyl(4-nitrophenyl) carbonate intermediate->product - Cl- cl_ion Cl-

Monitoring the progress of this reaction is critical to determine the point of completion, identify the presence of any side products, and ensure the optimal yield and purity of the final product. Both TLC and HPLC are powerful techniques for this purpose, each offering distinct advantages.

Thin-Layer Chromatography (TLC) Monitoring Guide

TLC is a rapid, inexpensive, and highly effective method for qualitative reaction monitoring. It allows for the simultaneous visualization of starting materials, products, and byproducts, providing a real-time snapshot of the reaction's progress.

Step-by-Step TLC Protocol
  • Solvent System Selection: The choice of eluent is crucial for achieving good separation. For this reaction, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.

    • Rationale: Phenol is relatively polar, while 4-nitrophenyl chloroformate and the product, phenyl(4-nitrophenyl) carbonate, are less polar. A solvent system with adjustable polarity is necessary to achieve differential migration of these components on the silica plate. A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate.[1]

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline for:

      • SM (Starting Material): A spot of the starting material mixture (phenol and 4-nitrophenyl chloroformate).

      • Co (Co-spot): A spot of the starting material mixture with the reaction mixture spotted on top of it.

      • Rxn (Reaction Mixture): A spot of the reaction mixture.

  • Spotting the Plate:

    • Dissolve a small amount of your starting materials in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.

    • Using a capillary tube, carefully spot the reference solution on the "SM" and "Co" lanes.

    • At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "Rxn" and "Co" lanes.

  • Developing the Plate:

    • Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the ones in this reaction will appear as dark spots.[2] Circle the visible spots with a pencil.

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization select_solvent Select Solvent System (e.g., Hexanes:EtOAc) prepare_plate Prepare & Mark TLC Plate select_solvent->prepare_plate spot_sm Spot Starting Material (SM) prepare_plate->spot_sm spot_co Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop Plate in Solvent Chamber spot_rxn->develop visualize Visualize under UV Light (254 nm) develop->visualize

Interpreting TLC Results
Time PointExpected Observation on TLC PlateInterpretation
t = 0A prominent spot corresponding to the starting materials in the "SM," "Co," and "Rxn" lanes. No product spot is visible.The reaction has just begun.
IntermediateThe starting material spots in the "Rxn" lane begin to fade. A new spot, corresponding to the product, appears. The "Co" spot will show both starting material and product spots.The reaction is proceeding. The new spot is likely the phenyl(4-nitrophenyl) carbonate product.
CompletionThe starting material spots are no longer visible in the "Rxn" lane. Only the product spot is present.The reaction is complete.

Note on Rf Values: The Rf (retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate and have higher Rf values. In a hexanes:ethyl acetate system, you can expect the Rf of phenyl(4-nitrophenyl) carbonate to be higher than that of phenol.

TLC Troubleshooting Guide
IssuePossible Cause(s)Solution(s)
Streaking Spots - Sample is too concentrated.- The compound is highly polar or acidic/basic.- Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Spots are at the Baseline The eluent is not polar enough.Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[3]
Spots are at the Solvent Front The eluent is too polar.Increase the proportion of the less polar solvent (e.g., increase the amount of hexanes).[3]
No Spots Visible - The sample is too dilute.- The compounds are not UV-active.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use an alternative visualization technique, such as an iodine chamber or a potassium permanganate stain.[4]
Uneven Solvent Front - The TLC plate was not placed vertically in the chamber.- The chamber was disturbed during development.- Ensure the plate is straight in the chamber.- Avoid moving the chamber while the plate is developing.

High-Performance Liquid Chromatography (HPLC) Monitoring Guide

HPLC offers a quantitative approach to reaction monitoring, providing precise information on the concentration of reactants and products over time. This is particularly valuable for kinetic studies and for detecting minor impurities.

Step-by-Step HPLC Protocol
  • Method Development:

    • Column Selection: A reversed-phase C18 column is a robust choice for separating the aromatic compounds in this reaction. For potentially better selectivity due to π-π interactions, a phenyl-hexyl column could also be considered.[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (acetonitrile or methanol) is typically used. A good starting point is an isocratic elution with a 60:40 or 70:30 mixture of acetonitrile and water (with 0.1% formic or acetic acid). A gradient elution may be necessary for optimal separation of all components.

    • Detection: A UV detector set at a wavelength where all components have reasonable absorbance is recommended. Given the presence of the 4-nitrophenyl group, a wavelength around 270-300 nm would be appropriate. A study on 4-nitrophenol and its metabolites used a detection wavelength of 290 nm.[6]

  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of the mobile phase. This prevents further reaction before analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the chromatogram for the appearance and disappearance of peaks corresponding to the starting materials and product.

HPLC_Workflow cluster_method Method Development cluster_sample Sample Preparation cluster_analysis Analysis select_column Select Column (e.g., C18) select_mobile_phase Select Mobile Phase (e.g., ACN:H2O) select_column->select_mobile_phase select_detector Set Detector (e.g., UV @ 290 nm) select_mobile_phase->select_detector filter Filter Sample select_detector->filter aliquot Take Reaction Aliquot quench Quench & Dilute aliquot->quench quench->filter inject Inject Sample filter->inject analyze_chromatogram Analyze Chromatogram inject->analyze_chromatogram

Interpreting HPLC Chromatograms
  • Retention Time (tR): Each compound will have a characteristic retention time under a specific set of HPLC conditions. In a reversed-phase system, more polar compounds elute earlier. Therefore, you can expect phenol to have the shortest retention time, followed by 4-nitrophenyl chloroformate and then the less polar product, phenyl(4-nitrophenyl) carbonate.

  • Peak Area: The area under each peak is proportional to the concentration of that compound. By monitoring the peak areas over time, you can quantitatively track the consumption of reactants and the formation of the product.

HPLC Troubleshooting Guide
IssuePossible Cause(s)Solution(s)
High Backpressure - Blockage in the column or tubing.- Precipitated buffer salts.- Reverse-flush the column (disconnect from the detector first).- Filter the mobile phase and samples.- Ensure the mobile phase components are miscible.[4]
Peak Tailing - Secondary interactions with the column (e.g., with residual silanols).- Column void.- Adjust the mobile phase pH to suppress ionization of the analytes.- Use a high-purity silica column.- Replace the column if a void has formed at the inlet.[7]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Equilibrate the column thoroughly before each run.[8]
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp issue.- Degas the mobile phase.- Purge the pump.- Use high-purity solvents.- Check the detector lamp's energy.[8]
Poor Resolution - Inappropriate mobile phase.- Column is not efficient enough.- Optimize the mobile phase composition (organic solvent ratio, pH).- Consider a different column (e.g., phenyl-hexyl for alternative selectivity).- Decrease the flow rate.[5]

Frequently Asked Questions (FAQs)

Q1: Should I use TLC or HPLC for monitoring my reaction? A: It depends on your needs. TLC is ideal for quick, qualitative checks to see if the reaction is progressing and when it is complete. HPLC is better suited for quantitative analysis, such as determining the reaction rate or the exact percentage of conversion and impurity levels. For routine synthesis, TLC is often sufficient. For process development and optimization, HPLC is invaluable.

Q2: My TLC shows that the starting material is gone, but the yield of my product after workup is low. What could be the problem? A: There are several possibilities. The product may be unstable to the workup conditions (e.g., acidic or basic washes). Alternatively, your product may have a similar Rf value to a non-UV active byproduct, making it seem like the reaction is clean on TLC. You could try staining the TLC plate with a universal stain like potassium permanganate to visualize other potential byproducts. It is also possible that the product is partially soluble in the aqueous layer during workup.

Q3: In my HPLC analysis, I see an unexpected peak. How can I identify it? A: An unexpected peak could be a side product, an impurity from your starting materials, or a degradation product. If your HPLC system is connected to a mass spectrometer (LC-MS), you can obtain the mass of the unknown compound, which is a powerful tool for identification. If you do not have access to LC-MS, you can try to isolate the impurity by preparative chromatography and then characterize it by NMR or other spectroscopic techniques.

Q4: Can I use the same solvent system for my TLC and for my flash column chromatography purification? A: Yes, TLC is an excellent tool for developing a solvent system for flash chromatography. A good target Rf value for the desired product on TLC for efficient column separation is typically between 0.2 and 0.4.

Q5: The 4-nitrophenol byproduct from similar reactions is bright yellow. Can I monitor the reaction by color? A: While the formation of 4-nitrophenoxide in basic conditions can produce a yellow color, relying solely on visual color change is not a reliable method for monitoring this specific reaction, as the desired product is also a 4-nitrophenyl derivative. Chromatographic methods provide unambiguous evidence of the consumption of starting materials and the formation of the specific product.

References

  • Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. (n.d.). Retrieved from a generic chemical supplier's blog post.
  • PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Bitesize Bio. (2023, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • SiliCycle Inc. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • SIELC Technologies. (n.d.). Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis.
  • Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.).
  • BenchChem. (2023). Purification of Crude Phenol, 4-(2-(2-methoxy-4-(2-(4- nitrophenyl)diazenyl.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Scientia Pharmaceutica.
  • BenchChem. (2023). Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol.
  • SIELC Technologies. (n.d.). Separation of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Horvath, Z., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847.
  • ResearchGate. (n.d.). 4-Nitrophenylchloroformate.
  • Google Patents. (n.d.). JP2011001330A - Method for producing 4-nitrophenyl chloroformate.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

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Technical Support Center: Optimizing Phenyl(4-nitrophenyl) Carbonate Protecting Group Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective utilization of phenyl(4-nitrophenyl) carbonate and its derivatives, primarily bis(4-nitrophenyl) carbonate (p-NPC), as protecting groups in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the protection of alcohols, amines, and other nucleophiles using p-nitrophenyl carbonate-based reagents.

Issue 1: Low Yield of the Protected Product

Question: I am experiencing low yields when trying to protect my substrate with bis(4-nitrophenyl) carbonate. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in protection reactions using bis(4-nitrophenyl) carbonate can stem from several factors, primarily related to the nucleophilicity of your substrate, the choice of base, and reaction conditions.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of the Substrate:

    • Explanation: The reaction proceeds via nucleophilic acyl substitution. If your alcohol or amine is sterically hindered or electronically poor, its nucleophilicity might be too low for an efficient reaction with p-NPC.

    • Solution: For less nucleophilic substrates, consider using a stronger, non-nucleophilic base to fully deprotonate the substrate, thereby increasing its nucleophilicity. For instance, instead of tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), you might employ sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the corresponding alkoxide or amide in situ before adding the protecting group reagent.

  • Inappropriate Base Selection:

    • Explanation: The choice of base is critical. While catalytic amounts of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) can be effective, for many substrates, a stoichiometric amount of a stronger base is necessary to drive the reaction to completion by neutralizing the p-nitrophenol byproduct. Some bases, like DABCO, may not be strong enough to deprotonate less acidic alcohols.[1]

    • Solution: For neutral alcohols, pyridine is often a suitable base and solvent.[1] For more acidic phenols, a weaker base like TEA or DIPEA may suffice. It's crucial that the pKa of the conjugate acid of the base is higher than the pKa of the substrate.

  • Reaction with Amine Nucleophiles:

    • Explanation: Primary and secondary amines are generally more nucleophilic than alcohols. Their reaction with p-NPC to form carbamates is typically efficient. However, initial attempts at protecting benzylamine have shown that the high nucleophilicity can lead to undesired side reactions.[2]

    • Solution: To mitigate this, consider lowering the reaction temperature and adjusting the order of reagent addition.[2] Adding the p-NPC solution slowly to a cooled solution of the amine and a non-nucleophilic base can help control the reaction rate.

  • Hydrolysis of the Reagent:

    • Explanation: Bis(4-nitrophenyl) carbonate and particularly p-nitrophenyl chloroformate are sensitive to moisture and can hydrolyze, especially in the presence of a base, leading to the formation of p-nitrophenol and reducing the amount of active reagent available for the protection reaction.[1]

    • Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_nucleophilicity Assess Substrate Nucleophilicity (Steric/Electronic Effects) start->check_nucleophilicity low_nucleophilicity Substrate has low nucleophilicity check_nucleophilicity->low_nucleophilicity stronger_base Use a stronger base (e.g., NaH) to generate a more potent nucleophile low_nucleophilicity->stronger_base Yes check_base Review Base Selection (Strength & Stoichiometry) low_nucleophilicity->check_base No success Improved Yield stronger_base->success weak_base Base is too weak or used in catalytic amount check_base->weak_base stoichiometric_base Use a stoichiometric amount of a stronger, non-nucleophilic base (e.g., Pyridine) weak_base->stoichiometric_base Yes check_conditions Verify Anhydrous Conditions weak_base->check_conditions No stoichiometric_base->success hydrolysis Potential for hydrolysis? check_conditions->hydrolysis dry_solvents Use anhydrous solvents and an inert atmosphere hydrolysis->dry_solvents Yes hydrolysis->success No dry_solvents->success

Caption: Troubleshooting workflow for low protection yields.

Issue 2: Difficulty in Deprotection or Incomplete Deprotection

Question: I am struggling to remove the p-nitrophenoxycarbonyl (Npoc) group from my molecule. The reaction is either incomplete or requires harsh conditions that affect other functional groups. How can I achieve selective and efficient deprotection?

Answer:

The p-nitrophenoxycarbonyl group is designed to be base-labile, offering an orthogonal protection strategy to acid-labile groups like tert-butyloxycarbonyl (Boc).[3][4] The efficiency of its removal depends on the pH of the reaction medium.

Key Principles of Deprotection:

  • Mechanism: Deprotection occurs via hydrolysis, which is significantly accelerated under basic conditions.[3][4] The base facilitates the cleavage of the carbonate, leading to the release of the highly colored p-nitrophenolate ion, which can be monitored spectrophotometrically.[2][4]

  • pH Dependence: Kinetic studies have shown that the hydrolysis is most effective at a pH of 12 and above.[3][4] The protecting group is relatively stable in acidic and neutral aqueous solutions.[2][3][4]

Troubleshooting Steps:

  • Increase Basicity: If deprotection is sluggish, the primary solution is to increase the pH of the reaction mixture.

    • Mild Conditions: For sensitive substrates, you can start with milder bases like potassium carbonate (K₂CO₃) in methanol or aqueous solutions.

    • Stronger Conditions: If mild bases are ineffective, stronger bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., THF, dioxane) are recommended.

  • Monitoring the Reaction: The release of the yellow-colored p-nitrophenolate ion (with an optical readout around 413 nm) provides a convenient method to monitor the progress of the deprotection reaction spectroscopically.[2][3][4] This allows for real-time assessment of the reaction's completion, preventing unnecessary exposure of the substrate to harsh basic conditions.

Comparative Deprotection Conditions

Base/Reagent SystemTypical ConditionsSubstrate Compatibility
K₂CO₃ / MeOHRoom temperatureGood for base-sensitive substrates
LiOH / THF-H₂O0 °C to room temperatureEffective for most substrates
NaOH / Dioxane-H₂ORoom temperatureStronger conditions, may affect other base-labile groups

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a p-nitrophenyl carbonate-based protecting group?

A1: The primary advantages include:

  • Orthogonality: It is a base-labile protecting group, making it compatible with acid-labile protecting groups like Boc, allowing for selective deprotection in molecules with multiple functional groups.[2][3][4]

  • Colorimetric Monitoring: The deprotection releases the intensely yellow p-nitrophenolate anion, enabling straightforward visual or spectrophotometric monitoring of the reaction progress.[2][4]

  • Good Leaving Group: The p-nitrophenoxide is an excellent leaving group (pKa of p-nitrophenol is ~7.15), which facilitates both the protection and deprotection steps under relatively mild conditions.[2]

Q2: Can I use p-nitrophenyl carbonate to protect thiols?

A2: Yes, p-nitrophenyl carbonates can react with thiols to form thiocarbonates. However, the reactivity of thiols (as hydrosulfide) towards these reagents has been studied, and the reaction kinetics can vary.[5] It is important to optimize the reaction conditions, particularly the base and solvent, for efficient protection of thiols.

Q3: Are there any known side reactions to be aware of?

A3: A potential side reaction, particularly with highly nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), is the ring-opening of the base itself to form lactam carbamates.[6] This is more pronounced with the highly electrophilic p-nitrophenyl carbonates.[6] Therefore, if you are using such bases as catalysts or reagents, be mindful of this possibility and analyze your product mixture carefully.

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Alcohol with Bis(4-nitrophenyl) Carbonate
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base. For a typical alcohol, add pyridine (2.0 equiv). For less reactive alcohols, consider generating the alkoxide first with NaH (1.1 equiv) in THF at 0 °C.

  • Reagent Addition: Slowly add a solution of bis(4-nitrophenyl) carbonate (1.2 equiv) in the same anhydrous solvent.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a p-Nitrophenoxycarbonyl (Npoc) Group
  • Dissolution: Dissolve the Npoc-protected substrate (1.0 equiv) in a suitable solvent system, such as a 1:1 mixture of THF and water.

  • Base Addition: Add a base, for example, LiOH (2.0-3.0 equiv).

  • Monitoring: Stir the reaction at room temperature. The solution should turn yellow as the p-nitrophenolate is released. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the deprotected product as necessary.

Reaction Mechanism Visualization

Caption: Mechanisms for protection and deprotection reactions.

References

  • BIS(4-NITROPHENYL) CARBONATE - A Versatile Building Block for Synthesis. (2023). Ningbo Inno Pharmchem Co., Ltd.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (n.d.). ResearchGate. [Link]

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).
  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. (2019). National Institutes of Health. [Link]

  • Stuck on carbonate ester synthesis. (2021). Reddit. [Link]

Sources

Technical Support Center: Phenyl(4-nitrophenyl) Carbonate & Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing phenyl(4-nitrophenyl) carbonate and its close analog, bis(4-nitrophenyl) carbonate (BNPC). These reagents are powerful tools for activating carboxylic acids and synthesizing carbamates, ureas, and active esters, primarily due to the excellent leaving group ability of the 4-nitrophenoxide ion.[1][2] However, their high reactivity also presents specific challenges.

This guide is designed with full editorial control to provide practical, in-depth solutions to common experimental pitfalls. It moves beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring your experiments are built on a foundation of scientific integrity and logic.

Part 1: Troubleshooting Guide

Encountering an unexpected result can be a significant roadblock. The following table is designed to help you quickly diagnose and resolve common issues encountered during reactions involving 4-nitrophenyl carbonate activating agents.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Reagent Hydrolysis: The carbonate is highly moisture-sensitive.[3][4] Trace water in solvents, reagents, or glassware will hydrolyze it into 4-nitrophenol and carbon dioxide, rendering it inactive. 2. Insufficient Nucleophilicity: The alcohol or amine substrate may not be a strong enough nucleophile to attack the electrophilic carbonyl center. This is common with sterically hindered or electron-deficient substrates. 3. Incorrect Base: The chosen base may be too weak to sufficiently deprotonate the nucleophile (especially phenols or alcohols), or it may not be present in the correct stoichiometric amount.[5]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100°C) and cool under an inert atmosphere (N₂ or Ar). Handle the carbonate reagent quickly in a glove box or under a positive pressure of inert gas.[4] 2. Increase Nucleophilicity: For alcohols or phenols, convert them to the more nucleophilic alkoxide/phenolate using a strong, non-nucleophilic base (e.g., NaH, KHMDS). For amines, ensure the reaction medium is not overly acidic, which would protonate the amine. 3. Optimize Base Selection: Use a base strong enough to deprotonate your nucleophile but one that is itself not overly nucleophilic to avoid side reactions. Triethylamine or pyridine are common choices.[6][7] Ensure at least one equivalent of base is used to neutralize the 4-nitrophenol byproduct.
Formation of a Bright Yellow Color, but No Desired Product 1. Reaction Stalled After Activation: The yellow color indicates the release of the 4-nitrophenolate anion, confirming the leaving group has departed.[1] However, this can result from simple hydrolysis rather than a productive reaction with your nucleophile. 2. Immediate Hydrolysis: Adding the carbonate to a wet solvent or reagent will cause an immediate color change and complete consumption of the starting material without forming the desired product.[5]1. Verify Anhydrous Conditions: This is the most likely culprit. Re-run the reaction with rigorously dried materials. 2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. You should see the consumption of your starting nucleophile alongside the formation of the product spot/peak. The presence of only 4-nitrophenol and your unreacted starting material points to hydrolysis.
Multiple Side Products Observed 1. Base-Induced Side Reactions: Some bases, particularly strong, nucleophilic amidine bases like DBU or DBN, can attack the carbonate themselves, leading to unexpected byproducts such as lactam carbamates.[8] 2. Di-acylation/Multiple Reactions: If your substrate has multiple nucleophilic sites, you may get a mixture of products. 3. Thermal Decomposition: Although stable at room temperature, prolonged heating can lead to decomposition.1. Switch to a Non-Nucleophilic Base: Use a sterically hindered base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine.[6][7] 2. Use Protecting Groups: If your substrate has multiple reactive sites, employ an orthogonal protecting group strategy to ensure only the desired site reacts.[1] 3. Control Reaction Temperature: Most reactions with 4-nitrophenyl carbonates proceed efficiently at 0°C or room temperature.[6] Avoid unnecessary heating unless required for a specific sluggish substrate.
Difficulty in Product Purification 1. Contamination with 4-Nitrophenol: The 4-nitrophenol byproduct is acidic (pKa ≈ 7.15) and can be difficult to separate from neutral or acidic products by standard silica gel chromatography.[1] 2. Emulsion During Workup: The presence of salts and the phenolate can lead to emulsions during aqueous extraction.1. Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., 1M NaHCO₃, Na₂CO₃, or dilute NaOH).[6][7] This will deprotonate the 4-nitrophenol, making it highly water-soluble and easily removed into the aqueous phase. 2. Brine Wash: After the base wash, perform a final wash with saturated NaCl solution (brine) to break emulsions and remove residual water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.
Part 2: Frequently Asked Questions (FAQs)
Handling & Storage

Q1: What are the essential storage and handling procedures for bis(4-nitrophenyl) carbonate (BNPC)? A1: BNPC is a moisture-sensitive solid that can cause skin and eye irritation.[3][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator or under an inert atmosphere.[10][11] For long-term storage, keeping it at -20°C is recommended.[12]

  • Handling: Always handle BNPC in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[12][13] Avoid generating dust.[10] After handling, wash your hands thoroughly.

Reaction Mechanism & Conditions

Q2: How does BNPC activate a substrate, and why is the 4-nitrophenol byproduct yellow? A2: BNPC is a highly electrophilic reagent. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

  • Activation (Nucleophilic Attack): A nucleophile (e.g., an alcohol, R-OH, deprotonated by a base) attacks one of the carbonyl carbons of BNPC.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating a 4-nitrophenoxide ion—an excellent leaving group due to the electron-withdrawing nitro group that stabilizes the negative charge.[1][8] The byproduct, 4-nitrophenol, is a weak acid. In the presence of the base used in the reaction, it is deprotonated to form the 4-nitrophenolate anion. This anion is bright yellow because its electronic structure allows for the absorption of light in the visible spectrum (λmax ≈ 400-415 nm), a property that can be used to monitor reaction progress spectrophotometrically.[1][14]

Q3: How do I choose the right solvent and base for my reaction? A3:

  • Solvent: The ideal solvent should be inert to the reactants and capable of dissolving them. Aprotic solvents are required to prevent reaction with the solvent itself. Dichloromethane (DCM), tetrahydrofuran (THF), and chloroform are commonly used.[5][15] The most critical requirement is that the solvent must be anhydrous.

  • Base: The base serves two purposes: to deprotonate the incoming nucleophile (increasing its reactivity) and to neutralize the acidic 4-nitrophenol byproduct. The choice depends on the pKa of your nucleophile.

    • For amines , which are already strong nucleophiles, a non-nucleophilic base like triethylamine (TEA) or pyridine is often sufficient.[6][7]

    • For alcohols and phenols , a stronger base may be needed to generate the more potent alkoxide/phenolate nucleophile. However, avoid overly nucleophilic bases like DBU, which can cause side reactions.[8] A base like TEA is often suitable for phenols, while stronger, non-nucleophilic bases like sodium hydride (NaH) might be required for less acidic alcohols.

Workflow & Protocol Visualization

To aid in experimental design and troubleshooting, the following diagrams outline a logical workflow.

TroubleshootingWorkflow start Reaction Fails (Low Yield, Side Products) check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents sub_reagents1 Is Reagent Old or Improperly Stored? check_reagents->sub_reagents1 Step 1 sub_reagents2 Are Solvents/Reagents Strictly Anhydrous? check_reagents->sub_reagents2 Step 2 check_conditions Review Reaction Conditions (Solvent, Base, Temp) sub_conditions1 Is Base Appropriate? (Strength, Nucleophilicity) check_conditions->sub_conditions1 check_workup Analyze Workup & Purification sub_workup1 Is 4-Nitrophenol Removed Effectively? check_workup->sub_workup1 sub_reagents1->check_reagents No sol_reagents1 Use Fresh Reagent sub_reagents1->sol_reagents1 Yes sub_reagents2->check_conditions Yes sol_reagents2 Dry Solvents/Reagents Use Inert Atmosphere sub_reagents2->sol_reagents2 No end Problem Resolved sol_reagents1->end sol_reagents2->end sub_conditions2 Is Stoichiometry Correct? sub_conditions1->sub_conditions2 Yes sol_conditions1 Select Stronger or Non-Nucleophilic Base sub_conditions1->sol_conditions1 No sub_conditions2->check_workup Yes sol_conditions2 Adjust Stoichiometry sub_conditions2->sol_conditions2 No sol_conditions1->end sol_conditions2->end sol_workup1 Incorporate Aqueous Base Wash sub_workup1->sol_workup1 No sub_workup1->end Yes sol_workup1->end

Caption: A logical workflow for troubleshooting common issues.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group R_OH R-NuH Base Base R_OH->Base + c1 R_OH:e->c1 R-Nu: BNPC Ar-O-C(=O)-O-Ar (Ar = 4-Nitrophenyl) Intermediate Tetrahedral Intermediate BNPC:s->Intermediate:n forms Product R-Nu-C(=O)-O-Ar Intermediate:s->Product:n collapses to Intermediate->Product LeavingGroup Ar-O⁻ (4-Nitrophenolate) Intermediate:s->LeavingGroup:n eliminates Intermediate->LeavingGroup c1->BNPC:w attacks C=O c2

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Amide Coupling Reagents: Phenyl(4-nitrophenyl) Carbonate vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Coupling Reagents in Synthesis

In the landscape of modern organic synthesis, particularly in the fields of peptide chemistry and drug development, the efficient formation of amide bonds is a cornerstone reaction. This process, linking a carboxylic acid and an amine, is thermodynamically favorable but kinetically slow. Coupling reagents are the catalysts that overcome this kinetic barrier, enabling rapid and high-yielding bond formation under mild conditions.[1][2] The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, cost, and the stereochemical integrity of the final product.[1][3]

This guide provides an in-depth comparative analysis, starting with the classical activated ester approach exemplified by phenyl(4-nitrophenyl) carbonate, and extending to the widely adopted carbodiimide and onium salt reagents that dominate contemporary synthesis. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each class, supported by experimental protocols and data-driven comparisons to empower you, the researcher, to make the most informed choice for your specific synthetic challenge.

The Activated Ester Approach: Phenyl(4-nitrophenyl) Carbonate

Phenyl(4-nitrophenyl) carbonate and its close, more commonly used symmetric analog, bis(4-nitrophenyl) carbonate (BNPC), are effective reagents for activating carboxylic acids.[4] They belong to a class of reagents that function by creating an "active ester" intermediate, which is then susceptible to nucleophilic attack by an amine.

Mechanism of Action

The efficacy of these reagents is rooted in fundamental principles of physical organic chemistry. The 4-nitrophenyl group is a potent electron-withdrawing moiety. This electronic pull renders the central carbonyl carbon of the carbonate highly electrophilic.[5] The reaction proceeds in two discrete, well-controlled steps:

  • Activation Step: The carboxylate anion of an N-protected amino acid or other carboxylic acid attacks the electrophilic carbonyl carbon of the carbonate. This results in the displacement of one of the phenoxide moieties, forming a 4-nitrophenyl active ester of the original acid. 4-nitrophenoxide is an excellent leaving group due to the stabilization of the negative charge by the nitro group.

  • Coupling Step: The resulting 4-nitrophenyl active ester is stable enough to be isolated but sufficiently reactive to undergo nucleophilic acyl substitution with a primary or secondary amine, forming the desired amide bond and releasing 4-nitrophenol as a byproduct.

Phenyl_4_nitrophenyl_Carbonate_Mechanism Mechanism of Phenyl(4-nitrophenyl) Carbonate cluster_reactants Reactants cluster_intermediates Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster R-COO-PNP (4-Nitrophenyl Active Ester) RCOOH->ActiveEster + PNPC - Phenol - CO2 PNPC Phenyl(4-nitrophenyl) Carbonate Amide R-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH2 PNP_byproduct 4-Nitrophenol ActiveEster->PNP_byproduct releases Amine R'-NH2 (Amine)

Caption: Activation and coupling pathway using a nitrophenyl carbonate reagent.

Advantages & Limitations
  • Advantages: The two-step nature allows for controlled reactions. The active esters can sometimes be purified before the final coupling, which can be beneficial for sensitive substrates. The bright yellow color of the 4-nitrophenoxide/phenol byproduct can also serve as a useful visual indicator of reaction progress.

  • Limitations: The activation step can be slower compared to modern onium salt reagents. For large-scale synthesis, the need to remove the phenolic byproducts can complicate purification. This class of reagents is generally less potent than reagents like HATU for sterically demanding or epimerization-prone couplings.

Comparative Analysis with Modern Coupling Reagents

While activated esters have their place, the demand for higher efficiency, faster reaction times, and reduced side reactions has led to the development of more powerful reagent classes.

Carbodiimides: The Workhorses (DCC & EDC)

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are arguably the most well-known and widely used coupling reagents due to their effectiveness and low cost.[1][6]

Mechanism: They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then attacked by the amine nucleophile to form the amide bond, generating a urea byproduct.[8] To improve efficiency and suppress racemization, an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often included. These additives trap the O-acylisourea to form a more stable, yet still reactive, active ester intermediate.[1][9]

Carbodiimide_Mechanism Carbodiimide (DCC/EDC) Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + DCC DCC R'-N=C=N-R'' (e.g., DCC, EDC) Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea forms Amine R'''-NH2

Caption: General activation mechanism for carbodiimide reagents.

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a waxy, low-melting solid that is highly soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[7] Its primary advantage is its low cost. Its major disadvantage is the formation of the dicyclohexylurea (DCU) byproduct, which is notoriously insoluble in most solvents.[8][10][11] While this facilitates removal by filtration, it can also lead to product encapsulation and lowered yields.[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC was developed to overcome the solubility issue of DCU.[12] Typically handled as a stable, water-soluble hydrochloride salt, the urea byproduct generated from EDC is also water-soluble, allowing for its simple removal via an aqueous workup (extraction).[9][13] This property makes EDC the reagent of choice for bioconjugation reactions in aqueous buffers and for syntheses where filtration of a solid byproduct is undesirable.[12][13][14]

Onium Salts: The High-Performance Leaders (HATU & PyBOP)

Onium salts, which include uronium/aminium types (like HATU) and phosphonium types (like PyBOP), represent the cutting edge of coupling reagent technology. They are prized for their high reactivity, rapid kinetics, and superior ability to suppress racemization, especially in difficult couplings.[15]

Mechanism: Onium salts react with the carboxylate to form a highly activated ester intermediate. For reagents based on HOBt or its superior analogue, 1-hydroxy-7-azabenzotriazole (HOAt), this intermediate is an OBt or OAt active ester, respectively.[16][17] These esters are significantly more reactive than the 4-nitrophenyl esters, leading to faster and more efficient amide bond formation.

Onium_Salt_Mechanism Onium Salt (HATU/PyBOP) Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU (Uronium Salt) Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH2

Caption: Activation via an onium salt reagent like HATU.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a third-generation uronium salt based on HOAt.[18][19] It is one of the most effective coupling reagents available, especially for sterically hindered amino acids, N-methylated residues, and sequences prone to racemization.[18] The pyridine nitrogen in the HOAt core is believed to provide a neighboring group effect that accelerates the coupling step.[16] While highly effective, HATU is significantly more expensive than carbodiimides.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium salt reagent that offers performance comparable to many uronium salts.[20] It is an excellent replacement for the original BOP reagent, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[21][22] A key advantage of phosphonium salts like PyBOP is that they do not react with the free amine to cause guanidinylation, a potential side reaction when uronium salts are used in large excess.[20][22]

Data-Driven Performance Comparison

Choosing a reagent often involves a trade-off between reactivity, cost, and ease of use. The following table summarizes the key characteristics of the discussed reagents.

FeaturePhenyl(4-nitrophenyl) CarbonateDCCEDC·HClPyBOPHATU
Reagent Class Activated CarbonateCarbodiimideCarbodiimidePhosphonium SaltUronium/Aminium Salt
Relative Reactivity ModerateHighHighVery HighExtremely High
Racemization Risk Low-ModerateModerate (Additive recommended)Moderate (Additive recommended)LowVery Low
Byproduct 4-Nitrophenol/PhenolDicyclohexylurea (DCU)Water-soluble ureaHOBt, PhosphoramideHOAt, Tetramethylurea
Byproduct Solubility Organic SolubleInsoluble (most organics)Water Soluble Organic SolubleOrganic Soluble
Ease of Workup Moderate (Extraction)Easy (Filtration)Easy (Extraction)Moderate (Extraction)Moderate (Extraction)
Cost Low-ModerateLowLow-ModerateHighVery High
Best For Controlled, stepwise couplingsGeneral purpose, cost-sensitiveAqueous media, bioconjugationSPPS, difficult couplingsHindered couplings, racemization-prone steps

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for a standard solution-phase amide coupling. Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Molar equivalents should be optimized for specific substrates.

General Experimental Workflow

Caption: A typical workflow for an amide coupling experiment.

Protocol 1: Coupling using EDC/HOBt

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Dissolve the solids in an appropriate anhydrous solvent (e.g., DCM or DMF, ~0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes.

  • Coupling: Add a solution of the amine (1.1 eq) in the same solvent to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the solvent. Wash sequentially with 1 M HCl (to remove base and unreacted amine), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (~0.1-0.5 M).

  • Activation: Add HATU (1.1 eq) to the solution. Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.0 eq) and stir the mixture at room temperature for 5-10 minutes. The solution may change color.

  • Coupling: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-6 hours. The high reactivity of HATU often leads to very short reaction times. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction with a suitable organic solvent like ethyl acetate. Wash sequentially with water or 1 M HCl, saturated NaHCO₃, and brine to remove DMF and byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The selection of a coupling reagent is not a one-size-fits-all decision. A strategic approach is required:

  • For routine, cost-sensitive syntheses with simple substrates: DCC or EDC with an additive like HOBt or NHS provides a robust and economical solution. Choose EDC if aqueous workup is preferred or if the product might be trapped by insoluble DCU.

  • For bioconjugation or reactions in aqueous media: EDC is the undisputed standard due to the water solubility of the reagent and its byproduct.[12][13]

  • For difficult sequences, sterically hindered substrates, or fragments prone to racemization: The investment in a high-performance onium salt is justified. HATU is often the reagent of first resort for maximum reactivity and stereochemical protection.[6][18] PyBOP is an excellent alternative that avoids potential guanidinylation side reactions.[20][22]

  • For controlled, stepwise synthesis: While less common now, the use of phenyl(4-nitrophenyl) carbonate to pre-form a stable active ester can still be a valuable strategy for specific applications where controlling the addition of the amine component is critical.

By understanding the mechanisms, benefits, and drawbacks of each reagent class, researchers can navigate the complexities of amide bond formation with confidence, ensuring the successful and efficient synthesis of their target molecules.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]

  • Wikipedia. (2023). PyBOP. Retrieved from [Link]

  • AAPPTec. (n.d.). PyBOP, CAS 128625-52-5. Retrieved from [Link]

  • Grokipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • Huaren Chemical. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). N,N′-Dicyclohexylcarbodiimide. Retrieved from [Link]

  • Fiveable. (n.d.). Coupling Reagents Definition. Retrieved from [Link]

  • Wikipedia. (2023). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

Sources

A Comparative Guide to Phenyl(4-nitrophenyl) Carbonate and Dicyclohexylcarbodiimide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. Among the myriad of available reagents, Phenyl(4-nitrophenyl) carbonate (PNPC) and Dicyclohexylcarbodiimide (DCC) represent two distinct classes of activators for peptide bond formation. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic insights and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Crucial Role of Carboxyl Group Activation

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction. Direct reaction between the carboxylic acid of one amino acid and the amine of another is thermodynamically unfavorable. Coupling reagents are therefore essential to "activate" the carboxyl group, converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group of the incoming amino acid. Both PNPC and DCC achieve this activation, but through different mechanistic pathways, leading to distinct advantages and disadvantages.

Dicyclohexylcarbodiimide (DCC): The Workhorse of Peptide Synthesis

Since its introduction, DCC has been a widely used coupling agent in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2][3] Its primary function is to act as a dehydrating agent, facilitating the formation of the peptide bond.[4][5]

Mechanism of Action

The reaction mechanism of DCC involves the initial activation of the N-protected amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate.[1][6] This intermediate is then attacked by the nucleophilic amino group of the second amino acid, forming the desired peptide bond and releasing the byproduct, N,N'-dicyclohexylurea (DCU).[1]

Alternatively, the O-acylisourea intermediate can react with another molecule of the N-protected amino acid to form a symmetrical anhydride, which then reacts with the amine to form the peptide bond.[6][7]

DOT Diagram: DCC-Mediated Peptide Bond Formation

DCC_Mechanism cluster_activation Activation cluster_coupling Coupling AA1_COOH N-Protected Amino Acid 1 (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA1_COOH->O_Acylisourea + DCC DCC DCC Peptide Dipeptide (R-CO-NH-R') O_Acylisourea->Peptide + AA2-NH₂ DCU Dicyclohexylurea (DCU) (Byproduct) O_Acylisourea->DCU AA2_NH2 Amino Acid 2 (H₂N-R')

Caption: Mechanism of DCC-mediated peptide bond formation.

Performance and Challenges

A significant drawback of DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents used in peptide synthesis, which can be advantageous in solution-phase synthesis as it can be easily removed by filtration.[4][7][8] However, in solid-phase peptide synthesis (SPPS), the insoluble DCU can precipitate on the resin, leading to blockages and incomplete reactions.[9][10]

DCC-mediated couplings are also susceptible to side reactions, most notably racemization of the activated amino acid.[6][11] The highly reactive O-acylisourea intermediate can promote the formation of a 5(4H)-oxazolone, which can lead to loss of stereochemical integrity.[12][13] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) are often used to suppress racemization and improve coupling efficiency.[2][10][14] Another common side reaction is the formation of N-acylurea, an unreactive byproduct that can reduce the yield of the desired peptide.[7][15]

Phenyl(4-nitrophenyl) Carbonate (PNPC): The Active Ester Approach

PNPC represents a class of coupling reagents that function by generating a stable, yet reactive, active ester of the N-protected amino acid. This approach offers a more controlled and often milder alternative to carbodiimide-based methods.

Mechanism of Action

The reaction with PNPC proceeds in two distinct steps. First, the carboxyl group of the N-protected amino acid attacks the carbonyl carbon of PNPC, resulting in the formation of a highly reactive 4-nitrophenyl active ester and the release of 4-nitrophenol.[16] This active ester is then isolated and subsequently reacted with the amino group of the second amino acid in a separate step to form the peptide bond.

DOT Diagram: PNPC-Mediated Peptide Bond Formation

PNPC_Mechanism cluster_activation Activation cluster_coupling Coupling AA1_COOH N-Protected Amino Acid 1 (R-COOH) Active_Ester 4-Nitrophenyl Active Ester AA1_COOH->Active_Ester + PNPC Nitrophenol 4-Nitrophenol (Byproduct) AA1_COOH->Nitrophenol + PNPC PNPC PNPC Peptide Dipeptide (R-CO-NH-R') Active_Ester->Peptide + AA2-NH₂ AA2_NH2 Amino Acid 2 (H₂N-R')

Caption: Mechanism of PNPC-mediated peptide bond formation.

Performance and Advantages

The use of PNPC offers several advantages. The resulting 4-nitrophenyl active esters are generally crystalline, stable solids that can be easily handled and stored.[16] The formation of these active esters is efficient, and they are sufficiently reactive for peptide bond formation while being less prone to racemization compared to the more transient intermediates generated by DCC.[16] The byproducts of the coupling reaction, 4-nitrophenol, are generally soluble in common organic solvents and can be easily removed during workup.

However, the two-step nature of the active ester approach can be more time-consuming than the one-pot DCC-mediated coupling. The reactivity of the active ester can also be a limiting factor, especially when coupling sterically hindered amino acids.

Head-to-Head Comparison: PNPC vs. DCC

FeaturePhenyl(4-nitrophenyl) Carbonate (PNPC)Dicyclohexylcarbodiimide (DCC)
Mechanism Forms a stable, isolable active ester.Forms a highly reactive O-acylisourea intermediate in situ.[1]
Byproducts 4-Nitrophenol (generally soluble).N,N'-Dicyclohexylurea (DCU) (insoluble in most organic solvents).[4][8]
Purification Byproducts are typically removed by washing.Insoluble DCU is removed by filtration in solution-phase; can be problematic in SPPS.[8][9]
Racemization Generally lower risk due to the stability of the active ester.[16]Higher risk, often requires additives like HOBt for suppression.[6][11]
Side Reactions Formation of urea derivatives is less common.[16]Formation of unreactive N-acylurea is a known side reaction.[7][15]
Ease of Use Two-step process (activation then coupling).One-pot reaction.[17]
Applicability Well-suited for both solution-phase and solid-phase synthesis.Ideal for solution-phase; can be problematic for SPPS due to DCU precipitation.[1][10]

Experimental Protocols

Protocol 1: Dipeptide Synthesis using DCC/HOBt

This protocol outlines the synthesis of a model dipeptide, Z-Gly-Phe-OMe, using DCC and HOBt in a solution-phase synthesis.

Materials:

  • N-α-Cbz-Glycine (Z-Gly-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve Z-Gly-OH (1.0 eq), H-Phe-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by recrystallization or flash column chromatography.

DOT Diagram: DCC/HOBt Experimental Workflow

DCC_Workflow Start Dissolve Reactants (Z-Gly-OH, H-Phe-OMe, HOBt, DIPEA) in DCM Cooling Cool to 0°C Start->Cooling DCC_Addition Add DCC Solution Cooling->DCC_Addition Reaction Stir at RT (12-16h) DCC_Addition->Reaction Filtration Filter to Remove DCU Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Drying Dry (MgSO₄) & Concentrate Workup->Drying Purification Purify Crude Product Drying->Purification

Caption: Experimental workflow for dipeptide synthesis using DCC/HOBt.

Protocol 2: Dipeptide Synthesis using PNPC (Active Ester Method)

This protocol describes the synthesis of the same model dipeptide, Z-Gly-Phe-OMe, via the PNPC-mediated active ester method.

Part A: Synthesis of Z-Gly-ONp Active Ester

Materials:

  • N-α-Cbz-Glycine (Z-Gly-OH)

  • Phenyl(4-nitrophenyl) carbonate (PNPC)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Z-Gly-OH (1.0 eq) and PNPC (1.1 eq) in DCM.

  • Add pyridine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Wash the reaction mixture with 1N HCl and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude active ester.

  • Purify the Z-Gly-ONp by recrystallization.

Part B: Coupling of Z-Gly-ONp with H-Phe-OMe

Materials:

  • Z-Gly-ONp (from Part A)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve H-Phe-OMe·HCl (1.0 eq) in DMF and add DIPEA (1.1 eq).

  • Add the purified Z-Gly-ONp (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash extensively with water to remove DMF and 4-nitrophenol.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude dipeptide by recrystallization or flash column chromatography.

DOT Diagram: PNPC Experimental Workflow

PNPC_Workflow cluster_activation Part A: Active Ester Formation cluster_coupling Part B: Coupling Start_A Dissolve Z-Gly-OH & PNPC in DCM with Pyridine Reaction_A Stir at RT (4-6h) Start_A->Reaction_A Workup_A Aqueous Workup Reaction_A->Workup_A Purification_A Recrystallize Z-Gly-ONp Workup_A->Purification_A Coupling_B Add Z-Gly-ONp Purification_A->Coupling_B Start_B Dissolve H-Phe-OMe & DIPEA in DMF Start_B->Coupling_B Reaction_B Stir at RT (12-24h) Coupling_B->Reaction_B Workup_B EtOAc Dilution & Washes Reaction_B->Workup_B Purification_B Purify Dipeptide Workup_B->Purification_B

Sources

A Senior Application Scientist's Guide to the Validation of Peptide Purity by HPLC Following Synthesis with Phenyl(4-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic peptide chemistry, the pursuit of purity is paramount. For researchers and drug development professionals, the biological activity and safety of a peptide are inextricably linked to its homogeneity. The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), often employs activating agents to facilitate the formation of amide bonds. One such reagent, phenyl(4-nitrophenyl) carbonate, offers a stable and efficient means of activating amino acid carboxyl groups. However, like any chemical transformation, this process is not without the potential for side reactions and the generation of impurities.

This guide provides a comprehensive comparison of methodologies for validating the purity of peptides synthesized using phenyl(4-nitrophenyl) carbonate, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles, provide actionable experimental protocols, and compare HPLC with alternative analytical techniques, offering a holistic view for the discerning scientist.

The Chemistry of Activation: Understanding Impurity Profiles

The use of phenyl(4-nitrophenyl) carbonate as a coupling reagent proceeds via the formation of a highly reactive 4-nitrophenyl ester of the incoming amino acid. This activated ester then readily reacts with the free amine of the growing peptide chain.

G AA Fmoc-AA-OH Activated_AA Fmoc-AA-ONp (Activated Ester) AA->Activated_AA + P4NPC P4NPC Phenyl(4-nitrophenyl) carbonate P4NPC->Activated_AA Phenol Phenol Activated_AA->Phenol + Byproduct Peptide H2N-Peptide-Resin Coupled_Peptide Fmoc-AA-Peptide-Resin Activated_AA->Coupled_Peptide + Peptide Peptide->Coupled_Peptide pNP 4-Nitrophenol Coupled_Peptide->pNP + Byproduct

Figure 1: Reaction mechanism of peptide coupling using phenyl(4-nitrophenyl) carbonate.

This activation and subsequent coupling are highly efficient; however, potential impurities can arise from several sources:

  • Incomplete reactions: Unreacted amino acids or truncated peptide sequences.

  • Side reactions: Modification of sensitive amino acid side chains.

  • Diastereomers: Racemization of the activated amino acid.

  • Reagent-related impurities: Residual phenyl(4-nitrophenyl) carbonate, phenol, and 4-nitrophenol.

A robust analytical method must be capable of resolving the target peptide from this complex mixture of potential contaminants.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

For peptide analysis, RP-HPLC is the undisputed gold standard due to its high resolving power, sensitivity, and reproducibility. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

1. Instrumentation and Consumables:

  • HPLC System: A binary or quaternary pump system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a versatile starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample Solvent: Mobile Phase A.

Rationale: TFA acts as an ion-pairing agent, sharpening peptide peaks and improving resolution. Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

  • Dissolve in 1 mL of the sample solvent to create a 1 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 214 nm and 280 nm.

  • Injection Volume: 10 µL

  • Gradient:

Time (min)% Mobile Phase B
05
2565
2795
3095
315
355

Rationale: A gradient elution is essential for separating peptides of varying hydrophobicity. The initial low organic phase concentration allows for binding to the column, and the gradual increase in acetonitrile elutes the peptides based on their hydrophobicity. Monitoring at 214 nm allows for the detection of the peptide backbone, while 280 nm is useful for peptides containing aromatic residues like tryptophan and tyrosine.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Crude Peptide B Dissolve in Solvent A->B C Vortex B->C D Filter (0.22 µm) C->D E Inject Sample D->E F Gradient Elution (C18 Column) E->F G UV Detection (214/280 nm) F->G H Integrate Peaks G->H I Calculate % Purity (Area Normalization) H->I

Figure 2: Workflow for HPLC-based peptide purity validation.

4. Data Analysis:

Purity is typically assessed by area normalization. The area of the main peptide peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and expressed as a percentage.

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Comparison with Alternative Purity Validation Methods

While RP-HPLC is the workhorse for peptide purity analysis, other techniques can provide complementary information.

Method Principle Advantages Disadvantages Best For
RP-HPLC Differential partitioning based on hydrophobicity.High resolution, quantitative, reproducible, well-established.May not resolve diastereomers or peptides with similar hydrophobicity.Gold standard for routine purity assessment.
UPLC Similar to HPLC but uses smaller particles and higher pressures.Faster analysis times, higher resolution and sensitivity than HPLC.Higher initial instrument cost, more susceptible to clogging.High-throughput screening and complex mixture analysis.
LC-MS HPLC coupled with a mass spectrometer.Provides mass confirmation of the main peak and impurities.More complex instrumentation and data analysis, can be less quantitative without standards.Confirming peptide identity and characterizing impurities.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High efficiency, low sample consumption, orthogonal to HPLC.Lower loading capacity, can be less robust than HPLC.Resolving charged isomers and very polar or very hydrophobic peptides.

Trustworthiness Through Orthogonal Methods

For regulatory submissions or in-depth characterization, relying on a single analytical method is often insufficient. The use of an orthogonal method, one that separates based on a different chemical or physical principle, provides a more complete picture of peptide purity.

For instance, a peptide that appears pure by RP-HPLC might show the presence of a co-eluting, charge-variant impurity when analyzed by Capillary Electrophoresis. Similarly, LC-MS is invaluable for confirming that the major peak in an HPLC chromatogram corresponds to the correct molecular weight of the target peptide.

Conclusion

The validation of peptide purity after synthesis with reagents like phenyl(4-nitrophenyl) carbonate is a critical step in research and drug development. Reversed-phase HPLC offers a robust, high-resolution method for quantifying the purity of the target peptide and resolving it from synthesis-related impurities. By following a well-designed experimental protocol and understanding the potential for impurity generation, scientists can have high confidence in their analytical results. For the most rigorous validation, complementing HPLC with an orthogonal technique such as LC-MS or CE is highly recommended, ensuring a comprehensive assessment of peptide homogeneity.

References

  • A Guide to Understanding and Running Reversed-Phase HPLC. Waters Corporation.[Link]

  • Capillary Electrophoresis (CE). Bio-Rad.[Link]

A Senior Application Scientist's Guide to Characterizing Products of Phenyl(4-nitrophenyl) Carbonate Reactions using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the formation of carbamates and unsymmetrical carbonates is a cornerstone for creating bioactive molecules and functional materials. Among the arsenal of reagents available for this purpose, phenyl(4-nitrophenyl) carbonate and its close relative, bis(4-nitrophenyl) carbonate, have carved out a significant niche. Their efficacy stems from the electron-withdrawing nature of the 4-nitrophenyl group, which activates the carbonate carbonyl for nucleophilic attack, facilitating the smooth formation of C-N and C-O bonds under relatively mild conditions.

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive characterization of products arising from reactions of phenyl(4-nitrophenyl) carbonate with amine and alcohol nucleophiles. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols to ensure scientific integrity and reproducibility.

The Chemistry: Reactions of Phenyl(4-nitrophenyl) Carbonate

Phenyl(4-nitrophenyl) carbonate serves as an efficient electrophilic partner in reactions with nucleophiles, primarily amines and alcohols. The 4-nitrophenoxide is an excellent leaving group, making the reaction thermodynamically favorable.

Reaction with Amines to form Carbamates: Primary and secondary amines readily react with phenyl(4-nitrophenyl) carbonate to yield N-substituted carbamates. Kinetic studies have shown that these reactions typically proceed through a stepwise mechanism.[1][2][3]

Reaction with Alcohols to form Unsymmetrical Carbonates: Similarly, alcohols can displace the 4-nitrophenoxide to form unsymmetrical carbonates. This reaction is a valuable tool for introducing a carbonate linkage between two different moieties.

Core Analytical Techniques: A Comparative Overview

Both NMR and Mass Spectrometry are indispensable for the structural elucidation of the products from these reactions. They provide complementary information, and a combined approach is often necessary for unambiguous characterization.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, including connectivity of atoms, stereochemistry, and dynamic processes.Non-destructive, provides a complete picture of the molecule's covalent framework.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry Precise molecular weight, elemental composition, and structural information through fragmentation patterns.High sensitivity (picomole to femtomole range), suitable for trace analysis.Can be destructive, isomerization can sometimes be challenging to distinguish.

In-Depth Characterization by NMR Spectroscopy

NMR spectroscopy is the gold standard for determining the precise chemical structure of organic molecules. For the products of phenyl(4-nitrophenyl) carbonate reactions, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Key Diagnostic Signals for Carbamates:

  • N-H Proton: The proton attached to the nitrogen of the carbamate group typically appears as a broad singlet or a triplet (if coupled to an adjacent CH₂ group). Its chemical shift is sensitive to the solvent and concentration.

  • Protons adjacent to Nitrogen and Oxygen: The chemical shifts of protons on the carbon atoms attached to the carbamate nitrogen and oxygen are diagnostic. For example, in an N-benzyl carbamate, the benzylic protons (Ar-CH₂-N) will be shifted downfield.

Key Diagnostic Signals for Unsymmetrical Carbonates:

  • Protons adjacent to Oxygen: The protons on the carbons attached to the carbonate oxygen atoms will be deshielded and appear at a characteristic downfield region.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the free induction decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.

  • Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration to elucidate the structure.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Key Diagnostic Signals:

  • Carbonyl Carbon: The carbonyl carbon of the carbamate or carbonate group is highly deshielded and appears in the range of 150-160 ppm.

  • Aromatic Carbons: The carbons of the phenyl and 4-nitrophenyl rings will have characteristic chemical shifts. The carbon bearing the nitro group is typically found further downfield.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Proton-decoupled spectra are standard, where each carbon signal appears as a singlet.

  • Data Processing and Analysis: Process the FID and analyze the chemical shifts to identify all carbon environments in the molecule.

Table 1: Representative NMR Data for Reaction Products

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
N-Benzyl-4-nitrophenylcarbamate 8.25 (d, 2H), 7.40-7.25 (m, 7H), 5.30 (s, 1H, NH), 4.50 (d, 2H)153.5 (C=O), 144.5, 137.5, 128.8, 127.8, 125.0, 118.5, 45.0[4]
Benzyl 4-nitrophenyl carbonate 8.25 (d, 2H), 7.45-7.30 (m, 7H), 5.25 (s, 2H)154.5 (C=O), 152.0, 145.0, 134.5, 129.0, 128.8, 128.7, 125.5, 121.8, 70.5[4],
Ethyl 4-nitrophenyl carbonate 8.27 (d, 2H), 7.40 (d, 2H), 4.35 (q, 2H), 1.40 (t, 3H)154.0 (C=O), 152.5, 145.5, 125.4, 121.9, 65.5, 14.2[5]

In-Depth Characterization by Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental composition of a compound with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the molecule's structure.

Ionization Techniques

For carbamates and carbonates, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation during the ionization process and observe the molecular ion.

Fragmentation Pathways

The fragmentation of carbamates and carbonates in the mass spectrometer is not random and follows predictable pathways.

Common Fragmentation Patterns for Carbamates:

  • Cleavage of the C-O bond: Loss of the alkoxy or aryloxy group.

  • Cleavage of the N-C(O) bond: Can lead to the formation of an isocyanate.

  • McLafferty Rearrangement: If an appropriate gamma-hydrogen is present.

Common Fragmentation Patterns for Unsymmetrical Carbonates:

  • Loss of CO₂: A common fragmentation pathway for carbonates.

  • Cleavage of the C-O bonds: Leading to the loss of either of the alkoxy/aryloxy groups.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) system coupled to the mass spectrometer. A C18 column is commonly used for separation.[6]

  • Mass Spectrometric Detection: Acquire mass spectra in full scan mode to determine the molecular weight.

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis: Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS analysis.

Table 2: Representative Mass Spectrometry Data for Reaction Products

CompoundMolecular FormulaExact MassKey Fragment Ions (m/z)Reference
Benzyl (4-nitrophenyl)carbamate C₁₄H₁₂N₂O₄272.08122, 107, 91[7]
Ethyl 4-nitrophenyl carbonate C₉H₉NO₅211.05139, 109[5]

Comparison with Alternative Activating Agents

While phenyl(4-nitrophenyl) carbonate is a highly effective reagent, several other activating agents are available for carbamate and carbonate synthesis. The choice of reagent often depends on the specific substrate, desired reaction conditions, and cost.

Table 3: Comparison of Activating Agents for Carbamate Synthesis

Activating AgentAdvantagesDisadvantagesTypical YieldsReference
Phosgene and derivatives (e.g., triphosgene) Highly reactive, versatileExtremely toxic, requires special handling>90%[8]
Chloroformates (e.g., ethyl chloroformate) Readily available, economicalCan be moisture sensitive, may require a base70-95%[8]
N,N'-Disuccinimidyl carbonate (DSC) Stable, easy to handle, good for sensitive substratesCan be expensive80-95%[9]
Carbonyl diimidazole (CDI) Mild reaction conditions, good for acid-sensitive substratesCan be moisture sensitive75-90%[10]
p-Nitrophenyl carbonates Stable, crystalline solids, good leaving groupCan require elevated temperatures for less reactive nucleophiles75-95%[6][8]

Conclusion

The comprehensive characterization of carbamates and unsymmetrical carbonates derived from phenyl(4-nitrophenyl) carbonate relies on the synergistic application of NMR and mass spectrometry. NMR spectroscopy provides an unparalleled level of detail regarding the covalent structure of the products, while mass spectrometry offers high sensitivity for molecular weight determination and structural confirmation through fragmentation analysis. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize their synthetic products, paving the way for advancements in drug discovery and materials science.

References

  • PubChem. Ethyl 4-nitrophenyl carbonate. National Center for Biotechnology Information. [Link]

  • Tundis, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-137. [Link]

  • Svensson, L. A., & Tunek, A. (1988). The design and bioactivation of presystemically stable prodrugs. Drug metabolism reviews, 19(2), 165-194. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. [Link]

  • Takeda, K., et al. (1988). N,N'-disuccinimidyl carbonate: a useful reagent for the preparation of active carbamates.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • U.S. Patent 7,531,684 B2. (2009).
  • Um, I. H., et al. (2002). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of organic chemistry, 67(24), 8475-8480. [Link]

  • Tundis, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-137. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C= O to C= S on reactivity and mechanism. Organic & biomolecular chemistry, 6(19), 3539-3545. [Link]

  • The Royal Society of Chemistry. (2008). Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a. [Link]

  • Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 140(51), 17964-17975. [Link]

  • SIELC Technologies. (2018). 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate. [Link]

  • SIELC Technologies. (2018). 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • PubChem. Benzyl (4-nitrophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein journal of organic chemistry, 12, 2038-2045. [Link]

  • PubChem. 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. National Center for Biotechnology Information. [Link]

  • Chemsrc. CAS#:80149-80-0 | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Papenguth, H. W., et al. (1989). sup 13 C MAS NMR spectroscopy of inorganic and biogenic carbonates. American Mineralogist, 74(9-10), 1140-1146. [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry, 36(8), e9261. [Link]

  • Hinze, I., et al. (2016). NMR Measurements in Carbonate Rocks: Problems and an Approach to a Solution. 9th International Conference on Porous Media and Their Applications in Science, Engineering and Industry. [Link]

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  • Denny, W. A., et al. (2012). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. [Link]

  • Simon, M., et al. (2009). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 14(7), 2633-2640. [Link]

  • SpectraBase. 1-Acetoxyethyl 4-nitrophenyl carbonate - Optional[13C NMR] - Chemical Shifts. [Link]

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A Comparative Guide to the Reactivity of Phenyl(4-nitrophenyl) Carbonate with Amines and Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the kinetics of acyl transfer reactions is paramount for the rational design of prodrugs, the synthesis of complex molecules, and the development of robust analytical methods. Phenyl(4-nitrophenyl) carbonate (PNPC) serves as a highly valuable activated carbonyl compound for these purposes, offering a balance of reactivity and stability. This guide provides an in-depth comparison of the kinetic and mechanistic profiles of PNPC's reactions with two critical classes of nucleophiles: amines and alcohols. By delving into the experimental data and the underlying principles, this document aims to equip scientists with the predictive understanding needed to effectively utilize PNPC in their research endeavors.

Introduction to Phenyl(4-nitrophenyl) Carbonate as an Acylating Agent

Phenyl(4-nitrophenyl) carbonate is an unsymmetrical activated carbonate ester. Its reactivity stems from the electron-withdrawing nature of the 4-nitrophenyl group, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. The 4-nitrophenoxide anion is an excellent leaving group due to resonance stabilization, further driving the acylation reaction forward. This combination of features makes PNPC a versatile reagent for the introduction of a phenoxycarbonyl group onto a variety of nucleophiles.

Comparative Kinetics: Aminolysis vs. Alcoholysis

The nucleophilicity of amines and alcohols differs significantly, which is reflected in their reaction rates with PNPC. Generally, amines are substantially more reactive than alcohols towards PNPC. This is attributed to the higher basicity and polarizability of the nitrogen atom in amines compared to the oxygen atom in alcohols.

Aminolysis of Phenyl(4-nitrophenyl) Carbonate

Kinetic studies on the aminolysis of PNPC have been extensively reported, particularly with primary and secondary amines. These reactions are typically carried out in aqueous-organic solvent mixtures, and the rate of reaction is conveniently monitored by spectrophotometrically following the release of the 4-nitrophenoxide ion.

The reaction with amines is characterized by a second-order rate constant (kN) and generally proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). The relationship between the nucleophilicity of the amine and the reaction rate is often analyzed using a Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the conjugate acid of the amine.

For the aminolysis of PNPC, these plots are often curved (biphasic), indicating a change in the rate-determining step (RDS) with varying amine basicity. For highly basic amines, the breakdown of the tetrahedral intermediate to products is the RDS, while for less basic amines, the initial nucleophilic attack to form the intermediate becomes rate-limiting.[1]

Table 1: Second-Order Rate Constants (kN) for the Reaction of Phenyl(4-nitrophenyl) Carbonate with Various Amines

AminepKa of Conjugate AcidkN (M-1s-1)Solvent SystemReference
Piperidine11.2224880 mol% H2O / 20 mol% DMSOUm et al.
Piperazine9.8310880 mol% H2O / 20 mol% DMSOUm et al.
Morpholine8.7211.380 mol% H2O / 20 mol% DMSOUm et al.
Glycylglycine8.250.933H2OCastro et al.
Glycine9.783.16H2OCastro et al.

Note: The pKa values and solvent systems can influence the rate constants. Data is illustrative and sourced from various studies.

Alcoholysis of Phenyl(4-nitrophenyl) Carbonate

Direct and comprehensive kinetic studies on the alcoholysis of PNPC with a range of simple aliphatic alcohols are less prevalent in the literature compared to aminolysis. However, studies on the phenolysis of PNPC (reaction with phenoxide ions) provide valuable insights into its reactivity with oxygen-based nucleophiles.

The reaction with phenoxides has been shown to proceed through a concerted mechanism, rather than the stepwise process observed with amines.[2] This is evidenced by linear Brønsted-type plots for the reaction with a series of substituted phenoxides. The reactivity is dependent on the basicity of the attacking phenoxide.

While direct comparative data with simple alcohols is scarce, it can be inferred from general principles of nucleophilicity and leaving group ability that the rates of alcoholysis would be significantly lower than those of aminolysis under similar conditions. The lower basicity of alcohols compared to amines results in a slower initial nucleophilic attack.

Table 2: Second-Order Rate Constants (kN) for the Reaction of Phenyl(4-nitrophenyl) Carbonate with Phenoxides

PhenoxidepKa of PhenolkN (M-1s-1)Solvent SystemReference
4-Methoxyphenoxide10.211.95H2OCastro et al.[2]
Phenoxide9.991.00H2OCastro et al.[2]
4-Chlorophenoxide9.420.31H2OCastro et al.[2]
4-Nitrophenoxide7.150.02H2OCastro et al.[2]

Mechanistic Insights

The differing reactivity of amines and alcohols with PNPC is rooted in their distinct reaction mechanisms.

Aminolysis Mechanism

The aminolysis of PNPC is best described by a stepwise mechanism, as illustrated below.

aminolysis_mechanism cluster_reactants Reactants cluster_products Products PNPC Phenyl(4-nitrophenyl) Carbonate Intermediate Tetrahedral Intermediate (T±) PNPC->Intermediate k₁ (Nucleophilic Attack) Amine R₂NH Intermediate->PNPC k₋₁ Product Phenoxycarbonyl Amine Intermediate->Product k₂ (Leaving Group Expulsion) LeavingGroup 4-Nitrophenoxide

Caption: Stepwise mechanism for the aminolysis of PNPC.

The initial nucleophilic attack of the amine on the carbonyl carbon forms a zwitterionic tetrahedral intermediate (T±). This intermediate can either revert to the reactants or expel the 4-nitrophenoxide leaving group to form the final product. The relative rates of these steps (k-1 vs. k2) determine the overall rate-determining step.

Alcoholysis (Phenolysis) Mechanism

In contrast, the reaction of PNPC with phenoxides is believed to be a concerted process.

alcoholysis_mechanism cluster_reactants Reactants cluster_products Products PNPC Phenyl(4-nitrophenyl) Carbonate TS Concerted Transition State PNPC->TS Concerted Reaction Phenoxide ArO⁻ Phenoxide->TS Concerted Reaction Product Diaryl Carbonate TS->Product Concerted Reaction LeavingGroup 4-Nitrophenoxide TS->LeavingGroup Concerted Reaction

Caption: Concerted mechanism for the phenolysis of PNPC.

In this mechanism, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur simultaneously in a single transition state. This is supported by the linear Brønsted-type plots observed for phenolysis, which suggest a consistent transition state structure across a range of nucleophiles.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of kinetic data, a well-defined experimental protocol is essential.

General Kinetic Measurement Workflow

kinetic_workflow prep Prepare Stock Solutions (PNPC, Nucleophile, Buffer) thermo Thermostat Solutions to Reaction Temperature prep->thermo mix Rapidly Mix Reactants in Spectrophotometer Cell thermo->mix monitor Monitor Absorbance Change (e.g., at 400 nm for 4-nitrophenoxide) mix->monitor calc Calculate Pseudo-First-Order Rate Constant (k_obs) monitor->calc plot Plot k_obs vs. [Nucleophile] calc->plot det_k2 Determine Second-Order Rate Constant (k_N) from Slope plot->det_k2

Sources

A Comparative Guide to Chiral Chromatography for Assessing Racemization Induced by Phenyl(4-nitrophenyl) Carbonate and Related Activating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a fundamental requirement for ensuring the safety and efficacy of a therapeutic agent.[1] Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a persistent challenge, particularly during the synthesis of peptides and other complex molecules.[2] This guide provides an in-depth comparison of modern chiral chromatography methods for the precise assessment of racemization, with a specific focus on reactions involving phenyl(4-nitrophenyl) carbonate and its analogues—reagents commonly used for the activation of carboxylic acids in amide bond formation.[3]

The Double-Edged Sword: Carboxylic Acid Activation and Racemization

In peptide synthesis, the formation of an amide bond requires the "activation" of a carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Reagents like phenyl(4-nitrophenyl) carbonate are effective for this purpose, creating highly reactive activated esters. However, this enhanced reactivity comes at a cost. The very process that facilitates bond formation also increases the acidity of the α-proton on the chiral carbon of an amino acid. Under the basic conditions often used for coupling, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, scrambling the original stereochemistry and leading to racemization.[4][5] Understanding and quantifying this side reaction is critical for process optimization and quality control.[6]

cluster_activation Activation & Racemization Pathway AA L-Amino Acid (Chirally Pure) ActivatedEster Activated Ester (Susceptible to Racemization) AA->ActivatedEster Activation with phenyl(4-nitrophenyl) carbonate Enolate Planar Enolate Intermediate (Achiral) ActivatedEster->Enolate + Base - H⁺ (α-proton abstraction) Racemic Racemic Mixture (L- and D-Amino Acid Derivatives) Enolate->Racemic + H⁺ (Reprotonation) Reagent Phenyl(4-nitrophenyl) Carbonate Reagent->ActivatedEster

Figure 1. Mechanism of racemization during amino acid activation.

Core Techniques for Chiral Separation: HPLC vs. SFC

The primary tools for quantifying enantiomeric purity are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While both rely on passing a sample through a chiral stationary phase (CSP) to resolve enantiomers, they employ different mobile phases, leading to distinct performance characteristics.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is the most established and widely used technique for enantioselective analysis.[7] It offers versatility through various modes (normal-phase, reversed-phase, polar organic) and a vast library of commercially available CSPs. Direct analysis on a CSP is often preferred over indirect methods (which require derivatization) because it reduces sample preparation steps and potential sources of error.[8]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, "greener" alternative to HPLC.[9] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent (e.g., methanol, ethanol).[10][11] The low viscosity and high diffusivity of the supercritical fluid allow for higher flow rates and faster separations without sacrificing efficiency, significantly reducing analysis times and solvent consumption.[12][13]

Performance Comparison: Chiral HPLC vs. Chiral SFC
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol, Acetonitrile) or Aqueous BuffersSupercritical Carbon Dioxide (CO₂) with Organic Co-solvents
Analysis Speed Typically slower; longer equilibration and run times.[12]Significantly faster; often 3-10 times faster than HPLC.[13]
Solvent Consumption High; generates significant organic solvent waste.Low; primarily uses recycled CO₂, reducing costs and environmental impact.[9][13]
Selectivity Well-established and highly versatile with numerous CSPs and mobile phase combinations.Often provides complementary or enhanced chiral selectivity compared to HPLC.[12]
Operating Pressure Moderate to High (100-400 bar)High (requires back-pressure regulation to maintain supercritical state).[10]
Ideal Analytes Broad applicability to a wide range of polar and non-polar compounds.Excellent for less polar compounds, but can analyze polar molecules with appropriate co-solvents.

The Heart of the Matter: Selecting the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter for achieving a successful chiral separation. The separation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase, which have different energies and stabilities. For amino acids and their derivatives, several classes of CSPs are particularly effective.

CSP ClassChiral Selector TypePrinciple of Separation & Key FeaturesCommon Applications
Macrocyclic Glycopeptide Teicoplanin, VancomycinMulti-modal interactions including hydrogen bonding, ionic interactions, and steric hindrance. Excellent for underivatized amino acids.[8][14]Direct separation of α-, β-, and N-protected amino acids and small peptides.
Polysaccharide-based Amylose or Cellulose DerivativesEnantiomers fit into chiral grooves or cavities of the polysaccharide structure. Broadly applicable and robust.[11][15]General-purpose chiral separations for a wide variety of compound classes.
Crown Ether-based (18-Crown-6)-tetracarboxylic acidForms inclusion complexes primarily with protonated primary amines. The "fit" is stereospecific.High-selectivity separation of primary amines, especially underivatized amino acids.[16]
Peptide-based Immobilized PeptidesUtilizes peptide-peptide interactions, mimicking biological recognition.[17][18]Separation of peptide diastereomers and enantiomers.

Experimental Workflow for Racemization Assessment

A robust assessment of racemization follows a systematic workflow, from the initial chemical reaction to the final data analysis. This process ensures that the observed results are accurate and directly attributable to the reaction conditions being tested.

cluster_workflow General Experimental Workflow Reaction Step 1: Peptide Coupling Reaction (e.g., Boc-L-Ala + H-Phe-OMe + Phenyl(4-nitrophenyl) carbonate) Quench Step 2: Reaction Quenching & Workup (Isolate crude product) Reaction->Quench SamplePrep Step 3: Sample Preparation (Dissolve in mobile phase) Quench->SamplePrep Analysis Step 4: Chiral Chromatography (HPLC or SFC analysis) SamplePrep->Analysis Data Step 5: Data Analysis (Integrate peaks, calculate % racemization) Analysis->Data Output Result: Enantiomeric Excess (%ee) or % Racemization Data->Output

Figure 2. Workflow for assessing racemization in a peptide coupling reaction.

Protocol 1: Racemization Assessment using Chiral HPLC

This protocol describes a direct method for analyzing the product of a coupling reaction where an N-protected L-amino acid is activated and coupled to an amino acid ester.

1. Reaction Setup:

  • In a dry vial, dissolve N-Boc-L-Alanine (1 equivalent) and Phenylalanine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.2 equivalents).

  • Add phenyl(4-nitrophenyl) carbonate (1.1 equivalents) to initiate the activation and coupling.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or achiral HPLC.

2. Sample Preparation:

  • Once the reaction is complete, quench with a mild acid (e.g., 1M HCl) and perform a standard liquid-liquid extraction to isolate the crude peptide product.

  • Evaporate the solvent to obtain the crude dipeptide, Boc-L-Ala-L-Phe-OMe (and any diastereomeric Boc-D-Ala-L-Phe-OMe formed via racemization).

  • Accurately weigh and dissolve a small amount of the crude product (e.g., 1 mg/mL) in the HPLC mobile phase.

3. Chiral HPLC Method:

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.[8]

  • Mobile Phase: Polar organic mode. A typical starting point is Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v). The acid and base are used to control the ionization state of the analyte and stationary phase.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peak areas for the desired diastereomer (L-L) and the racemized diastereomer (D-L).

  • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Protocol 2: High-Throughput Racemization Screening using Chiral SFC

This protocol is optimized for speed, making it ideal for screening multiple reaction conditions (e.g., different bases, solvents, or temperatures).

1. Reaction and Sample Preparation:

  • Follow steps 1 and 2 from the HPLC protocol. For SFC, dissolve the final sample in a solvent compatible with the mobile phase, typically an alcohol like methanol or ethanol.

2. Chiral SFC Method:

  • Column: A polysaccharide-based CSP such as Lux® Cellulose-1 or Amylose-1, 15 cm x 4.6 mm, 3 µm.[11]

  • Mobile Phase: Isocratic elution with 80% CO₂ and 20% Methanol (with 0.1% trifluoroacetic acid as an additive, if needed for peak shape).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar (maintained by the back-pressure regulator).

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Perform the same calculation as described in the HPLC protocol. The significantly shorter run time (often under 5 minutes) allows for rapid analysis of many samples.[13]

Conclusion

The assessment of racemization is a non-negotiable step in the development of chiral drugs and peptides. While phenyl(4-nitrophenyl) carbonate and related reagents are valuable tools for synthesis, they carry an inherent risk of compromising stereochemical purity. Both chiral HPLC and SFC are powerful techniques for quantifying this risk.

  • Chiral HPLC remains the gold standard, offering unmatched versatility and a deep historical database of applications. Macrocyclic glycopeptide phases like the CHIROBIOTIC T are particularly well-suited for the direct analysis of amino acid and peptide derivatives.[14]

  • Chiral SFC presents a compelling alternative, delivering dramatic improvements in speed and sustainability.[9][12] Its high-throughput capability makes it the superior choice for process optimization studies where numerous conditions must be screened to minimize racemization.

The ultimate choice of method will depend on the specific analyte, available instrumentation, and the goals of the analysis—whether it is for routine quality control or high-speed screening. By carefully selecting the chromatographic technique and chiral stationary phase, researchers can gain precise and reliable data to ensure the stereochemical integrity of their final products.

References

  • BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • D'Aco, M. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • Lavery, P. (2023, September 14). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. Retrieved from [Link]

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  • Gübitz, G., & Schmid, M. G. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Carpino, L. A. (n.d.). Racemization Assays. Retrieved from [Link]

  • Lavery, P. (2023, September 19). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

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  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC for Assessing Racemization of Boc-His(3-Bom)-Osu.
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A Comparative Guide for the Large-Scale Synthesis of Carbamates and Ureas: A Cost-Benefit Analysis of Phenyl(4-nitrophenyl) carbonate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of reagents for constructing carbamate and urea functionalities is a critical decision with far-reaching implications for process efficiency, safety, and cost. Phenyl(4-nitrophenyl) carbonate, and more commonly its symmetrical analogue bis(4-nitrophenyl) carbonate (BNPC), has emerged as a significant contender, offering a safer alternative to traditionally used hazardous materials. This guide provides an in-depth cost-benefit analysis of using BNPC in large-scale synthesis, objectively comparing its performance against key alternatives such as phosgene derivatives (phosgene, triphosgene), chloroformates, and carbonyldiimidazole (CDI). Through the synthesis of technical data, experimental insights, and economic considerations, this document aims to equip researchers and process chemists with the necessary information to make informed decisions for their manufacturing campaigns.

The Rise of Bis(4-nitrophenyl) carbonate: A Safer, More Efficient Carbonylating Agent

Bis(4-nitrophenyl) carbonate is a stable, crystalline solid that serves as a highly effective carbonyl transfer agent.[1] Its reactivity is attributed to the presence of two p-nitrophenoxy groups, which are excellent leaving groups, rendering the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity makes BNPC a versatile tool for the synthesis of carbonates, carbamates, and ureas from a wide range of nucleophiles, including alcohols and amines.[1]

One of the primary drivers for the adoption of BNPC is its positioning as a superior substitute for highly toxic and difficult-to-handle reagents like phosgene and its solid surrogate, triphosgene.[1] The ability to perform carbonylations under milder conditions with a solid reagent significantly enhances operational safety, a paramount concern in industrial settings.

Cost-Benefit Analysis: A Head-to-Head Comparison of Carbonylating Agents

The selection of a carbonylating agent for large-scale synthesis is a multi-faceted decision that extends beyond the initial procurement cost of the reagent. It encompasses factors such as reaction efficiency, safety protocols, waste management, and the overall complexity of the manufacturing process.

Reagent Cost Comparison

A preliminary analysis of bulk pricing reveals the economic landscape of these key reagents.

ReagentRepresentative Bulk Price (USD/kg)Notes
Bis(4-nitrophenyl) carbonate (BNPC)~$230 - $640Price varies with purity and supplier.
Carbonyldiimidazole (CDI)~$230 - $950Price is sensitive to grade and supplier.
Ethyl Chloroformate~$90 - $450A common and relatively inexpensive chloroformate.
Triphosgene~$110 - $330A solid, easier-to-handle phosgene equivalent.
PhosgeneN/A (Typically generated on-site)Not commonly sold; production costs are integrated into the process.

Disclaimer: Prices are estimates based on publicly available data from various suppliers and are subject to change based on market conditions, volume, and supplier negotiations.

While triphosgene and some chloroformates may appear more cost-effective on a per-kilogram basis, a comprehensive analysis requires consideration of molar equivalents, reaction yields, and downstream processing costs.

Performance and Process Parameters: A Deeper Dive

Beyond the initial cost, the performance of each reagent in the context of a large-scale reaction is a critical determinant of its overall economic viability.

ParameterBis(4-nitrophenyl) carbonate (BNPC)Phosgene/TriphosgeneChloroformatesCarbonyldiimidazole (CDI)
Reactivity HighVery HighModerate to HighHigh
Reaction Conditions Mild to moderate temperaturesOften low to ambient temperaturesOften requires a base, can be exothermicMild, ambient temperatures
Byproducts 4-nitrophenolHClHCl, AlcoholImidazole, CO2
Safety Concerns Moderate (Irritant)Extreme (Highly toxic gas)High (Toxic, corrosive)Low (Moisture sensitive)
Handling Solid, relatively stableGas (phosgene), Solid (triphosgene) - requires specialized handlingLiquid, corrosiveSolid, moisture-sensitive
Work-up/Purification Requires removal of colored byproductRequires neutralization of acidic byproductsRequires neutralization and removal of saltsGenerally simple, byproducts are often benign and easily removed

Expert Insights: The choice between these reagents often hinges on the specific requirements of the synthesis. For high-value products where safety and reaction control are paramount, the higher initial cost of BNPC or CDI can be justified by reduced handling risks and potentially simpler purification trains. In contrast, for large-volume, lower-margin chemicals, the cost-effectiveness of phosgene or chloroformates may be the deciding factor, provided the necessary infrastructure for safe handling and waste treatment is in place.

Experimental Showdown: Protocols and Mechanistic Considerations

To provide a practical comparison, this section outlines representative experimental protocols and the underlying mechanistic pathways for carbamate synthesis using BNPC and its alternatives.

Synthesis of a Generic Carbamate using Bis(4-nitrophenyl) carbonate

Reaction Scheme:

General reaction pathway for carbamate synthesis using BNPC.

Protocol:

  • To a solution of the primary or secondary amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add bis(4-nitrophenyl) carbonate (1.0-1.2 equivalents).

  • The reaction is typically stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the reaction mixture is washed with an aqueous base (e.g., sodium bicarbonate solution) to remove the 4-nitrophenol byproduct.

  • The organic layer is then washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude carbamate.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: The use of an aqueous base wash is crucial for the efficient removal of the acidic 4-nitrophenol byproduct. The distinct yellow color of the 4-nitrophenoxide ion in the basic aqueous layer can serve as a visual indicator of its removal.

Comparative Synthesis using Carbonyldiimidazole (CDI)

Reaction Scheme:

General reaction pathway for carbamate synthesis using CDI.

Protocol:

  • Carbonyldiimidazole (1.0-1.1 equivalents) is added to a solution of the amine in an anhydrous aprotic solvent (e.g., THF, DCM).

  • The reaction is stirred at room temperature. The formation of the carbamoylimidazole intermediate is typically rapid.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is typically washed with water to remove the imidazole byproduct.

  • The organic layer is dried and concentrated to afford the carbamate product, which is often of high purity.

Trustworthiness of the Protocol: The benign nature of the byproducts (imidazole and carbon dioxide) simplifies the work-up procedure, often leading to high purity of the final product without the need for extensive purification.[2] This is a significant advantage in large-scale synthesis where minimizing downstream processing is economically favorable.

The Byproduct Dilemma: Managing Waste Streams

A critical aspect of any large-scale synthesis is the management of byproducts. The choice of carbonylating agent directly impacts the nature and volume of the waste generated.

The 4-Nitrophenol Challenge

The use of BNPC generates a stoichiometric amount of 4-nitrophenol. 4-nitrophenol is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its toxicity and potential for environmental accumulation.[3][4] Therefore, its removal from the product and proper disposal of the resulting waste stream are essential considerations.

Disposal and Treatment:

  • Incineration: Controlled incineration is a common method for the disposal of nitrophenols.[5]

  • Wastewater Treatment: Biological treatment and advanced oxidation processes can be employed to degrade 4-nitrophenol in aqueous waste streams.[6]

  • Recycling: While less common, methods for the recovery and recycling of 4-nitrophenol from waste streams are being explored, which could potentially improve the overall economics of the process.[7][8][9]

The costs associated with the treatment and disposal of 4-nitrophenol-containing waste must be factored into the total cost of using BNPC.

Byproducts of Alternatives
  • Phosgene/Triphosgene and Chloroformates: These reagents generate hydrogen chloride (HCl) as a primary byproduct. In large-scale operations, this necessitates the use of corrosion-resistant reactors and scrubbers to neutralize the acidic off-gases. The resulting salt solution also requires proper disposal.

  • Carbonyldiimidazole (CDI): The byproducts of CDI reactions are imidazole and carbon dioxide. Imidazole is water-soluble and can typically be removed with simple aqueous washes. Carbon dioxide is a non-hazardous gas. This often results in a cleaner and more environmentally friendly process.[2]

Safety and Handling: A Non-Negotiable Aspect of Industrial Synthesis

The inherent hazards of the reagents are a major factor in their suitability for large-scale production.

G cluster_0 Hazard Level Phosgene Phosgene Triphosgene Triphosgene Chloroformates Chloroformates BNPC BNPC CDI CDI

Relative hazard levels of common carbonylating agents.

  • Phosgene: An extremely toxic gas that requires specialized, contained manufacturing facilities and rigorous safety protocols.[10] Its use is highly regulated.

  • Triphosgene: A solid and therefore easier to handle than phosgene, but it can release phosgene upon heating or in the presence of nucleophiles, requiring careful handling in a well-ventilated fume hood.

  • Chloroformates: These are typically corrosive and toxic liquids that require careful handling to avoid inhalation and skin contact.

  • Bis(4-nitrophenyl) carbonate (BNPC): A solid irritant that is significantly less hazardous than phosgene and its derivatives. Standard personal protective equipment is generally sufficient for safe handling.

  • Carbonyldiimidazole (CDI): A solid that is primarily a moisture-sensitive irritant. It is considered one of the safest alternatives.

The reduced engineering controls and safety infrastructure required for BNPC and CDI can translate to lower capital and operational expenditures compared to processes involving phosgene or its direct derivatives.

Conclusion: Selecting the Optimal Reagent for Your Large-Scale Synthesis

The choice of a carbonylating agent for large-scale synthesis is a complex decision that requires a holistic assessment of cost, performance, safety, and environmental impact.

  • Bis(4-nitrophenyl) carbonate (BNPC) offers a compelling balance of reactivity, safety, and ease of handling, making it an excellent choice for many large-scale applications, particularly in the pharmaceutical industry where safety and process control are paramount. The primary drawback is the cost and management of the 4-nitrophenol byproduct.

  • Carbonyldiimidazole (CDI) stands out for its exceptional safety profile and the benign nature of its byproducts, which can lead to simplified work-up procedures and a greener overall process. Its cost can be a limiting factor for some applications.

  • Phosgene and Triphosgene remain workhorses in the chemical industry due to their high reactivity and low cost, especially for the production of commodity chemicals. However, their extreme toxicity necessitates significant investment in specialized infrastructure and stringent safety protocols.

  • Chloroformates represent a middle ground in terms of cost and reactivity but still pose significant handling hazards.

Ultimately, the optimal reagent will depend on the specific target molecule, the scale of production, the available budget, and the company's commitment to safety and environmental sustainability. For drug development professionals and scientists, a thorough evaluation of these factors will lead to the selection of a reagent that not only meets the chemical requirements of the synthesis but also aligns with the broader operational and ethical considerations of modern chemical manufacturing.

References

  • Joshi, S. (2018). Phosgenation – a unique unit process of industrial importance. Chemical Industry Digest.
  • Eureka. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. [Link]

  • Google Patents. Industrial synthesizing and purifying method of bis (4-nitrophenyl)
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  • PubMed. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. [Link]

  • LookChem. CAS No.5070-13-3,Bis(4-nitrophenyl) carbonate Suppliers. [Link]

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  • MDPI. Simple Environmentally-Friendly Reduction of 4-Nitrophenol. [Link]

  • Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]

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  • Environmental Engineering Research. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. [Link]

  • Royal Society of Chemistry. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. [Link]

  • Inderscience Publishers. Removal of 4-nitrophenol from aqueous solution by using recycled carbon black from waste tyres. [Link]

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  • IndiaMART. Liquid Ethyl Chloroformate CAS: 541-41-3, For Laboratory, Grade Standard. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Phenol Protection with Phenyl(4-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the judicious use of protecting groups is a cornerstone of elegant and efficient molecular construction. The phenolic hydroxyl group, with its inherent acidity and ability to direct electrophilic aromatic substitution, often requires temporary masking to prevent unwanted side reactions.[1] Among the arsenal of available protecting groups, carbonates offer a robust yet cleavable option.

This guide provides an in-depth comparison of spectroscopic methodologies to unequivocally confirm the successful protection of phenols using phenyl(4-nitrophenyl) carbonate. We will move beyond simple data reporting to explain the causality behind the observed spectral changes, offering a self-validating workflow for researchers, scientists, and drug development professionals. Our focus is on creating a holistic and reliable confirmation strategy using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.

The Protection Strategy: A Mechanistic Overview

The reaction involves the nucleophilic attack of the phenolic oxygen onto the electrophilic carbonyl carbon of phenyl(4-nitrophenyl) carbonate. The 4-nitrophenoxide is an excellent leaving group, facilitating the reaction and driving it to completion. The resulting product is a stable mixed aryl carbonate.

The primary goal of our analytical workflow is to provide definitive evidence for the transformation shown below, confirming the formation of the C-O bond of the carbonate and the disappearance of the phenolic proton.

G cluster_reactants Reactants cluster_products Products phenol Phenol (Ar-OH) product Protected Phenol (Aryl Phenyl Carbonate) phenol->product Base (e.g., Pyridine, DMAP) reagent Phenyl(4-nitrophenyl) Carbonate reagent->product byproduct 4-Nitrophenol reagent->byproduct G cluster_workflow UV-Vis Reaction Monitoring Workflow A Start Reaction (t=0) B Withdraw Aliquot at time (t) A->B C Quench/Dilute in Buffered Solution (pH > 8) B->C D Measure Absorbance at ~410 nm C->D D->B Repeat at intervals E Plot Absorbance vs. Time D->E F Determine Reaction Endpoint (Plateau in Absorbance) E->F

Figure 2: Workflow for monitoring reaction kinetics using UV-Vis.
Experimental Protocol: UV-Vis Reaction Monitoring
  • Calibration: Prepare a Beer's Law calibration curve using known concentrations of 4-nitrophenol in the chosen reaction solvent/quenching buffer to correlate absorbance with concentration.

  • Reaction Setup: Begin the phenol protection reaction in a thermostatted vessel.

  • Sampling: At timed intervals (e.g., every 10 minutes), withdraw a small, precise aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in a cuvette containing a known volume (e.g., 1 mL) of a basic buffer (e.g., pH 10 buffer) to ensure all 4-nitrophenol is converted to the colored phenolate. This also serves to dilute the sample into the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance of the quenched solution at the λ_max of the 4-nitrophenolate anion.

  • Analysis: Plot absorbance versus time. The reaction is complete when the absorbance value reaches a stable plateau, indicating that the 4-nitrophenol byproduct is no longer being generated.

Comparative Guide: Choosing the Right Tool

A robust validation relies on the intelligent application of multiple techniques. Each method provides a unique piece of the puzzle.

Table 4: Comparison of Spectroscopic Methods

Technique Primary Use Strengths Limitations
¹H & ¹³C NMR Definitive structure elucidation Unambiguous, provides full connectivity Slower, requires more sample, more expensive instrumentation
FT-IR Rapid functional group analysis Fast, easy, requires minimal sample Provides no connectivity data, can be ambiguous for complex molecules

| UV-Vis | Reaction kinetics & endpoint | Excellent for real-time monitoring, high sensitivity | Indirect measurement, not suitable for structural confirmation of the product |

Conclusion: A Self-Validating Triad

Confirming the successful protection of a phenol with phenyl(4-nitrophenyl) carbonate is not a single measurement but a process of accumulating corroborating evidence.

  • Start with FT-IR for a rapid check: Has the broad -OH peak vanished and a sharp C=O peak appeared?

  • Proceed to NMR for the final verdict: Is the -OH proton signal absent? Have the aromatic signals shifted appropriately? Is the carbonate carbon visible in the ¹³C spectrum?

  • Employ UV-Vis when optimizing reaction conditions or scaling up to precisely determine when the reaction has stopped, saving time and preventing the formation of impurities from prolonged reaction times.

By combining these three spectroscopic pillars—NMR for structure, FT-IR for functional groups, and UV-Vis for kinetics—researchers can build a self-validating workflow that ensures the scientific integrity of their results and provides complete confidence in the successful execution of this critical synthetic step.

References

  • Patil, S. et al. (2012). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH National Library of Medicine. [Link]

  • Kocalar, S. et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • Ciriminna, R. & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications: Chemical Reviews. [Link]

  • Thermo Fisher Scientific. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]

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  • Reddy, K. L. et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journals. [Link]

  • ResearchGate. (2016). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. [Link]

  • Guisado, F. J. et al. (2002). Kinetic investigation of the phenolysis of phenyl 4-nitrophenyl and phenyl 2,4-dinitrophenyl carbonates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pejanovic, V. et al. (2003). Monitoring of Phenol Photodegradation by Ultraviolet Spectroscopy. PubMed. [Link]

  • Fernández-Pachón, M. S. et al. (2023). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Carbonic Acid Phenyl(4-nitrophenyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Carbonic Acid Phenyl(4-nitrophenyl) Ester (CAS No. 13795-24-9), a compound also known as Benzyl 4-nitrophenyl carbonate. Our objective is to ensure that this process is handled with the utmost care, safeguarding both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. This compound is not a benign substance; it presents specific hazards that dictate our handling and disposal strategy.

Inherent Hazards of the Parent Compound: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] The primary risks associated with direct contact are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Anticipated Hazards of Decomposition: A critical aspect of chemical safety is understanding not just the starting material, but also its potential degradation products. Carbonate esters can undergo hydrolysis, particularly in the presence of acids or bases.[2] In this case, hydrolysis would yield phenol, benzyl alcohol, and, most notably, 4-nitrophenol .

4-nitrophenol is a significantly more hazardous compound, classified as toxic if swallowed and presenting its own set of environmental and health risks.[3] Therefore, any disposal strategy that involves in-lab chemical neutralization (e.g., deliberate hydrolysis) is not recommended , as it transforms the initial irritant into a more toxic waste stream that still requires professional disposal.

Summary of Key Hazard Information
Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[1]
Respiratory Irritation (STOT SE 3)H335May cause respiratory irritationPubChem[1]
Potential Hydrolysis Product -4-Nitrophenol (Toxic)Carl ROTH SDS[3]

Spill Management and Immediate Safety Protocols

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep up the contained material and place it into a clearly labeled, sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be placed in the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

The Core Directive: A Step-by-Step Disposal Protocol

The only professionally acceptable and safe method for disposing of this compound is through a licensed hazardous waste management service, coordinated by your institution's EHS office.

Step 1: Segregation of Waste

  • Designate a Waste Stream: This compound should be segregated as solid chemical waste. Do not mix it with liquid waste, "sharps," or non-hazardous trash.

  • Check Compatibility: Avoid mixing it in the same container with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, to prevent potentially hazardous reactions.[6]

Step 2: Proper Containerization

  • Use an Approved Container: The waste must be collected in a container that is chemically compatible, in good condition, and has a secure, leak-proof lid. A high-density polyethylene (HDPE) pail or a glass jar with a screw-top cap is often suitable.

  • Keep the Container Closed: The waste container must be kept closed at all times, except when actively adding waste.[7]

Step 3: Accurate and Complete Labeling

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Provide Full Details: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and its CAS number "13795-24-9".

    • An accurate list of all constituents in the container, including any contaminated materials (e.g., gloves, absorbent).

    • The specific hazard characteristics (e.g., "Irritant").

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date.

Step 4: Arrange for Professional Disposal

  • Contact Your EHS Office: Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically done through an online portal or by directly contacting the EHS department.

  • Store Safely Pending Pickup: Store the sealed and labeled container in a designated satellite accumulation area within your lab. This area should be secure, away from drains, and clearly marked.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

DisposalWorkflow cluster_lab In-Lab Operations cluster_ehs Institutional Protocol start This compound waste generated ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill? start->spill segregate Segregate as solid chemical waste ppe->segregate containerize Place in a compatible, sealed, and labeled container segregate->containerize store Store in designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal spill->ppe spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->containerize

Caption: Decision workflow for the disposal of this compound.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.

  • Purchase Accordingly: Order only the quantity of the chemical required for your experiments.

  • Maintain Accurate Inventory: Keep a clear and updated inventory to avoid purchasing duplicates and to track expiration dates.

  • Use Small-Scale Methods: Whenever possible, adapt experiments to use smaller quantities of material.

By adhering to this comprehensive guide, you are not only ensuring compliance but are also actively participating in a culture of safety and responsibility that defines scientific excellence.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83737, Carbonic acid, 4-nitrophenyl phenylmethyl ester. Retrieved from [Link]

  • Pharos. Carbonic acid, 4-nitrophenyl phenylmethyl ester Hazard Information. Retrieved from [Link]

  • Tu, C., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Carbonic acid, 4-nitrophenyl phenylmethyl ester. Retrieved from [Link]

  • Vargas, R., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed. Retrieved from [Link]

  • Nielsen, C. U., et al. (2018). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI. Retrieved from [Link]

  • Institut Universitaire de Technologie. Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Retrieved from [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Carbonic Acid Phenyl(4-nitrophenyl) Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Carbonic acid phenyl(4-nitrophenyl) ester and structurally related activated carbonates. As highly reactive compounds, their utility in synthesis is matched by the critical need for stringent handling procedures to ensure personnel safety. This document moves beyond mere checklists to explain the causality behind each safety recommendation, fostering a deep understanding of risk mitigation.

Hazard Profile Analysis: Understanding the Reactivity

This compound belongs to a class of reagents known as activated carbonates. The presence of the electron-withdrawing 4-nitrophenyl group makes the carbonyl carbon highly electrophilic, facilitating its reaction with nucleophiles. While this reactivity is desirable for chemical synthesis, it is also the root of its primary physiological hazards.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds in this class are consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. This is not a generic warning; it is a direct consequence of the compound's mechanism of action. Upon contact with skin or eyes, the ester can acylate nucleophilic residues (like amine and thiol groups) in proteins, leading to cellular damage and an inflammatory response. Inhalation of fine dust particles can cause similar irritation to the mucous membranes and respiratory tract[1].

The Core PPE Ensemble: A Multi-Barrier Defense

A robust safety plan does not rely on a single piece of equipment but on a multi-layered system. The first and most critical layer is engineering controls.

Primary Barrier: Engineering Controls

All work with this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[3] The fume hood provides constant ventilation, ensuring that any dusts or vapors are contained and exhausted away from the user's breathing zone. Furthermore, ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation location[3].

Secondary Barrier: Personal Protective Equipment (PPE)

When engineering controls are properly used, PPE serves as the essential final barrier to prevent exposure from splashes, spills, or unforeseen events.

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4] For procedures involving larger quantities (>10g) or a heightened risk of splashing, a full-face shield should be worn over the chemical splash goggles.

  • Hand Protection : Wear appropriate protective gloves to prevent skin contact.[2][4] Nitrile gloves are a suitable choice for incidental splash protection against many organic chemicals.[5] However, for prolonged handling or in situations with a high risk of contamination, it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use.[6] Proper removal technique is paramount to avoid contaminating your hands.

  • Body Protection : A professional lab coat, fully buttoned, is the minimum requirement. Ensure it is made of a material appropriate for chemical resistance. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[3][7] However, for cleaning up significant spills or if there is a failure of engineering controls, a NIOSH-approved respirator with particulate filters (e.g., an N95 dust mask) or a self-contained breathing apparatus may be necessary.[2]

Operational Plans: PPE in Practice

The specific PPE required can be adjusted based on the scale and nature of the operation. The following table provides guidance for common laboratory tasks.

Task Scale Required PPE Ensemble Rationale
Weighing Solid < 1 gChemical Goggles, Nitrile Gloves, Lab CoatLow quantity, but high risk of dust generation. Must be performed in a fume hood or ventilated balance enclosure.
Weighing Solid > 1 gChemical Goggles, Face Shield, Nitrile Gloves, Lab CoatIncreased quantity elevates the risk of significant dust exposure. The face shield provides an added layer of protection.
In-Solution Handling Any ScaleChemical Goggles, Nitrile Gloves, Lab CoatThe primary hazard is now splash-related. The solid is contained, reducing the dust inhalation risk.
Reaction Work-up Any ScaleChemical Goggles, Face Shield, Nitrile Gloves, Chemically Resistant Apron, Lab CoatInvolves transfers and potential for splashes of both the reagent and other hazardous chemicals (e.g., acids, bases, solvents).
Spill Cleanup Any SpillChemical Goggles, Face Shield, Nitrile Gloves, Lab Coat, +/- RespiratorSpill cleanup requires a higher level of protection due to direct handling of the neat material. A respirator is needed if dust cannot be controlled.[2]
Waste Disposal Any ScaleChemical Goggles, Nitrile Gloves, Lab CoatHandling sealed waste containers still carries a risk of external contamination.
Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Hazard Evaluation cluster_3 PPE Assembly start Assess Task: Handling Carbonic acid phenyl(4-nitrophenyl) ester fume_hood Is the task performed in a certified fume hood? start->fume_hood no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No is_solid Handling solid powder? fume_hood->is_solid Yes is_splash Risk of splash? is_solid->is_splash No (In Solution) is_solid->is_splash Yes (Weighing) add_respirator Add Dust Respirator is_solid->add_respirator Yes (Large Spill or Poor Containment) base_ppe Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat is_splash->base_ppe No (Small Scale In Solution) add_shield Add Face Shield is_splash->add_shield Yes (Large Volume or Work-up) final_ppe Final PPE Ensemble Ready for Task base_ppe->final_ppe add_shield->base_ppe add_respirator->base_ppe

Caption: Decision workflow for selecting appropriate PPE.

Protocol: Safe Weighing and Preparing a Solution
  • Preparation : Before bringing the chemical into the fume hood, ensure the electronic balance is clean, level, and placed in a draft shield or ventilated enclosure inside the hood. Have all necessary glassware, spatulas, and solvent ready.

  • Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves. For quantities over 1g, add a face shield.

  • Weighing : Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Minimize any movements that could create airborne dust.[8]

  • Closure and Cleanup : Securely close the main reagent container.[9] Using a brush, gently sweep any stray powder into a designated solid waste container.

  • Dissolution : Add the solvent to the vessel containing the weighed solid. Ensure the addition is done slowly to avoid splashing.

  • Post-Handling : Once the solution is prepared, remove gloves using the proper technique (peeling one off with the other) and dispose of them in the solid waste. Wash hands thoroughly with soap and water.[7] Don a new pair of gloves before proceeding with the experiment.

Emergency Protocols: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately remove any contaminated clothing.[8] Flush the affected skin with copious amounts of running water for at least 15 minutes.[3][8] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact : Immediately flush the open eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7][8] Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[3][8] Rinse the mouth with water and seek immediate medical attention.[8]

Disposal and Decontamination Plan

All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect all contaminated solid materials in a clearly labeled, sealed container.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container.

  • Decontamination : Clean any contaminated surfaces or glassware with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.

  • Final Disposal : All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][7]

References

  • Carbonic acid, 4-nitrophenyl phenylmethyl ester. PubChem, National Library of Medicine. [Link]

  • Bis(4-nitrophenyl) Carbonate Safety Data Sheet. AFG Bioscience LLC. [Link]

  • Carbonic acid, 4-nitrophenyl phenylmethyl ester. Pharos. [Link]

  • Safety data sheet - Carl ROTH. Carl ROTH. [Link]

  • 4-Nitrophenol Safety Data Sheet. Carl ROTH. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • Carbonic acid, 4-nitrophenyl phenylmethyl ester. US EPA Substance Registry Services. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.